molecular formula C45H56N7O8P B15553507 DMT-dG(ib) Phosphoramidite-15N5

DMT-dG(ib) Phosphoramidite-15N5

カタログ番号: B15553507
分子量: 858.9 g/mol
InChIキー: OKMVCJOYZSXVTH-NEPFTIJXSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DMT-dG(ib) Phosphoramidite-15N5 is a useful research compound. Its molecular formula is C45H56N7O8P and its molecular weight is 858.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C45H56N7O8P

分子量

858.9 g/mol

IUPAC名

N-[8-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-3,7-dihydropteridin-2-yl]-2-methylpropan(15N)amide

InChI

InChI=1S/C45H56N7O8P/c1-29(2)42(53)49-44-48-41-40(43(54)50-44)47-24-25-51(41)39-27-37(60-61(58-26-12-23-46)52(30(3)4)31(5)6)38(59-39)28-57-45(32-13-10-9-11-14-32,33-15-19-35(55-7)20-16-33)34-17-21-36(56-8)22-18-34/h9-11,13-22,24,29-31,37-39H,12,25-28H2,1-8H3,(H2,48,49,50,53,54)/t37?,38-,39-,61?/m1/s1/i47+1,48+1,49+1,50+1,51+1

InChIキー

OKMVCJOYZSXVTH-NEPFTIJXSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to DMT-dG(ib) Phosphoramidite-¹⁵N₅ for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DMT-dG(ib) Phosphoramidite-¹⁵N₅ is a specialized, stable isotope-labeled nucleoside phosphoramidite (B1245037), a critical building block for the chemical synthesis of deoxyribonucleic acid (DNA). This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its use in advanced research and drug development.

The core utility of DMT-dG(ib) Phosphoramidite-¹⁵N₅ lies in the incorporation of five nitrogen-15 (B135050) (¹⁵N) isotopes into the guanine (B1146940) nucleobase. This isotopic labeling enables the use of sensitive analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to probe the structure, dynamics, and interactions of DNA at an atomic level.[1][2] Such detailed molecular insights are invaluable in fields ranging from molecular biology to the development of novel therapeutics.

This guide will detail the chemical properties of this compound, provide protocols for its use in oligonucleotide synthesis and subsequent analysis, and illustrate a typical experimental workflow for its application in studying DNA-protein interactions.

Chemical and Physical Properties

DMT-dG(ib) Phosphoramidite-¹⁵N₅ is a derivative of the standard DNA synthesis monomer, DMT-dG(ib) Phosphoramidite. The key distinction is the substitution of naturally occurring ¹⁴N with ¹⁵N at all five nitrogen positions within the guanine base.

Data Presentation: Key Properties of DMT-dG(ib) Phosphoramidite

While a specific data sheet for the ¹⁵N₅-labeled version is not publicly available, the following table summarizes the known properties of the unlabeled DMT-dG(ib) Phosphoramidite, which are expected to be nearly identical for the labeled compound, with the exception of the molecular weight.

PropertyValue
Chemical Name 5'-O-(4,4'-Dimethoxytrityl)-N²-isobutyryl-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite-¹⁵N₅
Synonyms DMT-dG(ib) amidite-¹⁵N₅, N²-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-O-[O-(2-cyanoethyl)-N,N'-diisopropylphosphoramidite]-¹⁵N₅
Molecular Formula C₄₄H₅₄¹⁵N₅N₂O₈P
Molecular Weight Approximately 844.92 g/mol (unlabeled: 839.92 g/mol )
Appearance White to off-white powder or granules
Purity (HPLC) Typically ≥98%
³¹P NMR Purity Typically ≥99%
Solubility Soluble in anhydrous acetonitrile (B52724), DMSO
Storage Conditions 2-8°C under an inert atmosphere (e.g., argon or nitrogen)

Note: The molecular weight of the ¹⁵N₅-labeled compound is approximately 5 g/mol higher than the unlabeled version due to the five extra neutrons.

Experimental Protocols

The primary application of DMT-dG(ib) Phosphoramidite-¹⁵N₅ is in the solid-phase synthesis of ¹⁵N-labeled oligonucleotides using the phosphoramidite method.[3]

Solid-Phase Synthesis of a ¹⁵N-Labeled Oligonucleotide

This protocol outlines the general steps for incorporating a ¹⁵N-labeled dG residue into a custom DNA oligonucleotide using an automated DNA synthesizer.

Materials:

  • DMT-dG(ib) Phosphoramidite-¹⁵N₅

  • Standard DNA phosphoramidites (dA(bz), dC(bz), T)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Anhydrous acetonitrile

  • Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole)

  • Capping solution A (acetic anhydride/lutidine/THF) and Capping solution B (N-methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated aqueous ammonia)

Procedure:

  • Preparation: Dissolve DMT-dG(ib) Phosphoramidite-¹⁵N₅ and other phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the phosphoramidite solutions, reagents, and the CPG column on the automated DNA synthesizer.

  • Synthesis Cycle (repeated for each nucleotide addition):

    • Deblocking (Detritylation): The 5'-DMT protecting group is removed from the nucleoside on the solid support by treatment with the deblocking solution. The support is then washed with anhydrous acetonitrile.

    • Coupling: The DMT-dG(ib) Phosphoramidite-¹⁵N₅ solution is mixed with the activator solution and delivered to the synthesis column. The phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.

  • Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group is typically left on (DMT-on) to aid in purification.

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support, and the protecting groups (isobutyryl, benzoyl, and cyanoethyl) are removed by incubation in concentrated aqueous ammonia (B1221849) at an elevated temperature (e.g., 55°C for 8 hours).

  • Purification: The crude oligonucleotide is purified, commonly by High-Performance Liquid Chromatography (HPLC). The DMT-on oligonucleotides are easily separated from truncated sequences. The DMT group is then removed by treatment with an acid (e.g., 80% acetic acid), followed by a final desalting step.

  • Quality Control: The purity and identity of the final ¹⁵N-labeled oligonucleotide are confirmed by techniques such as HPLC, and mass spectrometry.

NMR Spectroscopy of a ¹⁵N-Labeled DNA-Protein Complex

This protocol provides a general workflow for analyzing the interaction between a ¹⁵N-labeled DNA oligonucleotide and a target protein using NMR spectroscopy.

Materials:

  • Purified ¹⁵N-labeled DNA oligonucleotide

  • Purified unlabeled target protein

  • NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.5 in 90% H₂O/10% D₂O)

  • NMR tubes

Procedure:

  • Sample Preparation: Prepare a sample of the ¹⁵N-labeled DNA oligonucleotide at a suitable concentration for NMR (e.g., 0.1-0.5 mM).

  • Acquisition of a Reference Spectrum: Record a 1D ¹H or a 2D ¹H-¹⁵N HSQC spectrum of the free ¹⁵N-labeled DNA. This will serve as a reference.

  • Titration with Protein: Add incremental amounts of the unlabeled target protein to the NMR tube containing the ¹⁵N-labeled DNA.

  • Spectral Acquisition at Each Titration Point: After each addition of the protein, record a 2D ¹H-¹⁵N HSQC spectrum.

  • Data Analysis:

    • Chemical Shift Perturbation (CSP): Monitor changes in the chemical shifts of the guanine imino and amino protons in the ¹H-¹⁵N HSQC spectra upon protein binding. Significant shifts indicate the residues involved in the interaction.

    • Line Broadening: Observe any broadening of the NMR signals, which can provide information about the binding kinetics.

    • Determination of Binding Affinity (Kd): Plot the chemical shift changes as a function of the protein concentration to determine the dissociation constant.

Mass Spectrometry Analysis of a ¹⁵N-Labeled Oligonucleotide

This protocol outlines the general procedure for confirming the molecular weight of a synthesized ¹⁵N-labeled oligonucleotide.

Materials:

  • Purified ¹⁵N-labeled DNA oligonucleotide

  • Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)

  • Appropriate matrix (for MALDI-TOF) or solvent system (for ESI)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the ¹⁵N-labeled oligonucleotide in a suitable solvent.

  • Mass Spectrometry Analysis:

    • Electrospray Ionization (ESI): The oligonucleotide solution is infused into the ESI source, where it is ionized. The mass-to-charge ratio (m/z) of the ions is then measured. The resulting spectrum will show a series of peaks corresponding to different charge states of the oligonucleotide. Deconvolution of this series yields the molecular weight of the oligonucleotide.

    • Matrix-Assisted Laser Desorption/Ionization (MALDI): The oligonucleotide is co-crystallized with a matrix on a target plate. The sample is then irradiated with a laser, causing desorption and ionization. The time-of-flight (TOF) of the ions to the detector is measured, which is proportional to their m/z.

  • Data Analysis: Compare the experimentally determined molecular weight with the calculated theoretical molecular weight of the ¹⁵N₅-labeled oligonucleotide to confirm its successful synthesis and isotopic incorporation.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the use of DMT-dG(ib) Phosphoramidite-¹⁵N₅.

solid_phase_synthesis cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle start CPG Solid Support with first nucleoside deblock Deblocking (DMT Removal) start->deblock wash1 Wash deblock->wash1 couple Coupling with DMT-dG(ib)-¹⁵N₅-Phosphoramidite + Activator wash1->couple cap Capping (Block unreacted sites) couple->cap oxidize Oxidation (P(III) -> P(V)) cap->oxidize wash2 Wash oxidize->wash2 repeat Repeat cycle for next nucleotide wash2->repeat repeat->deblock end_synthesis Full-length protected oligonucleotide on support repeat->end_synthesis Final Cycle

Caption: Automated solid-phase synthesis cycle for incorporating a ¹⁵N-labeled phosphoramidite.

dna_protein_interaction_workflow cluster_workflow Workflow for Studying DNA-Protein Interactions synthesis 1. Synthesize ¹⁵N-labeled DNA Oligonucleotide (using DMT-dG(ib)-¹⁵N₅) purification 2. Purify and Characterize Labeled Oligonucleotide (HPLC, Mass Spectrometry) synthesis->purification nmr_titration 4. NMR Titration: Add protein to ¹⁵N-DNA purification->nmr_titration protein_prep 3. Express and Purify Target Protein protein_prep->nmr_titration data_acq 5. Acquire ¹H-¹⁵N HSQC Spectra nmr_titration->data_acq data_analysis 6. Analyze Chemical Shift Perturbations (CSPs) data_acq->data_analysis binding_site 7. Identify Protein Binding Site on DNA data_analysis->binding_site affinity 8. Determine Binding Affinity (Kd) data_analysis->affinity

Caption: Experimental workflow for studying DNA-protein interactions using a ¹⁵N-labeled oligonucleotide.

Applications in Research and Drug Development

The ability to site-specifically introduce ¹⁵N labels into DNA opens up a wide range of applications, particularly in the context of drug development where understanding the molecular basis of drug-target interactions is paramount.

  • Structural Biology: ¹⁵N-labeled oligonucleotides are instrumental in NMR-based structure determination of DNA-protein and DNA-drug complexes. The ¹⁵N labels provide crucial distance and dihedral angle restraints, leading to high-resolution structures.

  • Drug Discovery and Development:

    • Target Validation: By monitoring the interaction of a potential drug molecule with a ¹⁵N-labeled DNA target, researchers can confirm direct binding and identify the binding site.

    • Mechanism of Action Studies: NMR and MS studies with ¹⁵N-labeled DNA can elucidate how a drug alters the conformation or dynamics of its target DNA sequence.

    • Pharmacokinetics: ¹⁵N-labeled oligonucleotides can be used as internal standards in mass spectrometry-based assays to accurately quantify the concentration of therapeutic oligonucleotides in biological samples.[1]

  • Molecular Diagnostics: The use of ¹⁵N-labeled probes can enhance the specificity and sensitivity of nucleic acid detection assays.

Conclusion

DMT-dG(ib) Phosphoramidite-¹⁵N₅ is a powerful tool for researchers and drug development professionals. Its ability to enable the site-specific isotopic labeling of DNA provides an unparalleled level of detail in the study of nucleic acid structure, dynamics, and interactions. The experimental workflows and protocols outlined in this guide provide a framework for the effective utilization of this compound in advancing our understanding of fundamental biological processes and in the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Structure and Applications of DMT-dG(ib) Phosphoramidite-15N5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and applications of N²-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, with a specific focus on its fully nitrogen-15 (B135050) labeled analogue, DMT-dG(ib) Phosphoramidite-15N5. This isotopically labeled phosphoramidite (B1245037) is a critical building block for the chemical synthesis of oligonucleotides, enabling advanced structural and functional studies through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Core Physicochemical Properties

The introduction of five nitrogen-15 isotopes into the guanine (B1146940) base of DMT-dG(ib) Phosphoramidite results in a predictable increase in its molecular weight. While the fundamental chemical properties remain the same, this isotopic labeling is key to its utility in sophisticated analytical applications.

PropertyDMT-dG(ib) PhosphoramiditeThis compound
Chemical Formula C₄₄H₅₄N₇O₈PC₄₄H₅₄¹⁵N₅N₂O₈P
Molecular Weight 839.92 g/mol ~844.92 g/mol
CAS Number 93183-15-4Not available
Appearance White to off-white powder or granulesWhite to off-white solid
Solubility Soluble in DMSOSoluble in DMSO
Storage 2-8°C-20°C, protect from light

Analytical Specifications

The quality and purity of phosphoramidites are paramount for the successful synthesis of high-fidelity oligonucleotides. The following table outlines the typical analytical specifications for the unlabeled DMT-dG(ib) Phosphoramidite, which are expected to be comparable for the 15N5-labeled version.

Analytical TestSpecificationMethod
Purity ≥99.0%Reversed-Phase HPLC
Purity ≥99%³¹P-NMR
Water Content ≤0.3 wt. %Karl Fischer Titration
Identity Conforms to structureUV/VIS Identity

Molecular Structure

The chemical structure of DMT-dG(ib) Phosphoramidite is characterized by three key protective groups: the dimethoxytrityl (DMT) group at the 5' position of the deoxyribose sugar, the isobutyryl (ib) group on the exocyclic amine of the guanine base, and the cyanoethyl and diisopropylamino groups on the phosphoramidite moiety at the 3' position.

Caption: 2D structure of DMT-dG(ib) Phosphoramidite.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of the isotopically labeled nucleoside, 15N5-2'-deoxyguanosine. This labeled precursor is then chemically modified to introduce the necessary protecting groups and the phosphoramidite moiety.

Generalized Synthesis Workflow

Synthesis_Workflow start 15N-labeled Precursors (e.g., 15NH4Cl, Na15NO2) dG_synthesis Chemo-enzymatic Synthesis of 15N5-2'-deoxyguanosine start->dG_synthesis protection Protection of Exocyclic Amine (Isobutyrylation) dG_synthesis->protection dmt_protection 5'-Hydroxyl Protection (DMTylation) protection->dmt_protection phosphitylation 3'-Hydroxyl Phosphitylation dmt_protection->phosphitylation final_product This compound phosphitylation->final_product Applications cluster_applications Applications main_product This compound synthesis Solid-Phase Oligonucleotide Synthesis main_product->synthesis nmr NMR Spectroscopy synthesis->nmr ms Mass Spectrometry synthesis->ms drug_dev Drug Development synthesis->drug_dev diagnostics Diagnostics synthesis->diagnostics

The Core of Discovery: A Technical Guide to 15N Labeling in Nucleic Acid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of molecular biology and drug development, understanding the structure, dynamics, and interactions of nucleic acids is paramount. Isotope labeling, particularly with the stable nitrogen-15 (B135050) (¹⁵N) isotope, has emerged as a cornerstone technique, providing an unprecedented level of detail in the study of DNA and RNA. This guide delves into the core principles, experimental methodologies, and diverse applications of ¹⁵N labeling in nucleic acid research, offering a comprehensive resource for scientists at the forefront of discovery. The ability to replace the naturally abundant but NMR-inactive ¹⁴N (spin I=1) with the NMR-active ¹⁵N (spin I=1/2) has revolutionized the use of Nuclear Magnetic Resonance (NMR) spectroscopy and other analytical techniques for probing the very essence of nucleic acid function.[1]

Core Principles of ¹⁵N Labeling

The fundamental principle of ¹⁵N labeling lies in the introduction of the ¹⁵N isotope into the purine (B94841) and pyrimidine (B1678525) bases of nucleic acids. This substitution provides a powerful spectroscopic handle to investigate the local chemical environment of each nitrogen atom within the DNA or RNA molecule. The primary analytical method that leverages ¹⁵N labeling is NMR spectroscopy. Specifically, heteronuclear NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, allow for the detection of signals from protons directly bonded to ¹⁵N atoms. This results in a "fingerprint" spectrum where each imino and amino group in the nucleic acid can be resolved as a distinct peak, enabling detailed structural and dynamic studies.[2]

The primary applications of ¹⁵N labeling in nucleic acid research include:

  • Structure Determination: ¹⁵N-edited Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are crucial for obtaining distance restraints between protons, which are essential for calculating the three-dimensional structures of DNA and RNA molecules.[3]

  • Dynamics and Conformational Exchange: NMR relaxation experiments, such as T1, T2, and heteronuclear NOE measurements on ¹⁵N-labeled nucleic acids, provide insights into the internal motions and flexibility of these molecules on a wide range of timescales.[4] Relaxation dispersion NMR can even be used to study transient, low-populated "excited states" of nucleic acids that are often critical for their function.[5][6][7]

  • Interaction Studies: ¹⁵N labeling is invaluable for mapping the binding interfaces of nucleic acid-protein and nucleic acid-ligand (e.g., drug) complexes.[8][9] By monitoring changes in the chemical shifts of ¹⁵N-bound protons upon titration with a binding partner, researchers can precisely identify the nucleotides involved in the interaction.[10]

Experimental Protocols

The successful application of ¹⁵N labeling hinges on the efficient and reliable preparation of isotopically enriched nucleic acid samples. The two primary methods for achieving this are in vitro transcription for RNA and enzymatic or chemical synthesis for DNA.

Protocol 1: In Vitro Transcription of ¹⁵N-Labeled RNA

This method utilizes T7 RNA polymerase to synthesize RNA from a DNA template using ¹⁵N-labeled nucleoside triphosphates (NTPs).[6][7][11]

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA polymerase

  • ¹⁵N-labeled NTPs (ATP, GTP, CTP, UTP)

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 10 mM DTT, 2 mM spermidine)

  • RNase inhibitor

  • DNase I (RNase-free)

  • Purification system (e.g., denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC)

Procedure:

  • Reaction Setup: In an RNase-free tube, combine the transcription buffer, DTT, spermidine, ¹⁵N-labeled NTPs, and the DNA template.

  • Enzyme Addition: Add T7 RNA polymerase and an RNase inhibitor to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add RNase-free DNase I to the reaction and incubate for 15-30 minutes at 37°C to digest the DNA template.

  • Purification: Purify the ¹⁵N-labeled RNA using denaturing PAGE or HPLC to remove unincorporated NTPs, enzymes, and abortive transcripts.

  • Desalting and Quantification: Desalt the purified RNA and quantify its concentration using UV-Vis spectroscopy.

Protocol 2: Enzymatic Synthesis of ¹⁵N-Labeled DNA

This protocol employs a DNA polymerase to synthesize a ¹⁵N-labeled DNA strand using a template and ¹⁵N-labeled deoxynucleoside triphosphates (dNTPs).[5][12][13]

Materials:

  • Single-stranded DNA template

  • DNA primer

  • DNA polymerase (e.g., Taq polymerase or Klenow fragment)

  • ¹⁵N-labeled dNTPs (dATP, dGTP, dCTP, dTTP)

  • Reaction buffer appropriate for the chosen polymerase

  • Purification system (e.g., denaturing PAGE or HPLC)

Procedure:

  • Annealing: Anneal the DNA primer to the single-stranded DNA template.

  • Reaction Setup: In a reaction tube, combine the annealed template-primer, the polymerase reaction buffer, and the ¹⁵N-labeled dNTPs.

  • Enzyme Addition: Add the DNA polymerase to the reaction mixture.

  • Polymerization: Perform the polymerization reaction at the optimal temperature for the chosen polymerase. For PCR-based methods, this will involve thermal cycling.

  • Purification: Purify the ¹⁵N-labeled DNA strand from the reaction mixture using denaturing PAGE or HPLC.

  • Desalting and Quantification: Desalt and quantify the purified ¹⁵N-labeled DNA.

Protocol 3: Chemical Synthesis of ¹⁵N-Labeled DNA

For site-specific labeling, chemical synthesis using ¹⁵N-labeled phosphoramidites is the method of choice.[8][14][15][16] This process is typically performed on an automated DNA synthesizer.

Materials:

  • Controlled pore glass (CPG) solid support

  • Standard and ¹⁵N-labeled DNA phosphoramidites

  • Activator (e.g., tetrazole)

  • Oxidizing agent (e.g., iodine solution)

  • Capping reagents

  • Deblocking reagent (e.g., trichloroacetic acid)

  • Cleavage and deprotection solution (e.g., ammonium (B1175870) hydroxide)

Procedure (Simplified Cycle):

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide attached to the solid support.

  • Coupling: The next ¹⁵N-labeled phosphoramidite (B1245037) is activated and coupled to the free 5'-hydroxyl group.

  • Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.

  • Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

  • Iteration: The cycle is repeated until the desired sequence is synthesized.

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

  • Purification: The final ¹⁵N-labeled DNA is purified, typically by HPLC.

Data Presentation: Quantitative Analysis

The power of ¹⁵N labeling lies in the quantitative data it generates. These data are crucial for a precise understanding of nucleic acid structure and interactions.

Table 1: Representative ¹⁵N Labeling Efficiencies
MethodNucleic Acid Type¹⁵N SourceTypical Efficiency (%)Reference
In Vitro TranscriptionRNA¹⁵N-NTPs>95[7]
Enzymatic SynthesisDNA¹⁵N-dNTPs>99[13]
Chemical SynthesisDNA¹⁵N-Phosphoramidites>99[17]
Table 2: Example of ¹⁵N Chemical Shift Perturbations upon Ligand Binding

This table illustrates typical chemical shift changes observed in a ¹H-¹⁵N HSQC spectrum of a ¹⁵N-labeled RNA aptamer upon binding to a small molecule drug.

Nucleotide ResidueFree Chemical Shift (¹H, ¹⁵N in ppm)Bound Chemical Shift (¹H, ¹⁵N in ppm)Chemical Shift Perturbation (Δδ in ppm)
G5(12.8, 145.2)(13.1, 145.8)0.36
U6(13.5, 155.6)(13.3, 155.4)0.28
A20(7.8, 120.1)(8.2, 121.5)0.57
C25(7.2, 115.3)(7.1, 115.2)0.14

Note: Chemical shift perturbation (Δδ) is calculated as: Δδ = [(ΔδH)² + (α * ΔδN)²]¹ᐟ², where α is a scaling factor (typically ~0.2).

Table 3: Representative ¹⁵N Relaxation Data for a DNA Duplex

These data provide insights into the ps-ns timescale dynamics of a ¹⁵N-labeled DNA duplex.

ResidueT1 (ms)T2 (ms)¹H-¹⁵N NOE
G2 (imino)8501200.78
T3 (imino)8701350.82
G8 (imino)8451150.75
C10 (amino)650900.65

Higher NOE values and longer relaxation times generally indicate less flexibility.

Mandatory Visualizations

Diagram 1: General Workflow for ¹⁵N Labeling of Nucleic Acids

G General Workflow for 15N Labeling of Nucleic Acids cluster_rna RNA Labeling cluster_dna DNA Labeling rna_template DNA Template (with T7 promoter) rna_transcription In Vitro Transcription rna_template->rna_transcription rna_ntps 15N-labeled NTPs rna_ntps->rna_transcription rna_polymerase T7 RNA Polymerase rna_polymerase->rna_transcription rna_purification Purification (PAGE/HPLC) rna_transcription->rna_purification rna_product 15N-labeled RNA rna_purification->rna_product dna_template DNA Template/Primer dna_synthesis Enzymatic Synthesis dna_template->dna_synthesis dna_dntps 15N-labeled dNTPs dna_dntps->dna_synthesis dna_polymerase DNA Polymerase dna_polymerase->dna_synthesis dna_purification Purification (PAGE/HPLC) dna_synthesis->dna_purification dna_product 15N-labeled DNA dna_purification->dna_product

Caption: Workflow for producing ¹⁵N-labeled RNA and DNA.

Diagram 2: NMR-Based Structure Determination Workflow

G Workflow for NMR-Based Structure Determination sample_prep 15N-labeled Nucleic Acid Sample Preparation nmr_acq NMR Data Acquisition (e.g., 1H-15N HSQC, NOESY) sample_prep->nmr_acq resonance_assign Resonance Assignment nmr_acq->resonance_assign restraint_collection Collection of Structural Restraints (NOEs, J-couplings, RDCs) resonance_assign->restraint_collection structure_calc Structure Calculation (e.g., Molecular Dynamics) restraint_collection->structure_calc structure_refine Structure Refinement and Validation structure_calc->structure_refine final_structure 3D Structure Ensemble structure_refine->final_structure

Caption: Key steps in determining nucleic acid structure using NMR.

Diagram 3: Investigating Drug-Nucleic Acid Interactions

G Probing Drug-Nucleic Acid Interactions with 15N NMR labeled_na 15N-labeled Nucleic Acid Target hsqc_free Record 1H-15N HSQC (Free State) labeled_na->hsqc_free drug_titration Titrate with Unlabeled Drug hsqc_free->drug_titration hsqc_bound Record 1H-15N HSQC (Bound State) drug_titration->hsqc_bound csp_analysis Chemical Shift Perturbation (CSP) Analysis hsqc_bound->csp_analysis binding_site Identify Binding Site csp_analysis->binding_site affinity Determine Binding Affinity (Kd) csp_analysis->affinity

Caption: Using ¹⁵N HSQC titration to study drug binding.

Diagram 4: Riboswitch Mechanism Elucidation

G Elucidating Riboswitch Mechanism using 15N Labeling cluster_off Ligand Absent cluster_on Ligand Present riboswitch_off 15N-labeled Riboswitch (Aptamer domain open) expression_on Gene Expression ON riboswitch_off->expression_on nmr_probe NMR detects conformational changes via 15N chemical shifts riboswitch_off->nmr_probe ligand Metabolite Ligand riboswitch_on 15N-labeled Riboswitch (Conformational Change) ligand->riboswitch_on expression_off Gene Expression OFF riboswitch_on->expression_off riboswitch_on->nmr_probe

Caption: ¹⁵N NMR reveals ligand-induced conformational changes in riboswitches.

Applications in Drug Development

The insights gained from ¹⁵N labeling of nucleic acids have profound implications for drug discovery and development.

  • Target Validation and Characterization: By elucidating the structure and dynamics of potential drug targets, such as viral RNAs or oncogenic DNA structures (e.g., G-quadruplexes), ¹⁵N labeling helps validate their suitability for therapeutic intervention.

  • Rational Drug Design: Detailed structural information of drug-nucleic acid complexes obtained through ¹⁵N-assisted NMR studies provides a basis for the rational design and optimization of more potent and specific drug candidates.

  • Aptamer Development: Aptamers, which are short single-stranded DNA or RNA molecules that bind to specific targets, are a promising class of therapeutics. ¹⁵N labeling is instrumental in determining the structure of aptamer-target complexes, guiding the engineering of aptamers with improved binding affinity and specificity.[11][18][19][20]

  • Mechanism of Action Studies: ¹⁵N labeling can be used to unravel the molecular mechanisms by which drugs exert their effects. For instance, it can reveal how a drug alters the conformation or dynamics of its nucleic acid target to inhibit its function.

Conclusion

¹⁵N labeling is an indispensable tool in modern nucleic acid research and drug development. Its ability to provide high-resolution structural and dynamic information at the atomic level has transformed our understanding of DNA and RNA. From delineating the intricate folds of ribozymes to mapping the binding sites of novel therapeutics, ¹⁵N-based NMR spectroscopy continues to push the boundaries of molecular science. As technologies advance, the applications of ¹⁵N labeling are expected to expand further, promising even deeper insights into the fundamental processes of life and paving the way for the next generation of nucleic acid-targeted therapies.

References

Isotopic Labeling of Oligonucleotides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of isotopic labeling of oligonucleotides. Isotopic labeling is a powerful technique that enables the precise tracking and analysis of nucleic acids, offering invaluable insights into their structure, function, and interactions. This is particularly crucial in the realm of drug development, where understanding the behavior of oligonucleotide-based therapeutics is paramount.

Introduction to Isotopic Labeling of Oligonucleotides

Isotopic labeling involves the incorporation of isotopes—variants of a particular element with a different number of neutrons—into a molecule of interest. In the context of oligonucleotides, this means replacing certain atoms (typically carbon, nitrogen, hydrogen, or phosphorus) with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, ²H) or radioactive isotopes (e.g., ³²P, ³³P, ³⁵S, ³H). This substitution provides a unique physical signature that can be detected by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The primary applications of isotopically labeling oligonucleotides include:

  • Structural Biology: Elucidating the three-dimensional structures of DNA and RNA molecules and their complexes with proteins or other ligands.

  • Drug Development: Studying the pharmacokinetics and pharmacodynamics of oligonucleotide therapeutics, including their absorption, distribution, metabolism, and excretion (ADME).

  • Mechanistic Studies: Investigating the intricate mechanisms of nucleic acid-protein interactions and enzymatic reactions involving DNA or RNA.

  • Metabolic Tracing: Following the metabolic fate of nucleotides and oligonucleotides within cells and organisms.

Core Labeling Strategies: Chemical vs. Enzymatic

There are two primary strategies for introducing isotopic labels into oligonucleotides: chemical synthesis and enzymatic methods. The choice between these approaches depends on the desired labeling pattern (uniform or site-specific), the length of the oligonucleotide, and the specific research question.

Chemical Synthesis for Site-Specific Labeling

Chemical synthesis, primarily through phosphoramidite (B1245037) chemistry , is the method of choice for introducing isotopes at specific, predefined positions within an oligonucleotide sequence. This technique offers precise control over the placement of labels, which is highly advantageous for detailed structural and mechanistic studies.

The process involves the sequential addition of nucleotide building blocks, called phosphoramidites, to a growing oligonucleotide chain on a solid support. To introduce an isotopic label, a phosphoramidite containing the desired isotope is used at the corresponding step in the synthesis cycle.

Workflow for Solid-Phase Synthesis of a Stable Isotope-Labeled Oligonucleotide:

G cluster_cycle Synthesis Cycle Deblocking Deblocking Coupling Coupling Deblocking->Coupling Add Labeled Phosphoramidite Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Oxidation->Deblocking Next Nucleotide Cleavage_Deprotection Cleavage & Deprotection Oxidation->Cleavage_Deprotection Final Cycle Start Start Start->Deblocking Purification Purification Cleavage_Deprotection->Purification Analysis Analysis Purification->Analysis End End Analysis->End End G DNA_Template DNA Template with Promoter Transcription In Vitro Transcription DNA_Template->Transcription Labeled_rNTPs Isotopically Labeled rNTPs (¹³C, ¹⁵N) Labeled_rNTPs->Transcription T7_Polymerase T7 RNA Polymerase T7_Polymerase->Transcription Labeled_RNA Uniformly Labeled RNA Transcription->Labeled_RNA Purification Purification Labeled_RNA->Purification Analysis Analysis (NMR, MS) Purification->Analysis G Labeled_Oligo Isotopically Labeled Oligonucleotide NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Labeled_Oligo->NMR_Spectroscopy Data_Processing Data Processing and Resonance Assignment NMR_Spectroscopy->Data_Processing Structural_Calculation Structural Calculation and Refinement Data_Processing->Structural_Calculation 3D_Structure 3D Structure and Dynamics Information Structural_Calculation->3D_Structure

The Strategic Advantage of 15N5-Labeled Phosphoramidites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of stable isotopes into oligonucleotides represents a powerful strategy in modern molecular biology and drug development. Among the various isotopic labeling techniques, the use of 15N5-labeled phosphoramidites for the chemical synthesis of DNA and RNA offers unparalleled precision and analytical benefits. This technical guide delves into the core advantages of employing 15N5-labeled phosphoramidites, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

Core Benefits: Enhancing Analytical Sensitivity and Specificity

The primary advantage of incorporating 15N5-labeled phosphoramidites into synthetic oligonucleotides lies in the significant enhancement of analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The introduction of the heavy isotope of nitrogen (¹⁵N) provides a unique spectroscopic handle to probe the structure, dynamics, and interactions of nucleic acids with unprecedented detail.

Quantitative Improvements in Analytical Techniques

The use of 15N labeling translates into tangible improvements in signal quality and detection limits. While specific enhancements can vary based on the experimental setup and the molecular context, the following table summarizes reported quantitative benefits.

Analytical TechniqueParameterImprovement with 15N LabelingCitation
Mass SpectrometryAbundance of Monoisotopic Ions~100-fold enhancement[1]
Mass SpectrometrySignal-to-Noise RatioSignificantly enhanced[1]
NMR SpectroscopyDetection Sensitivity (for NH3+ groups)82% increase with new pulse sequences[2]

Applications in Research and Drug Development

The enhanced analytical capabilities afforded by 15N5-labeled oligonucleotides have profound implications across various research and development domains:

  • Structural Biology: 15N-labeling is instrumental in NMR-based structure determination of nucleic acids and their complexes with proteins or small molecules. It aids in resolving spectral overlap and provides crucial distance and dihedral angle restraints.

  • Drug Discovery and Development: In the development of oligonucleotide therapeutics, 15N-labeled internal standards are invaluable for accurate quantification in complex biological matrices using isotope dilution mass spectrometry. This is critical for pharmacokinetic and pharmacodynamic studies.

  • Mechanistic Studies: By selectively labeling specific nitrogen atoms, researchers can probe the intricate details of enzyme-substrate interactions, nucleic acid folding pathways, and the dynamics of ligand binding.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of 15N5-labeled oligonucleotides and their subsequent analysis by NMR and Mass Spectrometry.

Synthesis of 15N5-Labeled Oligonucleotides via Phosphoramidite (B1245037) Chemistry

The automated solid-phase synthesis of oligonucleotides is a well-established four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation. To incorporate a 15N5-labeled nucleoside, the corresponding 15N5-labeled phosphoramidite is used at the desired coupling step.

Materials:

  • 15N5-labeled phosphoramidite (e.g., 15N5-dG-CE Phosphoramidite)

  • Unlabeled phosphoramidites (dA, dC, dT)

  • Controlled Pore Glass (CPG) solid support

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Capping reagents (e.g., acetic anhydride (B1165640) and 1-methylimidazole)

  • Oxidizing agent (e.g., iodine in THF/water/pyridine)

  • Deblocking agent (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection reagent (e.g., concentrated ammonium (B1175870) hydroxide)

  • Automated DNA/RNA synthesizer

Procedure:

  • Synthesizer Setup: Load the CPG column, phosphoramidites (both labeled and unlabeled), and all necessary reagents onto the synthesizer.

  • Sequence Programming: Input the desired oligonucleotide sequence, specifying the cycle at which the 15N5-labeled phosphoramidite will be introduced.

  • Synthesis Cycle:

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain attached to the solid support.

    • Coupling: The 15N5-labeled (or unlabeled) phosphoramidite is activated and coupled to the 5'-hydroxyl of the growing chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

    • Oxidation: The phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester.

  • Chain Elongation: The four-step cycle is repeated for each subsequent nucleotide in the sequence.

  • Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the CPG support, and all protecting groups are removed by incubation with concentrated ammonium hydroxide.

  • Purification: The synthesized 15N5-labeled oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC).

NMR Spectroscopy of 15N-Labeled Oligonucleotides: 2D ¹H-¹⁵N HSQC

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of NMR analysis for isotopically labeled biomolecules. It provides a two-dimensional correlation spectrum showing peaks for each proton directly bonded to a nitrogen atom.

Sample Preparation:

  • Dissolve the purified 15N-labeled oligonucleotide in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) in 90% H₂O/10% D₂O.

  • The final sample concentration should typically be in the range of 0.1 to 1 mM.

NMR Data Acquisition:

  • Spectrometer Setup: Tune the NMR spectrometer for ¹H and ¹⁵N frequencies.

  • Pulse Program: Utilize a sensitivity-enhanced ¹H-¹⁵N HSQC pulse sequence.

  • Acquisition Parameters:

    • Set the ¹H spectral width to cover all proton resonances (typically around 16 ppm).

    • Set the ¹⁵N spectral width to encompass the expected nitrogen chemical shifts (e.g., 30-40 ppm for amino groups).

    • Optimize the number of scans and transients to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired data using appropriate software (e.g., NMRPipe) with Fourier transformation and phase correction.

Quantitative Analysis by Mass Spectrometry using 15N-Labeled Internal Standards

Isotope dilution mass spectrometry is a highly accurate method for quantifying oligonucleotides in biological samples.

Sample Preparation:

  • Spiking: Add a known amount of the 15N-labeled oligonucleotide (internal standard) to the unknown sample.

  • Extraction: Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the oligonucleotides from the sample matrix.

  • Enzymatic Digestion (Optional): For absolute quantification at the nucleoside level, the extracted oligonucleotides can be digested to their constituent nucleosides using a cocktail of nucleases and phosphatases.

LC-MS/MS Analysis:

  • Chromatography: Separate the analyte and the internal standard using liquid chromatography, typically with an ion-pairing reversed-phase column.

  • Mass Spectrometry:

    • Use an electrospray ionization (ESI) source in negative ion mode.

    • Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.

    • Define specific precursor-to-product ion transitions for both the unlabeled analyte and the 15N-labeled internal standard.

  • Quantification: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizing the Workflow and Concepts

The following diagrams, created using the DOT language, illustrate the key processes and relationships described in this guide.

Oligonucleotide_Synthesis_Workflow cluster_synthesis Solid-Phase Oligonucleotide Synthesis Start Start Deblocking Deblocking Start->Deblocking Coupling Coupling Deblocking->Coupling Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Repeat Repeat Oxidation->Repeat Repeat->Deblocking Next Nucleotide Cleavage & Deprotection Cleavage & Deprotection Repeat->Cleavage & Deprotection Final Nucleotide Purification Purification Cleavage & Deprotection->Purification Final Product Final Product Purification->Final Product 15N5-Phosphoramidite 15N5-Phosphoramidite 15N5-Phosphoramidite->Coupling Incorporation

Caption: Workflow for solid-phase synthesis of 15N5-labeled oligonucleotides.

NMR_Analysis_Workflow 15N-Labeled Oligonucleotide 15N-Labeled Oligonucleotide Sample Preparation Sample Preparation 15N-Labeled Oligonucleotide->Sample Preparation NMR Spectrometer NMR Spectrometer Sample Preparation->NMR Spectrometer 1H-15N HSQC Acquisition 1H-15N HSQC Acquisition NMR Spectrometer->1H-15N HSQC Acquisition Data Processing Data Processing 1H-15N HSQC Acquisition->Data Processing 2D Spectrum 2D Spectrum Data Processing->2D Spectrum Structural & Dynamic Analysis Structural & Dynamic Analysis 2D Spectrum->Structural & Dynamic Analysis

Caption: Workflow for NMR analysis of 15N-labeled oligonucleotides.

MS_Quantification_Workflow Biological Sample Biological Sample Spiking & Extraction Spiking & Extraction Biological Sample->Spiking & Extraction 15N-Labeled Internal Standard 15N-Labeled Internal Standard 15N-Labeled Internal Standard->Spiking & Extraction LC-MS/MS Analysis LC-MS/MS Analysis Spiking & Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Accurate Quantification Accurate Quantification Data Analysis->Accurate Quantification

Caption: Workflow for quantitative analysis using 15N-labeled internal standards by MS.

Conclusion

The use of 15N5-labeled phosphoramidites provides a robust and versatile platform for the synthesis of isotopically labeled oligonucleotides. The resulting molecules are powerful tools for a wide range of applications in basic research and drug development, offering significant advantages in analytical sensitivity, specificity, and accuracy. By leveraging the detailed protocols and understanding the core benefits outlined in this guide, researchers can unlock new insights into the complex world of nucleic acid structure and function.

References

The Advent of Stable Isotope Labeling: A Technical Guide to DMT-dG(ib) Phosphoramidite-¹⁵N₅

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise tracking and quantification of nucleic acids are paramount in numerous fields of biological research and drug development. The introduction of stable isotopes into DNA and RNA through labeled phosphoramidites has revolutionized the study of nucleic acid structure, function, and interactions. This technical guide focuses on DMT-dG(ib) Phosphoramidite-¹⁵N₅, a crucial reagent for incorporating five nitrogen-15 (B135050) atoms into a deoxyguanosine residue during oligonucleotide synthesis. This isotopic labeling enables advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for in-depth structural and quantitative analyses. While a dedicated discovery paper for this specific molecule is not publicly available, its development is a logical progression in the field of stable isotope labeling. This guide will cover the core aspects of its development, applications, and the experimental protocols for its use.

Discovery and Development: A Logical Progression

The journey to DMT-dG(ib) Phosphoramidite-¹⁵N₅ is rooted in the foundational work of oligonucleotide synthesis and the pioneering use of stable isotopes in biological research. The phosphoramidite (B1245037) method, developed in the early 1980s, became the standard for automated DNA synthesis due to its high efficiency and reproducibility.

The utility of ¹⁵N as a stable isotope for tracking biological molecules was famously demonstrated in the Meselson-Stahl experiment in 1958, which elucidated the semi-conservative nature of DNA replication.[1] This experiment highlighted the power of using heavier, non-radioactive isotopes to distinguish between parent and newly synthesized DNA strands.[1]

Over the decades, the demand for more sophisticated analytical techniques to study DNA structure and protein-DNA interactions grew. This spurred the development of methods to incorporate stable isotopes like ¹³C and ¹⁵N into nucleic acids. The chemical synthesis of oligonucleotides using labeled phosphoramidites offers the advantage of site-specific labeling, allowing researchers to probe specific regions of a DNA or RNA molecule.[2][3][4]

The development of DMT-dG(ib) Phosphoramidite-¹⁵N₅ represents a refinement of these techniques. The isobutyryl (ib) protecting group for the exocyclic amine of guanine (B1146940) is a standard feature in phosphoramidite chemistry, ensuring high coupling efficiencies during synthesis. The incorporation of five ¹⁵N atoms into the guanine base provides a significant mass shift for mass spectrometry and a sensitive nucleus for NMR spectroscopy. This makes it an invaluable tool for modern molecular biology and drug discovery.

Core Data Presentation

Quantitative data for phosphoramidites are crucial for ensuring the quality and efficiency of oligonucleotide synthesis. Below are tables summarizing the key specifications for DMT-dG(ib) Phosphoramidite-¹⁵N₅ and its unlabeled counterpart for comparison.

Table 1: Physicochemical Properties

PropertyDMT-dG(ib) PhosphoramiditeDMT-dG(ib) Phosphoramidite-¹⁵N₅
Molecular Formula C₄₄H₅₄N₇O₈PC₄₄H₅₄¹⁵N₅N₂O₈P
Molecular Weight 839.92 g/mol ~844.92 g/mol
Appearance White to off-white powderWhite to off-white powder
Purity (HPLC) ≥ 98%≥ 98%
Solubility Acetonitrile, DichloromethaneAcetonitrile, Dichloromethane
Storage -20°C under inert gas-20°C under inert gas

Table 2: Analytical Specifications

AnalysisSpecification
³¹P NMR Conforms to structure
¹H NMR Conforms to structure
Mass Spectrometry Corresponds to the molecular weight
Water Content ≤ 0.3%

Experimental Protocols

The use of DMT-dG(ib) Phosphoramidite-¹⁵N₅ follows the standard procedures for automated oligonucleotide synthesis. Below are detailed methodologies for the synthesis and subsequent analysis of ¹⁵N-labeled oligonucleotides.

Automated Oligonucleotide Synthesis

This protocol outlines the standard steps in a synthesis cycle on an automated DNA synthesizer.

  • Deprotection (Detritylation): The 5'-DMT group of the nucleotide attached to the solid support is removed using a solution of a weak acid, typically trichloroacetic acid (TCA) in dichloromethane.

  • Coupling: The DMT-dG(ib) Phosphoramidite-¹⁵N₅ is activated by a weak acid, such as tetrazole or a derivative, and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This step is carried out under anhydrous conditions.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride (B1165640) and 1-methylimidazole (B24206) to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution in the presence of water and pyridine.

  • Cycle Repetition: The cycle of deprotection, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is assembled.

  • Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups (isobutyryl on guanine, cyanoethyl on the phosphate backbone) are removed by treatment with concentrated ammonium (B1175870) hydroxide.

  • Purification: The crude oligonucleotide is purified using techniques such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

NMR Spectroscopy of ¹⁵N-Labeled Oligonucleotides

NMR spectroscopy is a powerful technique for studying the structure and dynamics of ¹⁵N-labeled nucleic acids.

  • Sample Preparation: The purified ¹⁵N-labeled oligonucleotide is dissolved in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) in D₂O or a mixture of H₂O/D₂O. The concentration typically ranges from 0.1 to 1 mM.

  • NMR Data Acquisition: A variety of NMR experiments can be performed. A common starting point is a 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment.[5] This experiment provides a correlation map of all the nitrogen atoms and their directly attached protons.

  • Data Processing and Analysis: The acquired NMR data is processed using software such as TopSpin or NMRPipe. The resulting spectra are analyzed to assign resonances to specific atoms in the oligonucleotide and to identify structural features and intermolecular interactions.

Mass Spectrometry of ¹⁵N-Labeled Oligonucleotides

Mass spectrometry is used to confirm the incorporation of the ¹⁵N label and to perform quantitative studies.

  • Sample Preparation: The purified ¹⁵N-labeled oligonucleotide is desalted and prepared in a matrix suitable for Matrix-Assisted Laser Desorption/Ionization (MALDI) or in a volatile buffer for Electrospray Ionization (ESI).

  • Mass Spectrometry Analysis: The sample is analyzed on a high-resolution mass spectrometer. The resulting spectrum will show a mass shift corresponding to the number of incorporated ¹⁵N atoms.

  • Quantitative Analysis: For quantitative studies, the ¹⁵N-labeled oligonucleotide can be used as an internal standard.[6][7] A known amount of the labeled standard is spiked into a sample containing the unlabeled analyte. The ratio of the peak intensities of the labeled and unlabeled species in the mass spectrum allows for accurate quantification of the analyte.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the use of DMT-dG(ib) Phosphoramidite-¹⁵N₅.

Oligonucleotide_Synthesis_Cycle start Start Cycle deprotection 1. Deprotection (DMT Removal) start->deprotection coupling 2. Coupling (Add DMT-dG(ib)-15N5) deprotection->coupling capping 3. Capping (Acetylation) coupling->capping oxidation 4. Oxidation (Iodine Treatment) capping->oxidation end_cycle End Cycle oxidation->end_cycle

Caption: Automated phosphoramidite synthesis cycle for incorporating ¹⁵N-labeled nucleotides.

NMR_Analysis_Workflow sample_prep 1. Sample Preparation (Labeled Oligonucleotide in NMR Buffer) nmr_acquisition 2. NMR Data Acquisition (e.g., 1H-15N HSQC) sample_prep->nmr_acquisition data_processing 3. Data Processing (Fourier Transform, Phasing) nmr_acquisition->data_processing spectral_analysis 4. Spectral Analysis (Resonance Assignment, Structural Analysis) data_processing->spectral_analysis

Caption: General workflow for the NMR analysis of ¹⁵N-labeled oligonucleotides.

MS_Quantitative_Analysis sample Biological Sample (Unlabeled Analyte) spike Spike Standard into Sample sample->spike standard 15N-Labeled Internal Standard (DMT-dG(ib)-15N5 derived oligo) standard->spike ms_analysis Mass Spectrometry Analysis spike->ms_analysis quantification Quantification (Ratio of Labeled/Unlabeled Peak Areas) ms_analysis->quantification

Caption: Workflow for quantitative analysis using a ¹⁵N-labeled internal standard by mass spectrometry.

Conclusion

DMT-dG(ib) Phosphoramidite-¹⁵N₅ is a testament to the progress in chemical biology and analytical chemistry. Its availability allows for the site-specific incorporation of a heavy isotope label into DNA, enabling researchers to unravel complex biological processes with unprecedented detail. While the specific "discovery" of this molecule may not be a single seminal event, its development is the culmination of decades of research in solid-phase synthesis and the application of stable isotopes. This guide provides a comprehensive overview for researchers and drug development professionals looking to leverage the power of stable isotope labeling in their work, from the fundamental synthesis to advanced analytical applications. The continued use of such reagents will undoubtedly lead to new discoveries in the structure and function of nucleic acids and their therapeutic applications.

References

The Cornerstone of Synthetic Biology: A Technical Guide to Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the chemical synthesis of oligonucleotides is a foundational technology. At the heart of this capability lies phosphoramidite (B1245037) chemistry, a robust and efficient method that has remained the gold standard for nearly four decades. This in-depth guide elucidates the core principles of this powerful chemistry, providing detailed experimental protocols, quantitative data for process optimization, and visualizations of the key chemical transformations.

Phosphoramidite chemistry enables the precise, stepwise assembly of nucleic acid chains on a solid support, a strategy that greatly simplifies the purification process by allowing reagents and by-products to be washed away at each step.[1][2] The synthesis proceeds in the 3' to 5' direction, opposite to the natural enzymatic synthesis of DNA.[1][3] The entire process is a cycle of four key chemical reactions: detritylation, coupling, capping, and oxidation.[4][5][6] This cyclical nature lends itself to automation, which has been a key factor in the widespread adoption of this technology.[7][8]

The Phosphoramidite Synthesis Cycle: A Four-Step Process

The synthesis of an oligonucleotide is a meticulously controlled process, with each cycle adding a single nucleotide to the growing chain. The efficiency of each step is paramount, as even minor deviations can significantly impact the yield and purity of the final product, especially for longer oligonucleotides.[9][10]

Detritylation (Deblocking)

The cycle begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleoside bound to the solid support.[2][9] This deprotection step exposes a reactive hydroxyl group, preparing it for the subsequent coupling reaction.[5] The release of the DMT cation, which produces a characteristic orange color, can be monitored spectrophotometrically to assess the efficiency of the entire synthesis cycle.[2]

Coupling

This is the core chain-elongation step where the next nucleoside, in the form of a phosphoramidite monomer, is added.[] The phosphoramidite is activated by a weak acid, such as tetrazole or its derivatives, which protonates the diisopropylamino group, converting it into a good leaving group.[1][2] The exposed 5'-hydroxyl group of the support-bound nucleoside then attacks the activated phosphorus atom, forming a phosphite (B83602) triester linkage.[2][12] This reaction is highly sensitive to moisture, necessitating anhydrous conditions for optimal efficiency.[13]

Capping

As the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups on the growing chains will fail to react.[2][14] To prevent these unreacted chains from participating in subsequent cycles, which would result in the formation of oligonucleotides with internal deletions (n-1 shortmers), a capping step is introduced.[7] This is typically achieved by acetylation of the unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.[2][4]

Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under the acidic conditions of the detritylation step.[12][14] Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester.[15][16] The most common oxidizing agent is a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[4][16] This step stabilizes the internucleotide bond, ensuring the integrity of the synthesized oligonucleotide chain.[15]

Protecting Groups: The Key to Controlled Synthesis

The success of phosphoramidite chemistry hinges on the strategic use of protecting groups to prevent unwanted side reactions at various reactive sites on the nucleoside monomers.[5][6][17] These groups must be stable under the conditions of the synthesis cycle but readily removable at the appropriate stages.

Functional GroupProtecting GroupLability
5'-Hydroxyl 4,4'-Dimethoxytrityl (DMT)Acid-labile[17][18]
Phosphite 2-CyanoethylBase-labile[17][18]
Exocyclic Amines (A, C, G) Benzoyl (Bz) for Adenine and Cytosine; Isobutyryl (iBu) for GuanineBase-labile[17]

Thymine and Uracil do not have exocyclic amino groups and therefore do not require protection at this position.[17][18]

Quantitative Parameters for Oligonucleotide Synthesis

The following table summarizes typical quantitative data for the key steps in a standard phosphoramidite synthesis cycle. It is important to note that optimal conditions can vary depending on the specific synthesizer, scale of synthesis, and the sequence being synthesized.

StepReagent(s)Typical ConcentrationTypical Reaction TimeCoupling Efficiency
Detritylation 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)3% (w/v)60 - 180 seconds>99%
Coupling Phosphoramidite Monomer, Activator (e.g., Tetrazole)0.02 - 0.2 M Phosphoramidite; 0.2 - 0.7 M Activator20 - 600 seconds98 - 99.5%[2][4][19]
Capping Acetic Anhydride, 1-Methylimidazole (NMI)Varies by synthesizer and reagents20 - 60 seconds>99%
Oxidation Iodine, Water, Pyridine, THF0.02 - 0.1 M Iodine15 - 60 seconds>99%

Detailed Experimental Protocols

The following protocols provide a general framework for solid-phase oligonucleotide synthesis using the phosphoramidite method. All steps are typically performed in an automated synthesizer under an inert atmosphere (e.g., Argon).

Protocol 1: Single Synthesis Cycle
  • Detritylation:

    • Flush the column with anhydrous acetonitrile (B52724).

    • Deliver a solution of 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) to the column and incubate for 60-180 seconds.

    • Wash the column thoroughly with anhydrous acetonitrile to remove the TCA and the cleaved DMT cation.

  • Coupling:

    • Simultaneously deliver the phosphoramidite monomer (0.1 M in acetonitrile) and the activator solution (e.g., 0.45 M Tetrazole in acetonitrile) to the column.

    • Allow the coupling reaction to proceed for 30-120 seconds for standard DNA bases. Longer times may be required for modified bases.

    • Wash the column with anhydrous acetonitrile.

  • Capping:

    • Deliver the capping solution A (e.g., Acetic Anhydride/Pyridine/THF) and capping solution B (e.g., 1-Methylimidazole/THF) to the column.

    • Incubate for 30-60 seconds to acetylate any unreacted 5'-hydroxyl groups.

    • Wash the column with anhydrous acetonitrile.

  • Oxidation:

    • Deliver the oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water) to the column.

    • Incubate for 30-60 seconds to convert the phosphite triester to a phosphate triester.

    • Wash the column with anhydrous acetonitrile to remove the oxidizing agent and prepare for the next cycle.

Protocol 2: Cleavage and Deprotection

Upon completion of the desired sequence, the oligonucleotide must be cleaved from the solid support and all remaining protecting groups must be removed.

  • Cleavage from Solid Support:

    • Transfer the solid support to a vial.

    • Add concentrated ammonium (B1175870) hydroxide (B78521) (28-30%) to the vial.

    • Incubate at room temperature for 1-2 hours.

    • Carefully transfer the supernatant containing the oligonucleotide to a new tube.

  • Base and Phosphate Deprotection:

    • Seal the tube containing the oligonucleotide in ammonium hydroxide.

    • Heat at 55°C for 8-16 hours. For oligonucleotides with sensitive modifications, milder deprotection conditions using reagents like aqueous ammonia (B1221849)/methylamine (AMA) or gaseous ammonia may be required.[20][21]

    • Cool the solution and evaporate the ammonia.

  • Final DMT Group Removal (if synthesized "DMT-on"):

    • If the final 5'-DMT group was left on for purification purposes, it can be removed by treatment with 80% aqueous acetic acid for 15-30 minutes.

    • Quench the reaction with a buffer and desalt the oligonucleotide.

Visualizing the Chemistry

The following diagrams, generated using the DOT language, illustrate the key workflows and chemical transformations in phosphoramidite chemistry.

Phosphoramidite_Synthesis_Cycle Start Start: Solid Support with Protected Nucleoside (5'-DMT) Detritylation 1. Detritylation (Acid Treatment) Start->Detritylation Free_OH Solid Support with Free 5'-OH Group Detritylation->Free_OH Coupling 2. Coupling (Activated Phosphoramidite) Free_OH->Coupling Capping 3. Capping (Acetylation of Failures) Free_OH->Capping Failure Sequences Phosphite_Triester Phosphite Triester Linkage Formed Coupling->Phosphite_Triester Oxidation 4. Oxidation (Iodine Treatment) Phosphite_Triester->Oxidation Capped_Failures Capped Failure Sequences Capping->Capped_Failures Phosphate_Triester Stable Phosphate Triester Linkage Oxidation->Phosphate_Triester Next_Cycle Ready for Next Cycle Phosphate_Triester->Next_Cycle Repeat n-1 times Protecting_Group_Strategy Nucleoside Nucleoside Monomer Five_Prime_OH 5'-OH Nucleoside->Five_Prime_OH Three_Prime_OH 3'-OH Nucleoside->Three_Prime_OH Exocyclic_Amine Exocyclic Amine (A, C, G) Nucleoside->Exocyclic_Amine DMT DMT (Acid Labile) Five_Prime_OH->DMT Protection Phosphoramidite_Moiety Phosphoramidite (Activator Labile) Three_Prime_OH->Phosphoramidite_Moiety Derivatization Base_Protecting_Group Base Protecting Group (e.g., Bz, iBu) (Base Labile) Exocyclic_Amine->Base_Protecting_Group Protection

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 15N5-Labeled Oligonucleotides Using DMT-dG(ib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of oligonucleotides is a powerful technique for elucidating their structure, dynamics, and interactions with other molecules. The incorporation of nitrogen-15 (B135050) (¹⁵N) isotopes, in particular, is invaluable for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) studies. This application note provides a detailed protocol for the synthesis, purification, and analysis of ¹⁵N₅-labeled oligonucleotides using ¹⁵N₅-labeled 2'-deoxyguanosine(isobutyryl) phosphoramidite (B1245037) (DMT-dG(ib)-¹⁵N₅). The protocols are designed to be accessible to researchers with a working knowledge of automated DNA synthesis.

The primary application highlighted is the use of these labeled oligonucleotides to study protein-DNA interactions, a critical area of research in drug development and molecular biology. By selectively labeling the guanosine (B1672433) residues, specific interactions at these sites can be probed with high sensitivity.

Data Presentation

The successful synthesis of high-quality ¹⁵N₅-labeled oligonucleotides relies on efficient coupling of the labeled phosphoramidite and rigorous purification. While the coupling efficiency of isotopically labeled phosphoramidites is expected to be comparable to their unlabeled counterparts, it is crucial to monitor this throughout the synthesis. The following table summarizes the expected quantitative data for the synthesis of a model 20-mer oligonucleotide containing a single ¹⁵N₅-dG incorporation.

ParameterExpected ValueMethod of Analysis
Synthesis Scale 1 µmolSynthesizer setting
Coupling Efficiency (Unlabeled Monomers) >99%Trityl cation monitoring
Coupling Efficiency (¹⁵N₅-DMT-dG(ib)) >99% (expected)Trityl cation monitoring
Overall Crude Yield (OD₂₆₀) 10-20 ODUV-Vis Spectroscopy
Final Yield after HPLC Purification 5-10 OD (25-50% of crude)UV-Vis Spectroscopy
Isotopic Enrichment >98%Mass Spectrometry (MALDI-TOF or ESI)
Purity after HPLC >95%Analytical HPLC

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a ¹⁵N₅-Labeled Oligonucleotide

This protocol outlines the automated solid-phase synthesis of a model 20-mer oligonucleotide with a single ¹⁵N₅-dG incorporation using the standard phosphoramidite method.

Materials:

  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside

  • Unlabeled DNA phosphoramidites (DMT-dA(bz), DMT-dC(ac), DMT-dT)

  • ¹⁵N₅-DMT-dG(ib) phosphoramidite

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole in acetonitrile)

  • Capping solution A (Acetic anhydride/Pyridine/THF)

  • Capping solution B (16% N-Methylimidazole in THF)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (3% Trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile (B52724)

  • Ammonium (B1175870) hydroxide (B78521) solution (30%)

Procedure:

  • Synthesizer Preparation: Ensure the DNA synthesizer is clean, and all reagent lines are primed with fresh, anhydrous reagents.

  • Phosphoramidite Preparation: Dissolve the unlabeled and the ¹⁵N₅-DMT-dG(ib) phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M). Install the vials on the synthesizer.

  • Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer's software, specifying the position for the incorporation of the ¹⁵N₅-labeled guanosine.

  • Synthesis Cycle: The synthesis proceeds through a series of automated cycles for each nucleotide addition:

    • Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The orange-colored trityl cation is washed away, and its absorbance can be monitored to determine coupling efficiency.

    • Coupling: The ¹⁵N₅-DMT-dG(ib) phosphoramidite (or an unlabeled phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.

  • Final Detritylation (Optional): The final 5'-DMT group can be removed on the synthesizer ("DMT-off") or left on for purification ("DMT-on"). For many purification strategies, DMT-on is preferred.

  • Cleavage and Deprotection:

    • Transfer the CPG support to a screw-cap vial.

    • Add concentrated ammonium hydroxide to the vial.

    • Incubate at 55°C for 8-12 hours to cleave the oligonucleotide from the support and remove the base-protecting groups.

    • Allow the vial to cool to room temperature.

    • Carefully transfer the supernatant containing the crude oligonucleotide to a new tube, leaving the CPG beads behind.

    • Dry the oligonucleotide solution using a centrifugal evaporator.

Protocol 2: Purification of the ¹⁵N₅-Labeled Oligonucleotide by HPLC

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 HPLC column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Desalting columns

Procedure:

  • Sample Preparation: Resuspend the dried crude oligonucleotide in Mobile Phase A.

  • HPLC Separation:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B.

    • Inject the sample onto the column.

    • Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. A typical gradient might be 5-30% B over 30 minutes.

    • Monitor the elution profile at 260 nm. If the synthesis was performed "DMT-on", the desired full-length product will be the most retained, hydrophobic peak.

  • Fraction Collection: Collect the peak corresponding to the full-length ¹⁵N₅-labeled oligonucleotide.

  • DMT Removal (if applicable): If purified with the DMT group on, treat the collected fraction with 80% acetic acid for 30 minutes to remove the DMT group, then neutralize with triethylamine.

  • Desalting: Remove the TEAA buffer salts from the purified oligonucleotide using a desalting column.

  • Quantification and Quality Control:

    • Measure the absorbance at 260 nm to determine the final yield.

    • Analyze the purity of the final product by analytical HPLC.

    • Confirm the mass and isotopic enrichment using MALDI-TOF or ESI mass spectrometry.

Mandatory Visualizations

Oligo_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle Deblocking Deblocking (DMT Removal) Coupling Coupling (¹⁵N₅-dG Addition) Deblocking->Coupling Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Oxidation->Deblocking Cleavage Cleavage & Deprotection (Ammonium Hydroxide) Oxidation->Cleavage Start CPG Solid Support Start->Deblocking Purification HPLC Purification (Reversed-Phase) Cleavage->Purification QC Quality Control (MS & Analytical HPLC) Purification->QC Final Purified ¹⁵N₅-Oligonucleotide QC->Final

Caption: Automated solid-phase synthesis workflow for ¹⁵N₅-labeled oligonucleotides.

TBP_TATA_Interaction cluster_binding Initial Recognition and Binding TBP TATA-Binding Protein (TBP) TATA_box ¹⁵N₅-Labeled TATA Box (in Promoter Region) TBP->TATA_box Binds to minor groove PIC Pre-initiation Complex (PIC) TBP->PIC TATA_box->TBP Induces DNA Bending TATA_box->PIC TFIIA TFIIA TFIIA->PIC TFIIB TFIIB TFIIB->PIC Transcription Transcription Initiation PIC->Transcription RNA_Pol_II RNA Polymerase II RNA_Pol_II->PIC

Caption: TBP interaction with a ¹⁵N₅-labeled TATA box to initiate transcription.

Application Example: Studying TBP-DNA Interactions by NMR

The TATA-binding protein (TBP) is a general transcription factor that binds to the TATA box sequence in eukaryotic promoters, initiating the assembly of the transcription pre-initiation complex (PIC).[1] Studying the interaction between TBP and its target DNA is crucial for understanding gene regulation. By incorporating ¹⁵N₅-dG into the TATA box sequence, researchers can use NMR spectroscopy to probe the specific contacts and conformational changes at the guanosine residues upon TBP binding.

Protocol 3: Preparation of a ¹⁵N₅-Labeled Oligonucleotide-TBP Complex for NMR Analysis

Materials:

  • Purified, lyophilized ¹⁵N₅-labeled oligonucleotide (e.g., containing the TATA box sequence)

  • Purified, unlabeled TBP

  • NMR buffer (e.g., 20 mM Phosphate buffer, pH 6.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, 10% D₂O)

  • Centrifugal filter units for buffer exchange and concentration

Procedure:

  • Oligonucleotide Annealing:

    • Resuspend the ¹⁵N₅-labeled single-stranded DNA and its unlabeled complementary strand in the NMR buffer to a concentration of ~1 mM.

    • Mix the two strands in a 1:1 molar ratio.

    • Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature over several hours to form the double-stranded DNA duplex.

  • Complex Formation:

    • Prepare a solution of TBP in the NMR buffer.

    • Slowly titrate the concentrated TBP solution into the annealed ¹⁵N₅-labeled DNA duplex solution while monitoring the complex formation, for example, by native gel electrophoresis or by acquiring ¹H-¹⁵N HSQC NMR spectra at intermediate points.[2] This gradual addition helps to prevent precipitation.

  • Concentration and Buffer Exchange:

    • Concentrate the protein-DNA complex solution to the desired final concentration for NMR analysis (typically 0.1-1.0 mM) using a centrifugal filter unit with an appropriate molecular weight cutoff.

    • During concentration, the buffer may be exchanged to ensure the final sample is in the precise NMR buffer composition.

  • NMR Sample Preparation:

    • Transfer the final concentrated complex solution into a clean NMR tube.

    • The sample is now ready for NMR data acquisition.

By comparing the ¹H-¹⁵N HSQC spectra of the free ¹⁵N₅-labeled DNA with the TBP-bound complex, researchers can identify chemical shift perturbations for the guanosine residues involved in the interaction, providing valuable insights into the binding interface and the mechanism of gene transcription initiation.

References

Application Notes and Protocols for the Incorporation of DMT-dG(ib) Phosphoramidite-¹⁵N₅

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the successful incorporation of 5'-O-Dimethoxytrityl-N²-isobutyryl-2'-deoxyguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037), with uniform ¹⁵N labeling on the guanine (B1146940) base (DMT-dG(ib) Phosphoramidite-¹⁵N₅). This isotopically labeled phosphoramidite is a crucial reagent for the synthesis of ¹⁵N-enriched DNA oligonucleotides.[1] Such labeled oligonucleotides are indispensable tools in nucleic acid research, particularly for structural and dynamic studies using Nuclear Magnetic Resonance (NMR) spectroscopy and for quantitative analysis by mass spectrometry (MS).[1] The ¹⁵N isotope provides a sensitive probe for investigating nucleic acid-protein interactions, nucleic acid-drug interactions, and the intricate details of DNA and RNA structure and function.

The protocol described herein is based on the well-established and highly efficient phosphoramidite chemistry, which is the gold standard for automated solid-phase DNA synthesis.[2][3] While the core principles of the synthesis cycle remain the same, specific considerations for handling and incorporating this valuable labeled reagent are highlighted to ensure optimal results.

Product Information and Properties

DMT-dG(ib) Phosphoramidite-¹⁵N₅ is a high-purity reagent designed for use in standard automated oligonucleotide synthesizers. Key properties are summarized in the table below.

PropertyValue
Molecular FormulaC₄₄H₅₄¹⁵N₅N₂O₈P
AppearanceWhite to off-white powder
5' Protecting Group4,4'-Dimethoxytrityl (DMT)
Base Protecting GroupIsobutyryl (ib)
3' Protecting Groupβ-Cyanoethyl
Purity (HPLC)≥98%
Storage-20°C in a desiccated environment

Experimental Protocols

The incorporation of DMT-dG(ib) Phosphoramidite-¹⁵N₅ follows the standard automated solid-phase oligonucleotide synthesis cycle. This cycle consists of four main steps: Deblocking (Detritylation), Coupling, Capping, and Oxidation. Each step is critical for the successful addition of a nucleotide to the growing oligonucleotide chain.

Reagents and Equipment
  • DMT-dG(ib) Phosphoramidite-¹⁵N₅

  • Standard DNA phosphoramidites (dA, dC, dT)

  • Anhydrous acetonitrile

  • Activator solution (e.g., 0.45 M Tetrazole in acetonitrile, or 0.25 M Dicyanoimidazole (DCI) in acetonitrile)

  • Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane)

  • Capping solution (e.g., Cap A: Acetic anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA))

  • Automated DNA synthesizer

  • Solid support (e.g., Controlled Pore Glass - CPG)

Step-by-Step Synthesis Protocol

The following protocol outlines the steps for a single synthesis cycle for the incorporation of DMT-dG(ib) Phosphoramidite-¹⁵N₅. These steps are automatically performed by the DNA synthesizer.

1. Deblocking (Detritylation):

  • The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with an acidic solution (e.g., 3% TCA in dichloromethane).

  • This step exposes the 5'-hydroxyl group, making it available for the next coupling reaction.

  • The orange-colored trityl cation released is monitored to quantify the efficiency of the previous coupling step.

2. Coupling:

  • The DMT-dG(ib) Phosphoramidite-¹⁵N₅ is activated by an activator solution (e.g., tetrazole or DCI).

  • The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Note: For this valuable ¹⁵N₅-labeled phosphoramidite, ensuring high coupling efficiency is paramount. While standard coupling times (typically 30-60 seconds) are generally sufficient due to the high reactivity of phosphoramidites, extending the coupling time to 90-120 seconds may be considered to maximize incorporation, especially for long oligonucleotides or sequences with difficult couplings.

3. Capping:

  • Any unreacted 5'-hydroxyl groups are acetylated using the capping solution.

  • This step prevents the elongation of failure sequences in subsequent cycles.

4. Oxidation:

These four steps are repeated for each nucleotide to be added to the sequence.

Post-Synthesis Cleavage and Deprotection

Following the completion of the oligonucleotide synthesis, the final product must be cleaved from the solid support and all protecting groups removed.

  • Cleavage from Solid Support: The solid support is treated with concentrated ammonium hydroxide or AMA to cleave the oligonucleotide from the support.

  • Base Deprotection: The isobutyryl (ib) protecting group on the ¹⁵N₅-labeled guanine and other base-protecting groups are removed by heating the oligonucleotide in the cleavage solution. Standard deprotection conditions for dG(ib) are treatment with concentrated ammonium hydroxide at 55°C for 8-12 hours.[4][5] Alternatively, for faster deprotection, AMA can be used at 65°C for 10-15 minutes.[6]

  • Purification: The final deprotected ¹⁵N₅-labeled oligonucleotide should be purified, typically by High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE), to ensure high purity for subsequent applications.

Data Presentation

The efficiency of incorporation of DMT-dG(ib) Phosphoramidite-¹⁵N₅ is expected to be comparable to its unlabeled counterpart due to the identical chemical reactivity of the phosphoramidite moiety. The following table summarizes the expected performance data based on standard phosphoramidite chemistry.

ParameterExpected ValueNotes
Coupling Efficiency >99%Per step, as determined by trityl cation monitoring. This is a typical efficiency for standard phosphoramidite chemistry.[2]
Overall Yield (for a 20-mer) >80%Calculated as (Coupling Efficiency)^n-1, where n is the length of the oligonucleotide.
Purity (Post-synthesis, pre-purification) VariableDependent on the length and sequence of the oligonucleotide.
Final Purity (Post-purification) >95%Achievable with standard HPLC or PAGE purification methods.

Note: The values presented are typical for high-quality phosphoramidite reagents and a well-maintained DNA synthesizer. Actual results may vary depending on the specific sequence, synthesis scale, and instrument conditions. It is recommended to perform a small-scale test synthesis to optimize conditions if necessary.

Visualizations

Experimental Workflow

The overall experimental workflow for synthesizing a ¹⁵N₅-labeled oligonucleotide is depicted below.

experimental_workflow cluster_synthesis Automated Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing start Start with Solid Support deblocking Deblocking (DMT Removal) start->deblocking coupling Coupling with DMT-dG(ib)-¹⁵N₅-Phosphoramidite deblocking->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation repeat Repeat Cycle for Each Nucleotide oxidation->repeat repeat->deblocking cleavage Cleavage from Solid Support repeat->cleavage deprotection Base Deprotection cleavage->deprotection purification Purification (HPLC/PAGE) deprotection->purification final_product ¹⁵N₅-Labeled Oligonucleotide purification->final_product

Caption: Workflow for ¹⁵N₅-labeled oligonucleotide synthesis.

Phosphoramidite Synthesis Cycle

The four key chemical reactions in each cycle of phosphoramidite synthesis are illustrated below.

synthesis_cycle Deblocking Deblocking Coupling Coupling Deblocking->Coupling Exposes 5'-OH Capping Capping Coupling->Capping Forms P(III) linkage Oxidation Oxidation Capping->Oxidation Blocks failures Oxidation->Deblocking Creates P(V) linkage

Caption: The four-step phosphoramidite synthesis cycle.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Coupling Efficiency 1. Degraded phosphoramidite. 2. Insufficient activator concentration. 3. Inefficient deblocking.1. Use fresh, high-quality DMT-dG(ib) Phosphoramidite-¹⁵N₅. 2. Check the concentration and age of the activator solution. 3. Ensure the deblocking solution is fresh and effective.
Incomplete Deprotection 1. Insufficient deprotection time or temperature. 2. Old or degraded deprotection reagent.1. Increase deprotection time or temperature according to the protocol. 2. Use fresh concentrated ammonium hydroxide or AMA.
Presence of Failure Sequences Inefficient capping.Check the composition and freshness of the capping reagents.

Conclusion

The incorporation of DMT-dG(ib) Phosphoramidite-¹⁵N₅ into synthetic oligonucleotides is a straightforward process for laboratories equipped with standard DNA synthesis capabilities. By following the detailed protocols and paying attention to the quality of reagents, researchers can reliably produce high-quality ¹⁵N₅-labeled DNA probes for a wide range of applications in structural biology, drug development, and molecular diagnostics. The high efficiency of phosphoramidite chemistry ensures that this valuable isotopic label is incorporated with minimal loss, making it a cost-effective method for advanced nucleic acid research.

References

Unlocking Protein-DNA Interactions: Application and Protocols for DMT-dG(ib) Phosphoramidite-¹⁵N₅

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise recognition and binding of proteins to specific DNA sequences are fundamental to a vast array of cellular processes, including gene regulation, DNA replication, and repair. Elucidating the molecular details of these interactions is therefore a critical endeavor in both basic research and therapeutic development. The incorporation of stable isotopes, such as ¹⁵N, into nucleic acids provides a powerful tool for investigating the structural and dynamic aspects of protein-DNA complexes, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.

This document provides detailed application notes and protocols for the use of 5'-Dimethoxytrityl-N²-isobutyryl-2'-deoxyGuanosine, N⁷,N⁹,N²,N²,¹⁵N₅-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-dG(ib) Phosphoramidite-¹⁵N₅) . This phosphoramidite (B1245037) enables the site-specific incorporation of a fully ¹⁵N-labeled guanine (B1146940) nucleobase into synthetic oligonucleotides. Such labeling strategies are invaluable for NMR-based studies, as they allow for the unambiguous monitoring of the local chemical environment of the guanine nucleobase upon protein binding. The amino protons, in particular, are excellent probes as they are often directly involved in the binding interface within the major or minor grooves of the DNA.[1]

Key Applications

  • Mapping Protein-DNA Interaction Interfaces: By comparing the ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) NMR spectra of the ¹⁵N-labeled oligonucleotide in its free and protein-bound states, researchers can identify specific guanine residues involved in the interaction. Significant chemical shift perturbations (CSPs) of the ¹⁵N and ¹H nuclei of a particular guanine indicate its proximity to the protein binding site.[2]

  • Determining Binding Affinity (K₀): NMR titration experiments, where the unlabeled protein is incrementally added to the ¹⁵N-labeled oligonucleotide, can be used to determine the dissociation constant (K₀) of the complex. The magnitude of the chemical shift changes as a function of protein concentration can be fitted to a binding isotherm to calculate the K₀.[3][4][5]

  • Characterizing Conformational Changes: Protein binding can induce conformational changes in the DNA. These changes can be detected by monitoring alterations in the chemical shifts and coupling constants of the ¹⁵N-labeled guanine and its surrounding nucleotides.

  • Drug Screening and Development: This methodology can be employed to screen for small molecules that disrupt or modulate specific protein-DNA interactions. Changes in the NMR spectrum of the ¹⁵N-labeled DNA-protein complex upon addition of a compound can indicate its inhibitory or enhancing activity.

Data Presentation: Quantifying Protein-DNA Interactions

A primary output of NMR titration experiments is a set of chemical shift perturbations for the ¹⁵N-labeled guanine residues. This data can be used to identify the binding interface and calculate the dissociation constant.

Table 1: Representative ¹H-¹⁵N HSQC Chemical Shift Perturbations of a ¹⁵N₅-dG Labeled Oligonucleotide upon Binding to a Fictitious DNA-Binding Protein (DBP-X)

Guanine Residue PositionFree Oligonucleotide ¹H Chemical Shift (ppm)Free Oligonucleotide ¹⁵N Chemical Shift (ppm)Bound Oligonucleotide ¹H Chemical Shift (ppm)Bound Oligonucleotide ¹⁵N Chemical Shift (ppm)Δδ ¹H (ppm)Δδ ¹⁵N (ppm)Combined Chemical Shift Perturbation (Δδ_avg) (ppm)¹
G47.85155.27.88155.30.030.10.036
G78.12156.18.45157.50.331.40.422
G107.91155.58.25156.80.341.30.412
G157.88155.37.89155.30.010.00.010

¹Combined Chemical Shift Perturbation (Δδ_avg) is calculated using the formula: Δδ_avg = [ (Δδ_¹H)² + (α * Δδ_¹⁵N)² ]¹ᐟ², where α is a scaling factor (typically ~0.2) to account for the different chemical shift ranges of ¹H and ¹⁵N.[2]

Table 2: Dissociation Constant (K₀) Determination from NMR Titration Data

By plotting the combined chemical shift perturbations against the molar ratio of the protein, the dissociation constant can be determined by fitting the data to a 1:1 binding model.

ParameterValue
Protein Concentration at 50% Saturation15 µM
Calculated Dissociation Constant (K₀) 15 µM

Experimental Protocols

The overall workflow for using DMT-dG(ib) Phosphoramidite-¹⁵N₅ in protein-DNA interaction studies involves three main stages: synthesis of the labeled oligonucleotide, preparation of the protein-DNA complex, and NMR data acquisition and analysis.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis & Purification cluster_complex Protein-DNA Complex Formation cluster_nmr NMR Spectroscopy & Analysis synthesis Solid-Phase Synthesis using DMT-dG(ib) Phosphoramidite-¹⁵N₅ cleavage Cleavage & Deprotection synthesis->cleavage purification HPLC Purification cleavage->purification dna_prep ¹⁵N-Oligonucleotide Quantification & Annealing purification->dna_prep protein_prep Protein Expression & Purification complex_formation Complex Formation (Titration) protein_prep->complex_formation dna_prep->complex_formation nmr_acquisition ¹H-¹⁵N HSQC Data Acquisition complex_formation->nmr_acquisition data_processing Data Processing & Analysis nmr_acquisition->data_processing data_interpretation Chemical Shift Mapping & K₀ Calculation data_processing->data_interpretation

Overall experimental workflow.

Protocol 1: Synthesis and Purification of ¹⁵N₅-dG Labeled Oligonucleotide

This protocol outlines the solid-phase synthesis of an oligonucleotide containing a site-specific ¹⁵N₅-labeled deoxyguanosine using an automated DNA synthesizer.

solid_phase_synthesis start Start | CPG Solid Support detritylation 1. Detritylation Remove 5'-DMT group Reagent: Trichloroacetic Acid (TCA) start->detritylation coupling 2. Coupling Add DMT-dG(ib)-¹⁵N₅ Phosphoramidite Activator: ETT detritylation->coupling capping 3. Capping Block unreacted 5'-OH groups Reagents: Acetic Anhydride, N-Methylimidazole coupling->capping oxidation 4. Oxidation Stabilize phosphite (B83602) triester to phosphate (B84403) triester Reagent: Iodine solution capping->oxidation repeat Repeat for each nucleotide oxidation->repeat repeat->detritylation Next cycle cleavage Cleavage & Deprotection Reagent: Ammonium (B1175870) Hydroxide (B78521) repeat->cleavage Final cycle end Purified ¹⁵N-Oligo cleavage->end

Solid-phase oligonucleotide synthesis cycle.

Materials:

  • DMT-dG(ib) Phosphoramidite-¹⁵N₅

  • Standard DNA phosphoramidites (DMT-dA(Bz), DMT-dC(Ac), DMT-dT)

  • Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside

  • Anhydrous acetonitrile (B52724)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

  • Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

  • Automated DNA/RNA synthesizer

Procedure:

  • Preparation: Dissolve the DMT-dG(ib) Phosphoramidite-¹⁵N₅ and other standard phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M. Install the phosphoramidite solutions and all other necessary reagents on the automated synthesizer.

  • Synthesis Cycle: The synthesis is performed in a cyclical manner for each nucleotide addition.[6][7]

    • Detritylation: The 5'-DMT protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.

    • Coupling: The DMT-dG(ib) Phosphoramidite-¹⁵N₅ (or other phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

    • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.

  • Repeat: The cycle is repeated until the desired oligonucleotide sequence is synthesized.

  • Cleavage and Deprotection: Following the final synthesis cycle, the oligonucleotide is cleaved from the CPG support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation with concentrated ammonium hydroxide at elevated temperature (e.g., 55°C for 8-12 hours).

  • Purification: The crude ¹⁵N-labeled oligonucleotide is purified by reverse-phase High-Performance Liquid Chromatography (HPLC). The purity and identity of the oligonucleotide should be confirmed by mass spectrometry.

Protocol 2: Preparation of the Protein-¹⁵N-DNA Complex for NMR

Materials:

  • Purified ¹⁵N-labeled single-stranded DNA (ssDNA)

  • Purified complementary unlabeled ssDNA

  • Purified DNA-binding protein of interest

  • NMR Buffer (e.g., 20 mM Phosphate buffer, 50 mM KCl, 5% D₂O, pH 6.5)

  • Nuclease-free water

Procedure:

  • Annealing of DNA Duplex:

    • Dissolve the purified ¹⁵N-labeled ssDNA and the complementary unlabeled ssDNA in the NMR buffer to equal molar concentrations.

    • Heat the solution to 95°C for 5 minutes.

    • Allow the solution to cool slowly to room temperature over several hours to facilitate proper annealing of the duplex.

  • Sample Preparation:

    • Prepare a stock solution of the annealed ¹⁵N-labeled DNA duplex in the NMR buffer. A typical starting concentration for the DNA is 50-100 µM.[8]

    • Prepare a concentrated stock solution of the unlabeled protein in the same NMR buffer. The protein concentration should be at least 10-20 times higher than the final desired concentration in the NMR sample to minimize dilution effects during titration.

    • The final NMR sample should have a volume of approximately 500-600 µL for a standard 5 mm NMR tube.

Protocol 3: ¹H-¹⁵N HSQC NMR Titration

This protocol describes the acquisition of a series of ¹H-¹⁵N HSQC spectra to monitor the chemical shift changes in the ¹⁵N-labeled DNA upon titration with the unlabeled protein.

nmr_titration start ¹⁵N-DNA Sample in NMR Tube hsqc_free Acquire ¹H-¹⁵N HSQC of Free DNA start->hsqc_free add_protein Add Aliquot of Unlabeled Protein hsqc_free->add_protein hsqc_bound Acquire ¹H-¹⁵N HSQC of Complex add_protein->hsqc_bound check_saturation Saturation Reached? hsqc_bound->check_saturation check_saturation->add_protein No analysis Data Analysis: Chemical Shift Perturbation & K₀ Calculation check_saturation->analysis Yes

NMR titration workflow.

Procedure:

  • Initial Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled DNA duplex in the absence of the protein. This will serve as the reference (free) state.[9]

  • Titration:

    • Add a small aliquot of the concentrated protein stock solution to the NMR tube containing the ¹⁵N-labeled DNA. Mix gently by inverting the tube.

    • Acquire another ¹H-¹⁵N HSQC spectrum.

    • Repeat the addition of the protein and acquisition of spectra until the chemical shifts of the affected guanine resonances no longer change upon further addition of the protein, indicating that the DNA is saturated. Molar ratios of protein to DNA may range from 0.25:1 to 5:1 or higher, depending on the binding affinity.

  • Data Processing and Analysis:

    • Process the series of HSQC spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Overlay the spectra to visualize the chemical shift perturbations.

    • For each titration point, measure the ¹H and ¹⁵N chemical shifts of the guanine resonances.

    • Calculate the combined chemical shift perturbation (Δδ_avg) for each affected residue at each titration point relative to the free state.

    • Plot Δδ_avg as a function of the total protein concentration and fit the data to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (K₀).[4][5]

Conclusion

The use of DMT-dG(ib) Phosphoramidite-¹⁵N₅ for the site-specific labeling of oligonucleotides is a robust and powerful technique for the detailed investigation of protein-DNA interactions by NMR spectroscopy. The protocols and application notes provided herein offer a comprehensive guide for researchers to successfully employ this methodology to gain critical insights into the molecular basis of these fundamental biological processes, thereby advancing both our understanding of cellular function and the development of novel therapeutics.

References

Application Notes and Protocols: DMT-dG(ib) Phosphoramidite-¹⁵N₅ in Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMT-dG(ib) Phosphoramidite-¹⁵N₅ is a crucial reagent for researchers employing mass spectrometry for the precise quantification of DNA and its modifications. This isotopically labeled nucleoside phosphoramidite (B1245037) serves as an internal standard in isotope dilution mass spectrometry (ID-MS), a gold-standard analytical technique. The incorporation of five ¹⁵N atoms into the guanine (B1146940) base results in a predictable mass shift, enabling differentiation from its unlabeled counterpart without altering its chemical or chromatographic properties. This allows for accurate correction of sample loss during preparation and variations in ionization efficiency during mass spectrometric analysis.

These application notes provide a comprehensive overview and detailed protocols for the use of DMT-dG(ib) Phosphoramidite-¹⁵N₅ in quantitative mass spectrometry workflows, particularly in the context of DNA damage and repair studies, oligonucleotide quantification, and therapeutic drug development.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful method for quantitative analysis. It involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The ratio of the unlabeled analyte to the labeled internal standard is then measured by a mass spectrometer. Since the analyte and the internal standard exhibit nearly identical chemical behavior, any sample loss during extraction, purification, and analysis will affect both compounds equally, thus preserving the ratio. This allows for highly accurate and precise quantification of the analyte in the original sample.

Key Applications

  • Quantification of DNA Adducts: DMT-dG(ib) Phosphoramidite-¹⁵N₅ can be used to synthesize ¹⁵N₅-labeled oligonucleotides containing specific DNA lesions, such as 8-oxo-2'-deoxyguanosine (8-oxo-dG), a common marker of oxidative stress. These labeled oligonucleotides are then used as internal standards for the accurate quantification of these adducts in biological samples.[1][2][3]

  • Pharmacokinetic Studies of Oligonucleotide Therapeutics: In the development of oligonucleotide-based drugs, precise quantification of the therapeutic agent and its metabolites in biological matrices is essential. ¹⁵N₅-labeled versions of the therapeutic oligonucleotide, synthesized using DMT-dG(ib) Phosphoramidite-¹⁵N₅, serve as ideal internal standards for LC-MS/MS-based bioanalytical assays.

  • Fundamental DNA Repair Studies: Researchers studying the mechanisms of DNA repair can utilize oligonucleotides synthesized with this labeled phosphoramidite to trace the fate of specific nucleosides within cellular extracts or in vitro repair assays.

Experimental Protocols

Protocol 1: Synthesis of ¹⁵N₅-Labeled Oligonucleotides

This protocol outlines the solid-phase synthesis of a short ¹⁵N₅-labeled DNA oligonucleotide using standard phosphoramidite chemistry.

Materials:

  • DMT-dG(ib) Phosphoramidite-¹⁵N₅

  • Unlabeled DNA phosphoramidites (dA, dC, dT)

  • Controlled Pore Glass (CPG) solid support

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Oxidizing solution (e.g., iodine/water/pyridine)

  • Capping reagents (e.g., acetic anhydride (B1165640) and 1-methylimidazole)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • Anhydrous acetonitrile (B52724)

  • Automated DNA synthesizer

Procedure:

  • Synthesizer Preparation: Prepare the DNA synthesizer according to the manufacturer's instructions. Ensure all reagents are fresh and anhydrous.

  • Phosphoramidite Preparation: Dissolve DMT-dG(ib) Phosphoramidite-¹⁵N₅ and the unlabeled phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M).

  • Synthesis Cycle: Program the desired oligonucleotide sequence into the synthesizer. The synthesis proceeds in a series of cycles for each nucleotide addition:

    • Deblocking: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain on the solid support.

    • Coupling: Activation of the incoming phosphoramidite (e.g., DMT-dG(ib) Phosphoramidite-¹⁵N₅) and its coupling to the 5'-hydroxyl of the growing chain.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.

  • Cleavage and Deprotection: Once the synthesis is complete, the CPG support is treated with concentrated ammonium hydroxide (B78521) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.

  • Purification: The crude oligonucleotide is purified using methods such as reversed-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length, ¹⁵N₅-labeled product.[4]

  • Quantification and Characterization: The concentration of the purified oligonucleotide is determined by UV absorbance at 260 nm. The identity and purity are confirmed by mass spectrometry (e.g., MALDI-TOF or LC-MS).

G cluster_synthesis Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing Deblocking Deblocking Coupling Coupling Deblocking->Coupling Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Oxidation->Deblocking Next Cycle end_synthesis Full-Length Oligo on Support Oxidation->end_synthesis Final Cycle start CPG Solid Support start->Deblocking Cleavage Cleavage & Deprotection end_synthesis->Cleavage Purification Purification (HPLC/PAGE) Cleavage->Purification QC QC (UV-Vis & MS) Purification->QC FinalProduct FinalProduct QC->FinalProduct Purified ¹⁵N₅-Oligonucleotide

Protocol 2: Quantification of 8-oxo-dG in DNA by LC-MS/MS

This protocol describes the use of a synthesized ¹⁵N₅-labeled 8-oxo-dG standard for the quantification of endogenous 8-oxo-dG in a DNA sample.

Materials:

  • DNA sample

  • ¹⁵N₅-8-oxo-dG internal standard

  • Nuclease P1

  • Alkaline phosphatase

  • LC-MS grade water and acetonitrile

  • Formic acid

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To a known amount of DNA (e.g., 10-50 µg), add a known amount of the ¹⁵N₅-8-oxo-dG internal standard.

    • Add buffer and nuclease P1, and incubate at 37°C for 2 hours to digest the DNA into mononucleosides.

    • Add alkaline phosphatase and incubate for another 2 hours at 37°C to dephosphorylate the nucleosides.

  • Purification:

    • Purify the nucleoside mixture using SPE cartridges to remove enzymes and other interfering substances.

    • Elute the nucleosides and dry the sample under vacuum.

    • Reconstitute the sample in a small volume of LC-MS mobile phase.

  • LC-MS/MS Analysis:

    • Inject the sample onto an LC-MS/MS system equipped with a C18 reversed-phase column.

    • Separate the nucleosides using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • Detect the analytes using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both unlabeled 8-oxo-dG and the ¹⁵N₅-8-oxo-dG internal standard.

  • Data Analysis:

    • Integrate the peak areas for both the unlabeled 8-oxo-dG and the ¹⁵N₅-8-oxo-dG.

    • Calculate the ratio of the peak area of the unlabeled analyte to the peak area of the internal standard.

    • Determine the concentration of 8-oxo-dG in the original sample using a calibration curve prepared with known amounts of unlabeled 8-oxo-dG and a fixed amount of the internal standard.

G Sample DNA Sample Spike Spike with ¹⁵N₅-Internal Standard Sample->Spike Digestion Enzymatic Digestion (Nuclease P1, Alkaline Phosphatase) Spike->Digestion Purification Solid-Phase Extraction (SPE) Digestion->Purification LCMS LC-MS/MS Analysis (MRM Mode) Purification->LCMS Data Data Analysis (Peak Area Ratio) LCMS->Data Quant Quantification (Calibration Curve) Data->Quant

Data Presentation

The following tables provide examples of the quantitative data that can be generated using the protocols described above.

Table 1: LC-MS/MS Parameters for 8-oxo-dG Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
8-oxo-dG284.1168.115
¹⁵N₅-8-oxo-dG289.1173.115

Table 2: Representative Calibration Curve Data for 8-oxo-dG

Concentration of 8-oxo-dG (nM)Peak Area Ratio (8-oxo-dG / ¹⁵N₅-8-oxo-dG)
0.10.052
0.50.255
1.00.510
5.02.53
10.05.08
50.025.4
0.9995

Conclusion

DMT-dG(ib) Phosphoramidite-¹⁵N₅ is an indispensable tool for researchers requiring high accuracy and precision in the mass spectrometric quantification of DNA and its modifications. Its use as a precursor for synthesizing ¹⁵N-labeled internal standards in isotope dilution mass spectrometry enables robust and reliable data generation in a wide range of applications, from basic research into DNA damage and repair to the development of novel oligonucleotide therapeutics. The protocols and data presented here provide a framework for the successful implementation of this powerful analytical strategy.

References

Site-Specific 15N Labeling of DNA: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of stable isotopes like 15N into DNA is a powerful tool for elucidating nucleic acid structure, dynamics, and interactions with other molecules. This document provides detailed application notes and protocols for the two primary methods of site-specific 15N DNA labeling: Chemical Synthesis and Enzymatic Labeling.

These techniques are instrumental in a variety of research applications, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy, where 15N labeling helps to resolve spectral overlap and provide crucial structural constraints for understanding DNA-ligand and DNA-protein complexes.

Methods Overview

Site-specific 15N labeling of DNA can be broadly categorized into two main approaches:

  • Chemical Synthesis (Phosphoramidite Method): This bottom-up approach involves the synthesis of an oligonucleotide chain on a solid support. Site-specificity is achieved by introducing a 15N-labeled phosphoramidite (B1245037) building block at the desired position in the sequence during the synthesis process. This method offers precise control over the location of the label.

  • Enzymatic Labeling (PCR-Based): This method utilizes the power of DNA polymerase to incorporate 15N-labeled deoxynucleoside triphosphates (dNTPs) into a growing DNA strand. Site-specificity can be achieved through techniques like site-directed mutagenesis, where primers containing the 15N-labeled base at a specific position are used to amplify a DNA template.

Data Presentation: Comparison of Labeling Methods

ParameterChemical Synthesis (Phosphoramidite)Enzymatic Labeling (PCR-Based)
Labeling Specificity High, single-site resolutionHigh, single or multiple sites depending on primer design
Typical Yield Dependent on oligonucleotide length and coupling efficiency (e.g., ~75% for a 30-mer with 99% coupling efficiency)[1][2]~10% from starting dNTPs (e.g., 1.9 mg of an 18 bp DNA from 20 mg of dNTPs)[3]
15N Incorporation Efficiency Nearly 100% at the specified siteHigh, can be ~80% or more[4]
Scale Typically smaller scale (nmol to µmol)Can be scaled up for larger quantities (mg)
Cost High, due to the cost of labeled phosphoramidites and synthesis reagentsCan be more cost-effective for longer DNA strands, but labeled dNTPs are also expensive[1][5][6]
Time Relatively fast for short oligonucleotides (hours to a day)Can be faster for amplifying existing templates, but requires template preparation
Flexibility High, can incorporate a wide variety of modified and labeled basesDependent on the availability of labeled dNTPs and polymerase fidelity

Experimental Protocols

Method 1: Chemical Synthesis of Site-Specifically 15N-Labeled DNA

This protocol outlines the general steps for solid-phase synthesis of an oligonucleotide with a site-specific 15N label using the phosphoramidite method. The key is the use of a custom-synthesized phosphoramidite monomer containing a 15N-labeled nucleobase.

Protocol: Solid-Phase Synthesis of a 15N-Labeled Oligonucleotide

Materials:

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.

  • Unlabeled DNA phosphoramidites (A, C, G, T).

  • 15N-labeled DNA phosphoramidite (e.g., 15N-dC-phosphoramidite).

  • Activator solution (e.g., 0.45 M Tetrazole in acetonitrile).

  • Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF).

  • Oxidizer solution (Iodine in THF/Water/Pyridine).

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane).

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).

  • Anhydrous acetonitrile (B52724).

  • Automated DNA synthesizer.

Procedure:

  • Preparation:

    • Synthesize or procure the required 15N-labeled phosphoramidite. The synthesis of labeled phosphoramidites is a multi-step process often starting from commercially available 15N-labeled precursors.[7][8]

    • Dissolve all phosphoramidites and the activator in anhydrous acetonitrile to the recommended concentrations.

    • Install the reagent bottles on the DNA synthesizer.

  • Automated Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of repeated cycles.

    • Step 1: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by the deblocking solution.[3][9][10]

    • Step 2: Coupling: The next phosphoramidite in the sequence (either labeled or unlabeled) is activated by the activator solution and coupled to the 5'-hydroxyl group of the growing oligonucleotide chain.[3][9][10] For the site-specific labeling step, the 15N-labeled phosphoramidite is introduced.

    • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants.[9][10]

    • Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizer solution.[3][9][10]

    • These four steps are repeated for each subsequent nucleotide in the sequence.

  • Cleavage and Deprotection:

    • After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support using concentrated ammonium hydroxide.

    • The same solution is used to remove the protecting groups from the phosphate backbone and the nucleobases.

  • Purification:

    • The crude oligonucleotide solution is purified, typically by High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE), to isolate the full-length, labeled product.

  • Analysis:

    • The purity and identity of the final product are confirmed by mass spectrometry and UV-Vis spectroscopy.

Method 2: Enzymatic Labeling of DNA using PCR

This protocol describes a method for incorporating a 15N-labeled nucleotide at a specific site in a DNA sequence using PCR-based site-directed mutagenesis. This requires a 15N-labeled dNTP and a high-fidelity DNA polymerase.

Protocol: Site-Specific 15N Labeling via PCR

Materials:

  • DNA template (plasmid or linear DNA containing the target sequence).

  • Forward and reverse primers designed for site-directed mutagenesis. One of the primers will contain the desired 15N-labeled base at the specified position.

  • Unlabeled dNTP mix (dATP, dCTP, dGTP, dTTP).

  • 15N-labeled dNTP (e.g., 15N-dATP).

  • High-fidelity DNA polymerase (e.g., Pfu or Q5 polymerase).

  • 10x PCR buffer.

  • DNase I.

  • Competent E. coli cells (for plasmid-based methods).

  • PCR purification kit.

Procedure:

  • Primer Design:

    • Design overlapping forward and reverse primers that anneal to the same sequence on opposite strands of the DNA template.

    • Incorporate the 15N-labeled base into the forward primer at the desired mutation site. The reverse primer will be the reverse complement of the forward primer (without the label).[11][12][13]

  • PCR Amplification:

    • Set up the PCR reaction mixture. For a 50 µL reaction:

      • 5 µL 10x PCR Buffer

      • 1 µL dNTP mix (10 mM each, excluding the labeled dNTP)

      • 1 µL 15N-labeled dNTP (10 mM)

      • 1.5 µL Forward Primer (10 µM)

      • 1.5 µL Reverse Primer (10 µM)

      • 1 µL DNA Template (10-100 ng)

      • 1 µL High-Fidelity DNA Polymerase

      • Nuclease-free water to 50 µL

    • Perform PCR with the following cycling conditions (to be optimized based on primers and template):

      • Initial Denaturation: 98°C for 30 seconds

      • 25-30 Cycles:

        • Denaturation: 98°C for 10 seconds

        • Annealing: 55-65°C for 30 seconds

        • Extension: 72°C for 30 seconds/kb

      • Final Extension: 72°C for 2 minutes

  • Template Removal:

    • After PCR, digest the parental, methylated DNA template by adding 1 µL of DNase I directly to the PCR product and incubating at 37°C for 1-2 hours.

  • Purification and Transformation (for plasmids):

    • Purify the amplified, nicked plasmid using a PCR purification kit.

    • Transform the purified DNA into competent E. coli cells. The nicks will be repaired by the cellular machinery.

  • Verification:

    • Isolate the plasmid DNA from several colonies.

    • Verify the presence of the site-specific mutation and the integrity of the rest of the sequence by DNA sequencing.

    • The incorporation of the 15N label can be confirmed by mass spectrometry.

Visualizations

Chemical Synthesis Workflow

Chemical_Synthesis_Workflow cluster_cycle Automated Synthesis Cycle (Repeated for each nucleotide) Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add 15N-Phosphoramidite) Deblocking->Coupling Capping 3. Capping (Block Unreacted Sites) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Start Next Cycle Cleavage Cleavage & Deprotection (Ammonium Hydroxide) Oxidation->Cleavage End of Synthesis Start Start: CPG Support with First Nucleoside Start->Deblocking Purification Purification (HPLC or PAGE) Cleavage->Purification FinalProduct Final Product: Site-Specifically 15N-Labeled DNA Purification->FinalProduct

Caption: Workflow for site-specific 15N DNA labeling via chemical synthesis.

Enzymatic Labeling Workflow (PCR-Based)

Enzymatic_Labeling_Workflow cluster_prep Preparation Template DNA Template PCR PCR Amplification with High-Fidelity Polymerase Template->PCR Primers Mutagenic Primers (one with 15N-base) Primers->PCR dNTPs dNTPs (A, C, G, T) + 15N-dNTP dNTPs->PCR Template_Removal Template Removal (DNase I Digestion) PCR->Template_Removal Purification Purification of Labeled DNA Template_Removal->Purification Verification Verification (Sequencing & Mass Spec) Purification->Verification FinalProduct Final Product: Site-Specifically 15N-Labeled DNA Verification->FinalProduct

Caption: Workflow for site-specific 15N DNA labeling via PCR.

Signaling Pathway: Logic of Site-Specific Incorporation

Logic_Diagram cluster_chem Chemical Synthesis cluster_enz Enzymatic Labeling Chem_Input 15N-Labeled Phosphoramidite Chem_Process Solid-Phase Synthesis Cycle Chem_Input->Chem_Process Chem_Output Oligonucleotide with 15N at defined position Chem_Process->Chem_Output Goal Goal: Site-Specific 15N Labeled DNA Chem_Output->Goal Enz_Input 15N-Labeled dNTP + Mutagenic Primer Enz_Process PCR Amplification Enz_Input->Enz_Process Enz_Output Amplified DNA with 15N at primer-defined site Enz_Process->Enz_Output Enz_Output->Goal

Caption: Logical relationship of inputs and processes for site-specific 15N DNA labeling.

References

Application Notes and Protocols for Solid-Phase Synthesis with 15N Amidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of stable isotopes, such as Nitrogen-15 (¹⁵N), into oligonucleotides is a powerful technique for elucidating their structure, dynamics, and interactions with other molecules.[1][2] This is particularly valuable in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) studies, where the introduction of ¹⁵N provides a sensitive probe for monitoring specific sites within a DNA or RNA molecule.[1][2] Solid-phase synthesis using ¹⁵N-labeled phosphoramidites is the method of choice for achieving precise, site-specific isotopic labeling.[1][2]

These application notes provide a comprehensive overview of the experimental setup for solid-phase synthesis of oligonucleotides using ¹⁵N amidites. Detailed protocols for the synthesis, deprotection, and purification of ¹⁵N-labeled oligonucleotides are presented, along with key quantitative data to guide experimental design and execution.

Data Presentation

Table 1: Typical Isotopic Enrichment and Yields in ¹⁵N Oligonucleotide Synthesis
ParameterTypical ValueNotes
Isotopic Enrichment of ¹⁵N Amidites >98%Commercially available ¹⁵N-labeled phosphoramidites typically offer high levels of isotopic purity.[1][3]
Coupling Efficiency per Step >99%High coupling efficiency is crucial for the synthesis of long oligonucleotides. While direct comparative data for ¹⁵N vs. unlabeled amidites is not readily available, it is assumed to be comparable under optimized conditions.[4][5] A slight decrease in efficiency significantly impacts the overall yield of the full-length product.[4][5]
Overall Yield of Labeled Oligonucleotide Highly variable (5-40%)The final yield is dependent on the length of the oligonucleotide, the coupling efficiency at each step, and the purification method. Yields for RNA synthesis are generally lower than for DNA. For oligonucleotides longer than 50 nucleotides, the yield can drop below 10%.[6]

Experimental Protocols

The solid-phase synthesis of ¹⁵N-labeled oligonucleotides follows the same fundamental cycle as standard oligonucleotide synthesis: deblocking, coupling, capping, and oxidation.[2] The key difference is the use of a ¹⁵N-labeled phosphoramidite (B1245037) at the desired position in the sequence.

Protocol 1: Automated Solid-Phase Synthesis of a ¹⁵N-Labeled DNA Oligonucleotide

This protocol outlines the general steps for synthesizing a DNA oligonucleotide with a site-specific ¹⁵N label using an automated DNA/RNA synthesizer.

Materials:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.

  • Unlabeled DNA phosphoramidites (dA, dG, dC, T) with standard protecting groups.

  • ¹⁵N-labeled DNA phosphoramidite for the desired position (e.g., [¹⁵N₆]-dA phosphoramidite).

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile).

  • Capping reagents:

    • Cap A: Acetic anhydride/2,6-lutidine/THF

    • Cap B: 16% N-Methylimidazole in THF

  • Oxidizing agent (e.g., 0.02 M Iodine in THF/Pyridine/Water).

  • Deblocking agent (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM)).

  • Anhydrous acetonitrile.

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA)).

Procedure:

  • Synthesizer Setup:

    • Install the CPG column, phosphoramidite vials (labeled and unlabeled), and all reagent bottles on the automated synthesizer according to the manufacturer's instructions.

    • Ensure all reagents are fresh and anhydrous, particularly the acetonitrile.

  • Sequence Programming:

    • Enter the desired oligonucleotide sequence into the synthesizer's software.

    • Specify the cycle at which the ¹⁵N-labeled phosphoramidite should be introduced.

  • Synthesis Cycle (automated):

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside on the solid support by treatment with the deblocking solution. The column is then washed with acetonitrile.

    • Coupling: The ¹⁵N-labeled (or unlabeled) phosphoramidite is activated by the activator solution and delivered to the column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling times are typically in the range of 30-120 seconds.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution. The column is then washed with acetonitrile.

    • The cycle is repeated until the full-length oligonucleotide is synthesized.

  • Cleavage and Deprotection:

    • Upon completion of the synthesis, the CPG support is transferred to a vial.

    • The oligonucleotide is cleaved from the support and the protecting groups are removed by incubation with the cleavage and deprotection solution (e.g., concentrated ammonium hydroxide at 55°C for 8-12 hours or AMA at 65°C for 15 minutes).

  • Purification:

    • The crude oligonucleotide solution is dried and then purified using methods such as denaturing polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge purification.

Protocol 2: Synthesis of ¹⁵N-Labeled RNA Phosphoramidites

The synthesis of ¹⁵N-labeled RNA phosphoramidites is a prerequisite for incorporating ¹⁵N into RNA oligonucleotides via solid-phase synthesis. This is a multi-step chemical synthesis process that is typically performed by specialized suppliers. However, for research purposes, the following provides a general overview of a synthetic route for [3-¹⁵N]-uridine phosphoramidite.

General Strategy:

The synthesis often starts from a commercially available unlabeled nucleoside, which is then chemically modified to introduce the ¹⁵N isotope. The labeled nucleoside is then protected and phosphitylated to yield the final phosphoramidite building block.

Example Synthetic Route for [3-¹⁵N]-Uridine Phosphoramidite:

A high-yielding synthetic route starting from uridine (B1682114) has been developed, resulting in the desired phosphoramidite in a 26% overall yield.[7] The key steps involve the protection of the hydroxyl groups, introduction of the ¹⁵N label at the N3 position, and subsequent phosphitylation.[7]

Mandatory Visualizations

Diagram 1: Experimental Workflow for Solid-Phase Synthesis with ¹⁵N Amidites

experimental_workflow start Start amidite_synthesis Synthesis of ¹⁵N-Labeled Phosphoramidite start->amidite_synthesis solid_support Prepare Solid Support (e.g., CPG) start->solid_support synthesizer_setup Automated Synthesizer Setup amidite_synthesis->synthesizer_setup solid_support->synthesizer_setup synthesis_cycle Deblocking (DMT Removal) Coupling (¹⁵N-Amidite Addition) Capping (Failure Sequence Termination) Oxidation (Phosphite to Phosphate) synthesizer_setup->synthesis_cycle synthesis_cycle:f3->synthesis_cycle:f0 cleavage_deprotection Cleavage from Support & Deprotection synthesis_cycle->cleavage_deprotection purification Purification (e.g., HPLC, PAGE) cleavage_deprotection->purification analysis Analysis (e.g., MS, NMR) purification->analysis end End analysis->end

Caption: Workflow for solid-phase synthesis of ¹⁵N-labeled oligonucleotides.

References

Application Note: Deprotection and Purification of 15N5-Labeled Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling of oligonucleotides, particularly with 15N, is a powerful technique for investigating nucleic acid structure, dynamics, and interactions using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] The successful application of these methods is critically dependent on the high purity of the labeled oligonucleotide. This document provides detailed protocols and guidelines for the deprotection and purification of 15N5-labeled oligonucleotides following solid-phase chemical synthesis. It covers various deprotection strategies, high-performance liquid chromatography (HPLC) purification, and subsequent quality control measures.

Introduction to 15N-Labeled Oligonucleotides

The introduction of stable isotopes like 13C, 15N, and 2H into DNA or RNA allows for detailed mechanistic and structural studies.[1] Chemical synthesis using labeled phosphoramidites is a common method for placing isotope labels at specific sites within an oligonucleotide sequence.[1][2] Following synthesis, the oligonucleotide is covalently attached to a solid support and carries protecting groups on the exocyclic amines of the bases and the phosphate (B84403) backbone. These groups must be efficiently removed, and the desired full-length product must be isolated from synthesis impurities to ensure experimental accuracy and reproducibility.[3][4]

Impurities generated during solid-phase synthesis can include:

  • Truncated Sequences (Shortmers): Formed due to incomplete coupling at each cycle.[3]

  • By-products: Generated during the cleavage and deprotection steps.[3]

  • Sequences with Remaining Protecting Groups: Resulting from incomplete deprotection.[4]

This note details the critical downstream steps of deprotection and purification applicable to 15N5-labeled oligonucleotides.

Overview of Protecting Groups

Oligonucleotide synthesis relies on the use of protecting groups to ensure chemoselectivity.[5][6] Key groups that must be removed post-synthesis include:

  • 5'-Hydroxyl Protecting Group: The dimethoxytrityl (DMT) group is widely used and is removed by weak acid.[5][7] For purification purposes, it is often left on after synthesis ("Trityl-on") to help separate the full-length product from truncated sequences.[8]

  • Phosphate Protecting Groups: The 2-cyanoethyl group is standard and is removed by mild base treatment.[5][6]

  • Exocyclic Amine Protecting Groups: Standard groups include benzoyl (Bz) for adenine (B156593) (A) and cytosine (C), and isobutyryl (iBu) for guanine (B1146940) (G).[9] Milder protecting groups like acetyl (Ac) for C, or phenoxyacetyl (PAC) and dimethylformamidine (dmf) for A and G, are used when base-sensitive modifications are present.[10]

Deprotection Protocols

Deprotection involves three main stages: cleavage from the solid support, removal of phosphate protecting groups, and removal of base protecting groups.[11] The choice of deprotection strategy depends on the stability of the nucleobases and any modifications.

Table 1: Comparison of Common Deprotection Methods
MethodReagentConditionsKey Features
Standard Concentrated Ammonium (B1175870) Hydroxide (B78521)55°C, 8-16 hoursTraditional method for standard A(Bz), C(Bz), G(iBu) protecting groups.
UltraFAST AMA (Ammonium Hydroxide / 40% Methylamine, 1:1 v/v)65°C, 5-10 minutesRapid deprotection.[12][13][14] Requires the use of Ac-dC to prevent base modification.[12][13][14]
UltraMILD 0.05 M Potassium Carbonate in MethanolRoom Temp, 4 hoursFor highly base-sensitive oligonucleotides.[12][13] Requires UltraMILD protecting groups (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).[13]
Experimental Protocol 1: UltraFAST Deprotection with AMA

This protocol is suitable for standard 15N5-labeled oligonucleotides synthesized with an acetyl-protected dC phosphoramidite.

  • Preparation: Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine. Pre-heat a heating block to 65°C.

  • Cleavage and Deprotection:

    • Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap tube.

    • Add 1 mL of AMA reagent to the support.

    • Seal the tube tightly and vortex briefly.

    • Place the tube in the 65°C heating block for 10 minutes.[14]

  • Elution:

    • Allow the tube to cool to room temperature.

    • Carefully draw the supernatant containing the cleaved oligonucleotide and transfer it to a new tube.

    • Add another 0.5 mL of nuclease-free water to the support, vortex, and combine the supernatant with the first elution.

  • Drying:

    • Evaporate the solution to dryness using a vacuum concentrator. Do not apply heat if the oligonucleotide is DMT-on to avoid loss of the trityl group.[13][14]

  • Resuspension: Resuspend the dried oligonucleotide pellet in an appropriate buffer for purification (e.g., 0.1 M TEAA for RP-HPLC).

Purification of Oligonucleotides

High-performance liquid chromatography (HPLC) is the preferred method for purifying oligonucleotides for demanding applications like NMR, offering high resolution and purity.[3][15]

Workflow for Oligonucleotide Synthesis, Deprotection, and Purification

Oligo_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Deprotection cluster_purification Purification & QC Synthesis 1. Solid-Phase Synthesis (15N5-Amidites) Cleavage 2. Cleavage from Support & Base/Phosphate Deprotection Synthesis->Cleavage Drying 3. Evaporation Cleavage->Drying Purification 4. HPLC Purification (RP-HPLC or AEX-HPLC) Drying->Purification QC 5. Quality Control (MS / UV Spec) Purification->QC Product Purified 15N5-Oligo QC->Product

Caption: Workflow from synthesis to purified 15N5-labeled oligonucleotide.

Table 2: Comparison of HPLC Purification Methods
MethodPrincipleRecommended ForPurity
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.[16] The DMT-on group makes the full-length product significantly more hydrophobic.[8]Oligonucleotides <50 bases.[16][17] Excellent for DMT-on purification.>90-95%[16]
Anion-Exchange HPLC (AEX-HPLC) Separation based on the negative charge of the phosphate backbone.[16] Longer oligos have a greater charge.Unmodified oligonucleotides up to 80 bases.[18] Resolves oligos of different lengths well.>95%[18]
Polyacrylamide Gel Electrophoresis (PAGE) Separation based on size and charge through a gel matrix.[18]Oligonucleotides >80 bases or when very high resolution of length is needed.[18]>95-99%[16]
Experimental Protocol 2: DMT-on Reversed-Phase HPLC Purification

This protocol is the most common method for purifying synthetic oligonucleotides.

  • Sample Preparation: Resuspend the dried, deprotected oligonucleotide pellet (from Protocol 1, Step 5) in 1 mL of HPLC Buffer A (e.g., 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0).

  • HPLC Setup:

    • Column: C18 reversed-phase column.

    • Buffer A: 0.1 M TEAA, pH 7.0.

    • Buffer B: Acetonitrile.

    • Gradient: A typical gradient runs from a low percentage of Buffer B (e.g., 5-15%) to a higher percentage (e.g., 30-40%) over 20-30 minutes to elute the oligonucleotide.

    • Detection: UV absorbance at 260 nm.

  • Injection and Fraction Collection:

    • Inject the sample onto the column.

    • The DMT-on full-length product will be the most retained, latest-eluting major peak. Truncated "failure" sequences (DMT-off) will elute earlier.

    • Collect the fractions corresponding to the main DMT-on peak.

  • DMT Group Removal (Detritylation):

    • Pool the collected fractions.

    • Add 80% aqueous acetic acid to the solution to a final concentration of 2-5% acetic acid.

    • Incubate at room temperature for 15-30 minutes. The solution may turn from colorless to orange, indicating the release of the DMT cation.

  • Desalting:

    • The purified, detritylated oligonucleotide must be desalted to remove the HPLC buffer salts and acetic acid. This can be done using a desalting column or cartridge.[15]

    • Elute the final product with nuclease-free water.

  • Final Steps:

    • Evaporate the desalted solution to dryness in a vacuum concentrator.

    • Resuspend the final product in the desired buffer for storage or use.

Quality Control and Quantification

Final quality control is essential to confirm the identity and purity of the 15N5-labeled oligonucleotide.

Table 3: Quality Control and Yield Data
ParameterMethodTypical Result
Purity Assessment Analytical HPLC (RP or AEX)>95% single peak
Identity Confirmation Mass Spectrometry (ESI-MS)Observed mass matches the calculated mass of the 15N5-labeled sequence.
Quantification UV Spectrophotometry (A260)A260/A280 ratio of ~1.8 indicates pure DNA. Concentration is calculated using the sequence-specific extinction coefficient.[19]
Yield (200 nmol scale) Calculated from A260 reading10-25% (Varies with length and sequence)
Experimental Protocol 3: Quantification by UV Spectrophotometry
  • Dilution: Dilute a small aliquot of the purified oligonucleotide in nuclease-free water or buffer to ensure the absorbance reading is within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Measurement: Measure the absorbance at 260 nm (A260) and 280 nm (A280). Use the same water or buffer as a blank.

  • Purity Check: Calculate the A260/A280 ratio. A value of approximately 1.8 is indicative of a sample free from significant protein contamination.

  • Concentration Calculation: Use the Beer-Lambert law (A = εbc) to determine the concentration. The extinction coefficient (ε) is sequence-dependent and should be calculated for the specific oligonucleotide.

Conclusion

The successful use of 15N5-labeled oligonucleotides in advanced research applications hinges on their purity. By selecting the appropriate deprotection strategy based on the chemical nature of the oligonucleotide and employing high-resolution purification techniques like reversed-phase HPLC, researchers can obtain high-quality material. The protocols outlined in this application note provide a robust framework for achieving the purity required for sensitive analytical methods such as NMR and mass spectrometry.

References

Application Notes and Protocols for DMT-dG(ib) Phosphoramidite-¹⁵N₅ in DNA Structure and Dynamics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMT-dG(ib) Phosphoramidite-¹⁵N₅ is a crucial reagent for the site-specific incorporation of a stable nitrogen-15 (B135050) (¹⁵N) isotope into synthetic DNA oligonucleotides. This isotopic labeling is a powerful tool for investigating the structure, dynamics, and interactions of DNA at an atomic level, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. The ability to introduce ¹⁵N labels at specific guanosine (B1672433) residues allows for the targeted analysis of local conformational changes, DNA-ligand interactions, and the dynamics of hydrogen bonding, which are critical for understanding biological function and for the rational design of therapeutic agents.[1]

These application notes provide a comprehensive overview of the use of DMT-dG(ib) Phosphoramidite-¹⁵N₅, including detailed protocols for the synthesis and purification of ¹⁵N-labeled oligonucleotides and their subsequent analysis by NMR spectroscopy.

Applications

The site-specific incorporation of ¹⁵N-labeled guanosine using DMT-dG(ib) Phosphoramidite-¹⁵N₅ enables a range of advanced biomolecular NMR studies:

  • Elucidation of DNA Structure and Conformation: By introducing a ¹⁵N label, specific guanosine residues can be unambiguously identified in complex NMR spectra. This simplifies spectral assignment and allows for the precise determination of local structural features, such as glycosidic bond angles and sugar pucker conformations.

  • Investigation of DNA-Ligand Interactions: ¹⁵N NMR is highly sensitive to the chemical environment of the nitrogen atoms.[2] Changes in the ¹⁵N chemical shifts upon the binding of proteins, drugs, or other small molecules can provide detailed information about the specific sites of interaction and the nature of the binding.[3][4] This is particularly valuable in drug development for characterizing the binding mode of novel therapeutic candidates.

  • Analysis of DNA Dynamics: NMR relaxation experiments on ¹⁵N-labeled DNA can provide insights into the dynamic processes occurring within the DNA molecule, such as base flipping, breathing motions, and the flexibility of the sugar-phosphate backbone. This information is essential for understanding the relationship between DNA structure and function.

  • Characterization of Hydrogen Bonds: The nitrogen atoms of guanosine are directly involved in the Watson-Crick base pairing with cytosine. ¹⁵N NMR techniques can be used to directly probe the strength and dynamics of these hydrogen bonds, providing fundamental information about the stability of the DNA duplex.

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of a ¹⁵N-Labeled DNA Oligonucleotide

This protocol outlines the general steps for synthesizing a DNA oligonucleotide with a site-specific ¹⁵N-labeled guanosine residue using an automated DNA synthesizer.

Materials:

  • DMT-dG(ib) Phosphoramidite-¹⁵N₅

  • Unlabeled DNA phosphoramidites (dA(bz), dC(ac), dG(ib), T)

  • Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside

  • Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole)

  • Capping reagents (e.g., Acetic Anhydride and N-Methylimidazole)

  • Oxidizing agent (e.g., Iodine solution in THF/water/pyridine)

  • Deblocking agent (e.g., 3% Trichloroacetic acid in Dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide)

  • Anhydrous acetonitrile

Procedure:

  • Synthesizer Setup: Load the CPG column, all phosphoramidites (labeled and unlabeled), and the necessary reagents onto the automated DNA synthesizer according to the manufacturer's instructions.

  • Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer, ensuring to specify the coupling cycle where the DMT-dG(ib) Phosphoramidite-¹⁵N₅ will be introduced.

  • Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:

    • Deblocking (Detritylation): The 5'-DMT protecting group is removed from the growing oligonucleotide chain on the solid support by treatment with the deblocking agent.

    • Coupling: The DMT-dG(ib) Phosphoramidite-¹⁵N₅ (or an unlabeled phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing chain.

    • Capping: Any unreacted 5'-hydroxyl groups are capped by acetylation to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

  • Final Detritylation (Optional): The final 5'-DMT group can be removed on the synthesizer ("DMT-off") or left on for purification purposes ("DMT-on").

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support, and all base and phosphate protecting groups are removed by incubation in the cleavage and deprotection solution at elevated temperature.

Experimental Workflow for Oligonucleotide Synthesis

G cluster_synthesis Automated Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing start Start Synthesis deblock Deblocking (DMT Removal) start->deblock couple Coupling with Phosphoramidite deblock->couple cap Capping couple->cap oxidize Oxidation cap->oxidize cycle Repeat for each Nucleotide oxidize->cycle cycle->deblock Next Nucleotide end_synthesis Synthesis Complete cycle->end_synthesis Final Nucleotide cleave Cleavage & Deprotection end_synthesis->cleave purify Purification (HPLC) cleave->purify qc Quality Control (MS) purify->qc final_product ¹⁵N-Labeled Oligonucleotide qc->final_product G cluster_experiment Experimental Process cluster_analysis Data Analysis cluster_interpretation Interpretation & Insights labeled_dna ¹⁵N-Labeled DNA (via DMT-dG(ib) Phosphoramidite-¹⁵N₅) nmr_spectrometer NMR Spectrometer labeled_dna->nmr_spectrometer raw_data Raw NMR Data (FID) nmr_spectrometer->raw_data processed_spectra Processed Spectra (e.g., ¹H-¹⁵N HSQC) raw_data->processed_spectra peak_assignment Peak Assignment & Analysis processed_spectra->peak_assignment structural_restraints Extraction of Structural Restraints (NOEs, J-couplings) peak_assignment->structural_restraints dynamics_analysis Dynamics Analysis (Relaxation Data) peak_assignment->dynamics_analysis interaction_mapping Interaction Mapping (Chemical Shift Perturbation) peak_assignment->interaction_mapping structure_calculation Structure Calculation & Modeling structural_restraints->structure_calculation biological_insights Biological Insights structure_calculation->biological_insights dynamics_analysis->biological_insights interaction_mapping->biological_insights

References

Troubleshooting & Optimization

Technical Support Center: DMT-dG(ib) Phosphoramidite-¹⁵N₅

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low coupling efficiency with DMT-dG(ib) Phosphoramidite-¹⁵N₅ during oligonucleotide synthesis.

Troubleshooting Guide: Low Coupling Efficiency

Low coupling efficiency is a critical issue in oligonucleotide synthesis that can significantly reduce the yield of the full-length product.[1][2][3] This is particularly relevant for longer sequences.[2] The following guide provides a systematic approach to diagnosing and resolving common causes of poor coupling, with a specific focus on the challenges associated with dG phosphoramidites.

Initial Assessment: Trityl Monitoring

The most direct way to monitor coupling efficiency in real-time is by observing the color intensity of the dimethoxytrityl (DMT) cation released during the deblocking step.[1][4] A consistent and strong orange color indicates successful coupling in the previous cycle. A sudden or gradual decrease in color intensity is a primary indicator of a coupling problem.[4]

Potential Causes and Solutions

Potential Cause Symptoms Recommended Actions
Reagent Quality & Handling Gradual or sudden drop in coupling efficiency.Ensure Anhydrous Conditions: Moisture is a primary inhibitor of efficient coupling.[2][5] Use fresh, anhydrous acetonitrile (B52724) (<15 ppm water) for all reagents.[2] Store phosphoramidites and activator under an inert atmosphere (argon or dry nitrogen).[6] Consider using molecular sieves in solvent bottles.[5][7] Check Phosphoramidite (B1245037) Integrity: dG phosphoramidites are notoriously less stable in solution compared to other bases.[8][9] Use freshly prepared phosphoramidite solutions. Avoid leaving dG solutions on the synthesizer for extended periods. Verify Activator: Ensure the activator (e.g., DCI, ETT) is fresh, at the correct concentration, and has not degraded.[5][]
dG(ib) Phosphoramidite Specific Issues Low coupling efficiency specifically at dG incorporation steps.Extended Coupling Time: The isobutyryl (ib) protecting group on guanine (B1146940) can cause steric hindrance.[7][] Increasing the coupling time for dG(ib) phosphoramidite can improve efficiency.[7] Consider double or triple coupling for critical dG positions.[7] Alternative Protecting Groups: If problems persist, consider using dG phosphoramidites with alternative protecting groups like dimethylformamidine (dmf) or phenoxyacetyl (Pac) derivatives, which may offer different stability and coupling kinetics.[11][12]
Synthesizer & Fluidics Inconsistent coupling efficiency; sharp drops in trityl signal.Perform Instrument Maintenance: Check for leaks in reagent lines, valves, and seals. Ensure accurate and consistent delivery of all reagents to the synthesis column. Blockages in the fluidics system can prevent reagents from reaching the solid support in sufficient quantities.[4]
Experimental Protocol Consistently low coupling efficiency across all syntheses.Optimize Reagent Concentrations: Ensure the phosphoramidite and activator concentrations are optimal for your synthesizer and synthesis scale. Higher concentrations of phosphoramidites can sometimes drive the reaction to completion.[5][] Review Synthesis Cycle: Verify all steps in the synthesis cycle (deblocking, coupling, capping, oxidation) are correctly programmed and executed.[1]

Frequently Asked Questions (FAQs)

Q1: Does the ¹⁵N₅ isotopic labeling on the DMT-dG(ib) Phosphoramidite affect coupling efficiency?

A1: There is no direct evidence to suggest that the ¹⁵N₅ isotopic labeling on the guanine base has a significant impact on the chemical reactivity or coupling efficiency of the phosphoramidite. The underlying causes of low coupling efficiency are typically related to factors such as reagent quality, moisture, and the inherent instability of the dG phosphoramidite itself.[8][9] Therefore, troubleshooting should focus on the same parameters as for the unlabeled equivalent.

Q2: Why is dG phosphoramidite more prone to issues than other phosphoramidites?

A2: 2'-deoxyguanosine (B1662781) (dG) phosphoramidites are known to be particularly susceptible to degradation.[8] Studies have shown that dG phosphoramidites can undergo autocatalytic hydrolysis, meaning the degradation product can catalyze further degradation.[8] This inherent instability makes it crucial to handle dG phosphoramidites with extra care, especially concerning moisture and time in solution.

Q3: What is the expected coupling efficiency for DMT-dG(ib) Phosphoramidite?

A3: Under optimal conditions, the coupling efficiency for each step in oligonucleotide synthesis should be greater than 99%.[3] Even a small decrease in efficiency per step can lead to a significant reduction in the final yield of the full-length oligonucleotide, especially for longer sequences.[1][2]

Q4: Can I extend the coupling time for all phosphoramidites?

A4: While extending the coupling time can be beneficial for sterically hindered phosphoramidites like dG(ib), it is not always necessary or advantageous for other standard phosphoramidites (dA, dC, T).[7] Unnecessarily long coupling times can potentially lead to side reactions.[1] It is best to optimize coupling times for each specific phosphoramidite if you suspect it is the cause of low efficiency.

Q5: What are the signs of phosphoramidite degradation?

A5: The most immediate sign is a decrease in coupling efficiency, as observed by a weaker trityl signal. Visually, degraded solid phosphoramidite may appear discolored or clumpy. When dissolved, the solution may appear cloudy. For a more definitive assessment, analytical techniques like HPLC can be used to check the purity of the phosphoramidite solution.[9]

Quantitative Data Summary

The stability of phosphoramidites in solution is a critical factor influencing coupling efficiency. The following table summarizes the degradation of standard phosphoramidites in acetonitrile after five weeks of storage under an inert atmosphere.

PhosphoramiditePurity Reduction After 5 Weeks
DMT-dT2%
DMT-dC(bz)2%
DMT-dA(bz)6%
DMT-dG(ib)39%
Data from Krotz, A. H., et al. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides & Nucleic Acids, 23(5), 767-775.[9]

Experimental Protocols

Protocol 1: In-Situ Evaluation of Phosphoramidite Solution

This protocol is designed to test the quality of a specific phosphoramidite solution if it is suspected to be the cause of low coupling efficiency.

  • Synthesize a Short Homopolymer: Program the DNA synthesizer to synthesize a short homopolymer of the base (e.g., a G₅ sequence for dG phosphoramidite).

  • Monitor Trityl Release: Closely observe the trityl signal at each coupling step. A consistent and strong signal indicates the phosphoramidite solution is active. A weak or diminishing signal suggests degradation.

  • Compare with a Fresh Solution: If the trityl signal is low, replace the existing phosphoramidite solution with a freshly prepared one and repeat the synthesis of the short homopolymer. A significant improvement in the trityl signal with the fresh solution confirms that the previous solution was degraded.

Protocol 2: Optimizing Coupling Time for dG(ib) Phosphoramidite

  • Design a Test Sequence: Create a short oligonucleotide sequence that includes several guanine bases, for example, 5'-TGTGTG-3'.

  • Standard Synthesis: Synthesize the sequence using your standard coupling time for all bases. Analyze the crude product using HPLC or mass spectrometry to determine the percentage of full-length product and any deletion sequences (especially n-1 at the G positions).

  • Extended Coupling Synthesis: Reprogram the synthesizer to specifically increase the coupling time for the dG(ib) phosphoramidite. A common starting point is to double the standard coupling time.

  • Analyze and Compare: Synthesize the test sequence again with the extended dG coupling time. Analyze the crude product and compare the results to the standard synthesis. An increase in the proportion of the full-length product indicates that a longer coupling time is beneficial.

Visualizations

TroubleshootingWorkflow start Low Coupling Efficiency Observed (Weak Trityl Signal) check_reagents Step 1: Verify Reagent Quality - Anhydrous Solvents? - Fresh Phosphoramidites? - Activator Integrity? start->check_reagents check_instrument Step 2: Inspect Synthesizer - Leaks? - Blockages? - Correct Reagent Delivery? check_reagents->check_instrument Reagents OK solution Problem Resolved: High Coupling Efficiency check_reagents->solution Issue Found & Fixed optimize_protocol Step 3: Review Protocol - Optimized Coupling Times? - Correct Concentrations? check_instrument->optimize_protocol Instrument OK check_instrument->solution Issue Found & Fixed extended_coupling Specifically for dG(ib): Extend Coupling Time optimize_protocol->extended_coupling Protocol OK optimize_protocol->solution Issue Found & Fixed extended_coupling->solution Improvement Seen contact_support Issue Persists: Contact Technical Support extended_coupling->contact_support No Improvement

Caption: A workflow for troubleshooting low coupling efficiency.

OligoSynthesisCycle cluster_cycle Oligonucleotide Synthesis Cycle deblocking 1. Deblocking (DMT Removal) coupling 2. Coupling (New Base Addition) deblocking->coupling Frees 5'-OH capping 3. Capping (Terminate Unreacted Chains) coupling->capping Forms Phosphite Triester oxidation 4. Oxidation (Stabilize Phosphate Linkage) capping->oxidation oxidation->deblocking Cycle Repeats end_cycle Final Deblocking & Cleavage oxidation->end_cycle start Start Synthesis (Solid Support with First Nucleoside) start->deblocking

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

References

Technical Support Center: Troubleshooting 15N5-Labeled Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for the synthesis of 15N5-labeled oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: Why is the final yield of my 15N5-labeled oligonucleotide unexpectedly low?

A1: Low yield in oligonucleotide synthesis is a common issue that can stem from several factors throughout the synthesis process. The primary culprits are often inefficient coupling of the phosphoramidites, issues during the deprotection step, or losses during purification.[1][2]

Several factors can contribute to low yields:

  • Low Coupling Efficiency: This is the most critical factor. Even a small decrease in coupling efficiency per cycle results in a significant reduction of the full-length product, especially for longer oligonucleotides.[3] Moisture in reagents or synthesizer lines is a primary cause of reduced coupling efficiency.[4][5] The inherent properties of modified phosphoramidites, such as 15N5-labeled ones, can also lead to lower coupling efficiencies compared to their unlabeled counterparts.[1][2]

  • Inefficient Deprotection: Incomplete removal of protecting groups from the nucleobases can lead to a heterogeneous mixture of partially protected oligos, which are difficult to purify and result in a lower yield of the desired product.[1] Some dye-labeled compounds are sensitive to standard deprotection conditions, which can lead to their degradation and a subsequent loss of yield.[1]

  • Losses During Purification: The purification process itself can lead to significant sample loss.[1][2] The choice of purification method (e.g., HPLC, PAGE) and the quality of the crude synthesis will impact the final recovery.[2] For instance, a synthesis with many failure sequences will require a narrower cut of the main peak during HPLC, reducing the final yield to achieve the desired purity.[1][2]

  • Reagent Quality: The purity and freshness of all reagents, especially phosphoramidites, activators, and solvents, are critical.[5] The use of anhydrous solvents is particularly important to prevent the hydrolysis of activated phosphoramidites.[4][5]

Q2: My mass spectrometry (MS) analysis shows a mass that does not match the expected mass of my 15N5-labeled oligonucleotide. What are the potential causes?

A2: A discrepancy between the observed and expected mass is a clear indicator of a problem during synthesis or post-synthesis workup. Mass spectrometry is a powerful tool for identifying the nature of the failure.[6][7]

Here are the common causes for mass discrepancies:

  • Truncated Sequences (n-1, n-2, etc.): These are shorter-than-expected sequences that occur due to incomplete coupling at one or more steps.[] If the capping step, which blocks unreacted 5'-hydroxyl groups, is also inefficient, these truncated sequences will be present in the final product.[5][9]

  • Incomplete Deprotection: If protecting groups from the nucleobases (e.g., benzoyl, isobutyryl) are not fully removed, the final oligonucleotide will have a higher mass than expected.[10][11] Similarly, the failure to remove the 5'-DMT group will result in a significant mass addition.[6]

  • Base Modifications: Side reactions can occur during synthesis or deprotection. For example, deamination, the conversion of a cytosine to a uracil (B121893) residue, results in a mass change of approximately +1 Da.[12] Using incorrect deprotection conditions, especially with sensitive dyes or modified bases, can also lead to unwanted modifications.[13][14]

  • Failed Removal of Other Protecting Groups: The cyanoethyl groups on the phosphate (B84403) backbone must be removed during deprotection. Failure to do so will result in mass additions.

The following table summarizes common mass discrepancies and their likely causes.

Observation Potential Cause Mass Difference (Approximate) Troubleshooting Action
Mass is lower than expectedTruncated sequences (e.g., n-1 deletion)Varies based on the missing nucleosideOptimize coupling and capping efficiency.[3][5]
Mass is higher than expectedIncomplete removal of 5'-DMT group+302 Da[6]Review deblocking/detritylation step protocol.
Mass is higher than expectedIncomplete removal of base protecting groupsVaries (e.g., Bz, iBu)Extend deprotection time or use stronger deprotection reagents if compatible.[11]
Mass is slightly higher than expectedDeamination of Cytosine (C -> U)+1 Da[12]Review deprotection conditions for harshness.
Mass is higher than expectedIncomplete removal of cyanoethyl groups+54 Da per groupEnsure sufficient deprotection time and fresh reagents.

Q3: My HPLC chromatogram shows multiple peaks. How can I identify the full-length 15N5-labeled product and what are the other peaks?

A3: It is normal for a crude oligonucleotide synthesis to show multiple peaks on an HPLC chromatogram. The main peak should be your full-length product (FLP), while other peaks typically represent synthesis failures.[15]

  • Identifying the Full-Length Product (FLP): The FLP is usually the most retained (latest eluting) major peak in a reverse-phase (RP)-HPLC separation when the DMT group is left on ("DMT-on" purification). This is because the hydrophobic DMT group significantly increases the oligonucleotide's retention on the C8 or C18 column. The FLP will elute earlier in "DMT-off" purifications, but separation from failure sequences (especially n-1) is more challenging.

  • Identifying Impurities:

    • Failure Sequences (n-1, n-2): These truncated sequences are more polar than the FLP (in DMT-on purification) and will therefore elute earlier. The n-1 peak is often the most significant impurity and can be difficult to resolve from the main product, especially for longer oligos.[4]

    • Incompletely Deprotected Oligos: Oligonucleotides still carrying base-protecting groups may appear as distinct peaks, often eluting close to the main product.[13][14]

    • Degraded Dye-Labeled Oligos: If your oligonucleotide is labeled with a dye, peaks corresponding to oligos with degraded dye molecules may be present.[1]

The best approach is to collect the major fractions from the HPLC and analyze them by mass spectrometry to confirm the identity of each peak.[7][16]

Q4: What are the best practices for purifying 15N5-labeled oligonucleotides?

A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for purifying oligonucleotides when high purity is required.[15]

  • Reverse-Phase HPLC (RP-HPLC): This is a very effective method, especially for "DMT-on" purification. The separation is based on hydrophobicity. However, the resolution can decrease for oligonucleotides longer than 50 bases.

  • Ion-Exchange HPLC (IE-HPLC): This method separates oligonucleotides based on the number of phosphate groups in their backbone (i.e., by length). It provides excellent resolution for shorter oligos (up to ~40 bases) but is less effective for longer sequences.

  • Method Development: It is often necessary to optimize the HPLC method, including the gradient, flow rate, and mobile phase composition, to achieve the best separation for your specific oligonucleotide.[17][18] Using an analytical column to optimize the separation before scaling up to a preparative column is a common practice.[15]

Experimental Protocols

Protocol 1: Standard Phosphoramidite (B1245037) Coupling Cycle

This protocol outlines the four fundamental steps in one cycle of solid-phase oligonucleotide synthesis.

  • Deblocking (Detritylation):

    • Purpose: To remove the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound oligonucleotide, exposing the 5'-hydroxyl group for the next coupling reaction.[3][9]

    • Reagent: Typically, a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM).[5]

    • Procedure: Flush the synthesis column with the deblocking solution for a specified time (e.g., 60-120 seconds). The orange color of the cleaved DMT cation can be monitored to assess coupling efficiency from the previous cycle.

    • Wash: Thoroughly wash the support with anhydrous acetonitrile (B52724) (ACN) to remove the acid and cleaved DMT groups.

  • Coupling:

    • Purpose: To form a phosphite (B83602) triester linkage between the 5'-hydroxyl group of the growing chain and the incoming 3'-phosphoramidite monomer.

    • Reagents:

      • 15N5-labeled nucleoside phosphoramidite dissolved in anhydrous ACN.

      • An activator (e.g., 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI)) solution in anhydrous ACN.[9]

    • Procedure: Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column and allow them to react for a specific coupling time (e.g., 2-10 minutes). For difficult couplings or modified amidites, extending the coupling time can improve efficiency.[]

    • Wash: Wash the support with ACN.

  • Capping:

    • Purpose: To permanently block any 5'-hydroxyl groups that failed to react during the coupling step, preventing them from participating in subsequent cycles and forming deletion mutations.[3][9]

    • Reagents:

    • Procedure: Deliver Cap A and Cap B to the column to acetylate the unreacted 5'-hydroxyls.

    • Wash: Wash the support with ACN.

  • Oxidation:

    • Purpose: To convert the unstable phosphite triester linkage into a more stable phosphate triester.[]

    • Reagent: A solution of iodine in a mixture of water, pyridine, and THF.

    • Procedure: Introduce the oxidizing solution to the column. The reaction is typically very fast.

    • Wash: Wash the support with ACN. The cycle is now complete and ready for the next deblocking step.

Protocol 2: Cleavage and Deprotection

  • Cleavage from Solid Support:

    • After the final synthesis cycle, the oligonucleotide is cleaved from the controlled pore glass (CPG) support.

    • Reagent: Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).[11]

    • Procedure: Expose the CPG support to the cleavage reagent at room temperature for 1-2 hours. Collect the solution containing the cleaved oligonucleotide.

  • Base Deprotection:

    • Purpose: To remove the protecting groups from the exocyclic amines of the nucleobases (A, C, and G).

    • Procedure: Heat the solution from the cleavage step in a sealed vial at a specified temperature and duration (e.g., 55-65°C for 8-12 hours for ammonium hydroxide; 65°C for 10-15 minutes for AMA).[11][13]

    • Caution: The choice of deprotection conditions is critical and depends on any modifications or dyes present, as some may be sensitive to harsh basic conditions.[13][14]

  • Work-up:

    • After cooling, evaporate the ammonia/methylamine solution to dryness using a centrifugal vacuum concentrator.

    • Resuspend the resulting pellet in sterile, nuclease-free water or an appropriate buffer for purification.

Protocol 3: Reverse-Phase HPLC (RP-HPLC) Purification

  • Sample Preparation:

    • Resuspend the crude, deprotected oligonucleotide in the HPLC mobile phase A or water. Ensure the sample is fully dissolved and filter it through a 0.22 µm syringe filter to remove particulates.

  • HPLC System and Column:

    • System: A preparative or analytical HPLC system equipped with a UV detector.

    • Column: A reverse-phase column (e.g., C8 or C18).

    • Detection: Monitor the elution profile at 260 nm.

  • Mobile Phases:

  • Gradient Elution:

    • Equilibrate the column with a low percentage of mobile phase B.

    • Inject the sample onto the column.

    • Elute the oligonucleotide using a linear gradient of increasing mobile phase B concentration. A typical gradient might be 5% to 50% B over 30-40 minutes. The optimal gradient will depend on the sequence and length of the oligonucleotide.[18]

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peaks observed on the chromatogram.

    • Analyze the collected fractions using analytical HPLC and mass spectrometry to confirm the purity and identity of the desired product.

    • Pool the pure fractions and lyophilize to obtain the final product.

Visualizations

Oligo_Synthesis_Workflow cluster_workflow Solid-Phase Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add 15N5-Amidite) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Forms P(III) linkage Oxidation 4. Oxidation (Stabilize Backbone) Capping->Oxidation Acetylate unreacted 5'-OH Next_Cycle Repeat for Next Base Oxidation->Next_Cycle Forms P(V) linkage

Caption: The four-step cycle of solid-phase phosphoramidite oligonucleotide synthesis.

Troubleshooting_Low_Yield cluster_coupling Coupling Issues cluster_ms Mass Spec Analysis cluster_purification Purification Losses Start Low Final Yield of 15N5-Oligonucleotide Check_Coupling Review Coupling Efficiency (Trityl Monitoring Data) Start->Check_Coupling Check_MS Analyze Crude Product by MS Start->Check_MS Check_Purification Evaluate Purification Chromatogram & Yield Start->Check_Purification Low_Coupling Low/Inconsistent Efficiency Check_Coupling->Low_Coupling High_Mass Mass too High Check_MS->High_Mass Low_Mass Mass too Low (n-1 peaks) Check_MS->Low_Mass Broad_Peaks Broad/Poorly Resolved Peaks Check_Purification->Broad_Peaks Action_Reagents Action: - Use fresh, anhydrous reagents - Check activator - Extend coupling time Low_Coupling->Action_Reagents Action_Deprotection Action: - Extend deprotection time/temp - Check deprotection reagents High_Mass->Action_Deprotection Action_Capping Action: - Verify capping reagents - Optimize coupling step Low_Mass->Action_Capping Action_HPLC Action: - Optimize HPLC gradient - Check column integrity - Consider alternative purification Broad_Peaks->Action_HPLC

Caption: A decision tree for troubleshooting low yields in 15N5-oligonucleotide synthesis.

Coupling_Efficiency_Impact Title Impact of Stepwise Coupling Efficiency on Final Yield Coupling Stepwise Coupling Efficiency Yield_High High Efficiency (99.5%) Few Truncated Sequences High % of Full- Length Product Coupling->Yield_High Leads to Yield_Low Lower Efficiency (98.0%) Many Truncated Sequences Low % of Full- Length Product Coupling->Yield_Low Leads to Oligo_Length Increasing Oligo Length Oligo_Length->Yield_High Exacerbates Effect Oligo_Length->Yield_Low Exacerbates Effect

Caption: Relationship between coupling efficiency and the yield of full-length oligonucleotides.

References

side reactions associated with DMT-dG(ib) Phosphoramidite-15N5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DMT-dG(ib) Phosphoramidite-15N5 in their experiments. The guidance provided is based on the known reactivity of the parent molecule, DMT-dG(ib) phosphoramidite (B1245037), as the 15N5 isotopic labeling is not expected to significantly alter its chemical behavior during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a stable isotope-labeled version of the deoxyguanosine phosphoramidite building block used in solid-phase oligonucleotide synthesis. The isobutyryl (ib) group protects the exocyclic amine of guanine (B1146940), and the dimethoxytrityl (DMT) group protects the 5'-hydroxyl group. The incorporation of five nitrogen-15 (B135050) (15N) isotopes into the guanine base makes it a valuable tool for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) based studies, allowing for detailed investigation of nucleic acid structure, dynamics, and interactions.

Q2: Does the 15N5-labeling affect the stability or reactivity of the phosphoramidite during synthesis?

Based on available data, the 15N5 isotopic labeling is not expected to significantly alter the chemical stability or reactivity of the phosphoramidite compared to its unlabeled counterpart. The primary side reactions and degradation pathways are associated with the inherent chemical properties of the deoxyguanosine phosphoramidite itself, which is known to be the least stable of the four standard DNA phosphoramidites.

Q3: What are the most common side reactions associated with DMT-dG(ib) Phosphoramidite?

The most common side reactions involving DMT-dG(ib) Phosphoramidite include:

  • Hydrolysis: Reaction with trace amounts of water in the acetonitrile (B52724) solvent, leading to the formation of the inactive H-phosphonate.

  • Oxidation: The P(III) center of the phosphoramidite can be oxidized to P(V), rendering it incapable of coupling.

  • Depurination: The glycosidic bond between the guanine base and the deoxyribose sugar is susceptible to cleavage under acidic conditions used for DMT group removal, creating an abasic site.

  • Acrylonitrile (B1666552) Adduct Formation: During the deprotection step, the cyanoethyl protecting group on the phosphate (B84403) backbone is eliminated, generating acrylonitrile, which can then react with nucleobases.

Q4: How should I store this compound to minimize degradation?

To minimize degradation, this compound should be stored under an inert atmosphere (argon or nitrogen) at -20°C. When in solution on an oligonucleotide synthesizer, it is crucial to use anhydrous acetonitrile and minimize exposure to moisture and air.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency with dG Incorporations

Symptoms:

  • Low overall yield of the full-length oligonucleotide.

  • Presence of n-1 deletion sequences identified by HPLC or mass spectrometry.

Possible Causes and Solutions:

CauseRecommended Action
Phosphoramidite Degradation (Hydrolysis/Oxidation) Ensure the use of fresh, high-purity this compound. Prepare fresh solutions in anhydrous acetonitrile (<15 ppm water) and use them promptly. Store phosphoramidite solutions on the synthesizer under an inert gas atmosphere.
Suboptimal Activator Performance Use the correct activator and concentration for dG coupling. Ensure the activator is fully dissolved and fresh. For sterically hindered phosphoramidites, a stronger activator may be necessary.
Moisture Contamination Use fresh, anhydrous acetonitrile for all reagents and washes. Ensure all gas lines are equipped with drying filters.
Issue 2: Presence of Unexpected Peaks in HPLC/MS Analysis

Symptoms:

  • Peaks corresponding to depurinated (abasic) sites.

  • Peaks with a mass increase of +53 Da.

Possible Causes and Solutions:

CauseRecommended Action
Depurination Minimize the time of exposure to the acidic deblocking solution (e.g., trichloroacetic acid or dichloroacetic acid). Consider using a milder deblocking agent or a buffered solution to raise the pH slightly.
Acrylonitrile Adduct Formation After synthesis is complete, but before cleavage and deprotection with ammonia, treat the solid support with a solution of 10% diethylamine (B46881) (DEA) in acetonitrile for 5-10 minutes. This will remove the cyanoethyl protecting groups and the resulting acrylonitrile can be washed away.

Quantitative Data on Phosphoramidite Stability

The stability of phosphoramidites in solution is critical for successful oligonucleotide synthesis. Deoxyguanosine phosphoramidites are notably less stable than other bases.

PhosphoramiditePurity Reduction After 5 Weeks in Acetonitrile
DMT-dT2%
DMT-dC(bz)2%
DMT-dA(bz)6%
DMT-dG(ib) 39% [1]

Data from Krotz, A. H., et al. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides & Nucleic Acids, 23(5), 767-775.

Experimental Protocols

Protocol 1: Mitigation of Acrylonitrile Adduct Formation
  • Objective: To remove the cyanoethyl protecting groups from the phosphate backbone and wash away the resulting acrylonitrile before the final cleavage and deprotection step.

  • Materials:

    • Synthesized oligonucleotide bound to the solid support (e.g., CPG column).

    • 10% (v/v) Diethylamine (DEA) in anhydrous acetonitrile.

    • Anhydrous acetonitrile.

    • Syringe.

  • Procedure:

    • Following the completion of the oligonucleotide synthesis, keep the final DMT group on if purification by reverse-phase HPLC is intended.

    • Using a syringe, slowly pass 2-3 mL of the 10% DEA in acetonitrile solution through the synthesis column over a period of 5 minutes.

    • Wash the column thoroughly with anhydrous acetonitrile (3 x 2 mL) to remove the DEA and cleaved acrylonitrile.

    • Dry the solid support with a stream of inert gas (argon or nitrogen).

    • Proceed with the standard cleavage and deprotection protocol using ammonium (B1175870) hydroxide (B78521) or other appropriate deprotection solution.

Protocol 2: Analysis of Oligonucleotide Impurities by HPLC-MS
  • Objective: To identify and quantify the full-length oligonucleotide product and any impurities, such as n-1 deletions, depurination products, and adducts.

  • Instrumentation and Reagents:

    • High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS).

    • Reversed-phase C18 column suitable for oligonucleotide analysis.

    • Mobile Phase A: Aqueous buffer (e.g., 100 mM 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) with 15 mM Triethylamine (TEA), pH 7.5).

    • Mobile Phase B: Methanol or acetonitrile.

    • Crude or purified oligonucleotide sample, deprotected and desalted.

  • Procedure:

    • Dissolve the oligonucleotide sample in an appropriate solvent (e.g., water or Mobile Phase A) to a concentration of approximately 10-20 µM.

    • Set up an appropriate gradient for the HPLC separation (e.g., 5-50% Mobile Phase B over 30 minutes).

    • Inject the sample onto the HPLC-MS system.

    • Monitor the elution of the oligonucleotide and its impurities using UV detection (typically at 260 nm) and mass spectrometry.

    • Analyze the mass spectra to identify the molecular weights of the observed peaks and correlate them with expected products and potential side products (e.g., depurinated species will have a mass loss corresponding to the guanine base, while acrylonitrile adducts will show a mass increase of 53 Da).

Visualizations

Oligonucleotide_Synthesis_Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add DMT-dG(ib)-15N5) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block Unreacted Sites) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Cycle Repeats

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

dG_Phosphoramidite_Degradation cluster_synthesis During Synthesis cluster_deprotection During Deprotection dG_Amidite DMT-dG(ib) Phosphoramidite Hydrolysis_Product H-Phosphonate (Inactive) dG_Amidite->Hydrolysis_Product  + H2O Oxidation_Product Oxidized Phosphoramidite (Inactive) dG_Amidite->Oxidation_Product  + [O] Depurination_Product Abasic Site Acrylonitrile_Adduct N-Cyanoethyl Adduct (+53 Da) dG_in_Oligo dG in Oligo dG_in_Oligo->Depurination_Product Acidic Deblocking Phosphate_Deprotection Phosphate Deprotection Phosphate_Deprotection->Acrylonitrile_Adduct + Acrylonitrile

Caption: Major degradation and side reaction pathways for dG phosphoramidite.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Amidite Check Phosphoramidite (Freshness, Purity) Start->Check_Amidite Check_Reagents Check Other Reagents (Anhydrous Solvents, Activator) Start->Check_Reagents Check_Protocol Review Synthesis Protocol (Coupling Times, Deblocking) Start->Check_Protocol Analyze_Impurities Analyze Impurities (HPLC-MS) Check_Amidite->Analyze_Impurities Check_Reagents->Analyze_Impurities Check_Protocol->Analyze_Impurities Identify_Side_Reaction Identify Predominant Side Reaction Analyze_Impurities->Identify_Side_Reaction Mitigate_Depurination Mitigate Depurination (Milder Deblocking) Identify_Side_Reaction->Mitigate_Depurination Depurination Detected Mitigate_Adducts Mitigate Adducts (DEA Pre-treatment) Identify_Side_Reaction->Mitigate_Adducts Adducts Detected Optimize_Coupling Optimize Coupling (Fresh Reagents) Identify_Side_Reaction->Optimize_Coupling Deletion Sequences

Caption: Troubleshooting workflow for issues with dG-containing oligonucleotides.

References

Technical Support Center: Isotope-Labeled Nucleic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the production of full-length 15N-labeled DNA.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing full-length 15N-labeled DNA?

A1: The main strategies for producing full-length 15N-labeled DNA are PCR-based methods and in vivo replication in E. coli.[1][2] PCR-based approaches use isotopically labeled dNTPs to amplify a specific DNA sequence.[1][3] In vivo methods involve growing E. coli in a minimal medium containing 15NH4Cl as the sole nitrogen source, leading to the incorporation of the 15N isotope into the bacterial DNA.[2][4] The target DNA sequence is then typically cloned into a plasmid with multiple repeats, amplified in the E. coli, and subsequently released by restriction enzyme digestion.[2]

Q2: What is a typical yield for 15N-labeled DNA synthesis?

A2: Yields can vary significantly based on the method, sequence length, and optimization of the protocol. For PCR-based methods, an optimized procedure can yield approximately 1.9 mg of an 18 bp DNA oligomer from 20 mg of labeled dNTPs, which corresponds to a yield of about 10% from the starting dNTPs.[3] Another PCR-based method reported a 30% yield for a uniformly 13C/15N-labeled duplex sequence after 24 cycles of PCR, restriction, and purification.[1] In vivo methods have the potential for higher yields, with one study reporting approximately 5 mg of 13C/15N-labeled DNA per liter of culture, which they note is several times higher than other enzymatic methods.[2]

Q3: How can I confirm the incorporation of 15N into my DNA?

A3: Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods to confirm isotopic labeling.[5][6] Mass spectrometry can measure the molecular mass of the DNA, and the shift in mass compared to an unlabeled standard will indicate the incorporation of the heavier 15N isotope.[5] 2D NMR techniques can also be used to confirm the successful incorporation of isotopes.[2]

Troubleshooting Guide

Low Yield of 15N-Labeled DNA

Problem: The final yield of purified full-length 15N-labeled DNA is lower than expected.

Possible Causes and Solutions:

  • Inefficient PCR Amplification (for PCR-based methods):

    • Suboptimal Primer Design: Primers with low melting temperatures (Tm), secondary structures, or primer-dimer formation can reduce amplification efficiency. Review primer design and consider using touchdown PCR to increase specificity.[7][8]

    • Low Concentration of Labeled dNTPs: While labeled dNTPs are expensive, concentrations that are too low will limit the reaction. An optimized protocol suggests using concentrations as low as 50 µM for each dNTP.[3]

    • Inhibitors in the Reaction: Contaminants from the template DNA preparation can inhibit the DNA polymerase. Ensure the template DNA is of high purity.[8]

    • Degraded Template DNA: Use high-quality, intact template DNA for the PCR reaction.[9]

  • Poor Plasmid Replication or Recovery (for in vivo methods):

    • Low-Copy Number Plasmid: The origin of replication on your plasmid dictates the copy number per cell. If you are using a low-copy number plasmid, consider increasing the volume of the E. coli culture.[10]

    • Inefficient Bacterial Growth: Growth in minimal media is slower than in rich media. Optimize growth conditions (temperature, aeration) and ensure the minimal media is properly supplemented.[11]

    • Plasmid Loss: "Leaky" expression of a toxic gene product can lead to plasmid loss. Use a tightly regulated promoter system to control the expression of your target sequence if it is part of a larger construct.[12]

  • Inefficient Purification:

    • Loss During Extraction: Ensure complete cell lysis to release the DNA. Inefficient lysis can be a cause of low yield.

    • Loss During Chromatography/Purification Steps: Follow the purification protocol carefully. For PCR products, using a specialized PCR clean-up kit can improve recovery.[13] For plasmid DNA, ensure you are using the appropriate column size and culture volume for your expected yield.[10]

Presence of Unlabeled or Partially Labeled DNA

Problem: Mass spectrometry or NMR analysis indicates a significant population of unlabeled or partially labeled DNA.

Possible Causes and Solutions:

  • Contamination with Unlabeled dNTPs (for PCR-based methods): Ensure that the only dNTPs present in the reaction are the 15N-labeled ones.

  • Contamination from E. coli Grown in Standard Media (for in vivo methods): When preparing the inoculum for your large-scale culture in minimal media, ensure there is minimal carryover of the rich (unlabeled) media. It is best practice to start the culture from a colony grown on a minimal medium plate.[11]

  • Incomplete Label Incorporation: For cellular experiments, ensure the cells have undergone a sufficient number of doublings (at least 5-6) in the labeled medium to achieve greater than 99% incorporation of the heavy isotope.[14]

Quantitative Data Summary

MethodProduct DescriptionStarting MaterialYieldReference
Optimized PCR18 bp DNA oligomer20 mg of labeled dNTPs1.9 mg (~10%)[3]
PCR-basedUniformly 13C/15N-labeled duplexNot specified30%[1]
In vivo (ESRA)13C/15N-labeled DNA1 liter of E. coli culture~5 mg[2]

Detailed Experimental Protocols

Protocol 1: PCR-Based Synthesis of 15N-Labeled DNA

This protocol is based on an optimized method for producing labeled DNA for NMR studies.[3]

  • Template Preparation: A plasmid containing multiple copies of the target DNA sequence is used as the template. This allows for the amplification of a concatemer of the desired sequence.

  • PCR Reaction Setup:

    • Combine the following in a PCR tube:

      • Template DNA

      • Bi-directional primers

      • DNA Polymerase (a high-fidelity polymerase is recommended)

      • 10x PCR Buffer

      • 50 µM each of 15N-labeled dATP, dGTP, dCTP, and dTTP

      • Nuclease-free water to the final volume

  • PCR Cycling:

    • Perform an initial denaturation step.

    • Run 24-30 cycles of:

      • Denaturation

      • Annealing (optimize temperature for your primers)

      • Extension

    • Perform a final extension step.

  • Restriction Digestion: The amplified DNA, which contains multiple copies of the sequence of interest separated by restriction sites, is then digested with the appropriate restriction enzyme to release the individual full-length DNA fragments.

  • Purification: The labeled DNA duplex is purified from the restriction digest reaction. This can be achieved through methods like polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Protocol 2: In Vivo Production of 15N-Labeled DNA

This protocol is a general workflow based on the principles of in vivo isotopic labeling.[2][4][15]

  • E. coli Culture Preparation:

    • Grow E. coli harboring a plasmid with tandem repeats of the target DNA sequence in a medium containing 15NH4Cl as the sole nitrogen source for many generations to ensure complete incorporation of the heavy isotope.[4]

  • Inoculum and Growth:

    • Inoculate a small volume of minimal medium containing 15NH4Cl with a single colony from a minimal medium plate. Grow overnight.[11]

    • Use this overnight culture to inoculate a larger volume of the 15N-labeled minimal medium and grow to the desired optical density.

  • Plasmid DNA Extraction:

    • Harvest the E. coli cells by centrifugation.

    • Perform a large-scale plasmid DNA extraction (e.g., maxiprep) to isolate the plasmid DNA containing the 15N-labeled target sequences.

  • Restriction Digestion and Purification:

    • Digest the purified plasmid DNA with the appropriate restriction enzyme to release the tandem repeats of the target DNA sequence.

    • Purify the full-length 15N-labeled DNA fragments using PAGE or another suitable chromatographic method.

Visualizations

PCR_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Template Template DNA (Plasmid with Target Sequence) PCR PCR Amplification Template->PCR Primers Primers Primers->PCR dNTPs 15N-labeled dNTPs dNTPs->PCR Polymerase DNA Polymerase Polymerase->PCR Digestion Restriction Digestion PCR->Digestion Amplified Concatemer Purification Purification (e.g., PAGE) Digestion->Purification Monomeric Labeled DNA FinalProduct Full-length 15N-labeled DNA Purification->FinalProduct

Caption: Workflow for PCR-based synthesis of 15N-labeled DNA.

InVivo_Workflow cluster_growth Bacterial Growth cluster_extraction Extraction cluster_release Product Release & Purification Ecoli E. coli with Plasmid Culture Large-scale Culture Ecoli->Culture Media Minimal Media with 15NH4Cl Media->Culture Harvest Harvest Cells Culture->Harvest Lysis Cell Lysis & Plasmid Prep Harvest->Lysis Digestion Restriction Digestion Lysis->Digestion Labeled Plasmid Purification Purification Digestion->Purification FinalProduct Full-length 15N-labeled DNA Purification->FinalProduct

Caption: Workflow for in vivo production of 15N-labeled DNA.

Troubleshooting_Yield cluster_pcr PCR-based Method cluster_invivo In Vivo Method cluster_purification General Issues LowYield Low Yield of 15N-labeled DNA PCR_Issues PCR Amplification Issues LowYield->PCR_Issues InVivo_Issues In Vivo Issues LowYield->InVivo_Issues Purification_Issues Purification Problems LowYield->Purification_Issues Low_dNTPs Low [dNTPs] PCR_Issues->Low_dNTPs Bad_Primers Poor Primer Design PCR_Issues->Bad_Primers Inhibitors PCR Inhibitors PCR_Issues->Inhibitors Low_Copy Low-copy Plasmid InVivo_Issues->Low_Copy Poor_Growth Poor Cell Growth InVivo_Issues->Poor_Growth Loss_Extraction Loss during Extraction Purification_Issues->Loss_Extraction Loss_Purification Loss during Purification Purification_Issues->Loss_Purification

References

DMT-dG(ib) Phosphoramidite-15N5 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and troubleshooting for DMT-dG(ib) Phosphoramidite-15N5. The information is targeted towards researchers, scientists, and drug development professionals to ensure the integrity of this critical reagent in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: To ensure maximum stability, solid this compound should be stored at -20°C or lower in a non-frost-free freezer.[1] It is crucial to store the powder under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container to prevent degradation from moisture and oxygen.[1]

Q2: How should I handle the solid phosphoramidite (B1245037) before use?

A2: Before opening the container, it is essential to allow it to warm to room temperature. This prevents atmospheric moisture from condensing onto the cold powder, which can lead to hydrolysis.[1]

Q3: What is the recommended procedure for preparing a stock solution of this compound?

A3: Stock solutions should be prepared using anhydrous acetonitrile (B52724) (<30 ppm water).[1] For critical applications, it is advisable to further dry the dissolved phosphoramidite solution with activated 3Å molecular sieves.[1] Solutions are typically prepared at concentrations ranging from 0.05 M to 0.1 M for use in synthesis.[1]

Q4: How should I store this compound solutions?

A4: Phosphoramidite solutions should be stored at -20°C under an inert atmosphere.[1] When stored at -25°C as a 30 mM solution in acetonitrile, dG phosphoramidites have been found to be stable for several weeks.[1]

Q5: How stable is this compound in solution compared to other phosphoramidites?

A5: The stability of deoxyribonucleoside phosphoramidites in acetonitrile solution decreases in the order: T, dC > dA > dG.[2][3] The dG phosphoramidite is the most susceptible to degradation.[2][3]

Data Presentation

Table 1: Recommended Storage Conditions

FormTemperatureAtmosphereKey Considerations
Solid-20°C or lowerInert (Argon or Nitrogen)Avoid frost-free freezers. Allow vial to warm to room temperature before opening.[1]
Solution-20°CInert (Argon or Nitrogen)Use anhydrous acetonitrile. Consider drying with molecular sieves.[1]

Table 2: Comparative Stability of Standard Deoxyribonucleoside Phosphoramidites in Acetonitrile

PhosphoramiditePurity Reduction after 5 Weeks
DMT-dG(ib)39%
DMT-dA(bz)6%
DMT-dC(bz)2%
DMT-T2%

(Data from a study on unlabeled phosphoramidites stored under an inert gas atmosphere, analyzed by HPLC-MS)[2]

Troubleshooting Guide

Low coupling efficiency and the presence of impurities are common issues encountered during oligonucleotide synthesis. This guide addresses potential problems related to this compound.

Issue: Low Coupling Efficiency

  • Possible Cause 1: Moisture Contamination. Phosphoramidites are highly sensitive to hydrolysis. Trace amounts of water in the acetonitrile, activator solution, or on the synthesizer lines can significantly reduce coupling efficiency.

    • Solution: Use fresh, high-quality anhydrous acetonitrile with a low water content (<10 ppm). Store molecular sieves in the phosphoramidite and activator solutions to scavenge residual moisture. Purge synthesizer lines thoroughly with a dry inert gas.

  • Possible Cause 2: Phosphoramidite Oxidation. The trivalent phosphorus (P(III)) center is susceptible to oxidation to a pentavalent phosphate (B84403) (P(V)), which renders the phosphoramidite inactive for coupling.

    • Solution: Handle solid phosphoramidites and their solutions under an inert atmosphere (argon or nitrogen). Use septum-sealed bottles and syringes flushed with inert gas for all transfers.

  • Possible Cause 3: Phosphoramidite Degradation. Due to its inherent instability, dG phosphoramidite can degrade over time, even under proper storage conditions.

    • Solution: Use fresh phosphoramidite solutions whenever possible. If a solution is to be stored, ensure it is in a tightly sealed container under an inert atmosphere at -20°C. Perform a quality check via HPLC or ³¹P NMR if the solution has been stored for an extended period.

Issue: Unexpected Peaks in HPLC or LC-MS Analysis

  • Possible Cause 1: Hydrolysis Products. The primary degradation pathway is hydrolysis of the phosphoramidite linkage.

    • Solution: Follow strict anhydrous handling procedures as described above.

  • Possible Cause 2: Acrylonitrile Adducts. A common degradation pathway involves the elimination of acrylonitrile, which can then form adducts with the nucleobases.

    • Solution: Ensure high-purity phosphoramidites are used and that they have been stored correctly to minimize the presence of degradation products.

Experimental Protocols

Protocol 1: Quality Control of Phosphoramidite Solutions via RP-HPLC

This protocol provides a general method for assessing the purity of phosphoramidite solutions.

  • Sample Preparation: Prepare a solution of the phosphoramidite in anhydrous acetonitrile at a concentration of approximately 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 × 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1M triethylammonium (B8662869) acetate (B1210297) (TEAA) in water (pH 7.0 ± 0.1).

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 254 nm.

    • Gradient: A suitable gradient to elute the phosphoramidite and any impurities.

  • Analysis: The phosphoramidite should appear as two peaks representing the two diastereomers. The presence of additional peaks indicates impurities. The purity is calculated based on the total peak area.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Low Coupling Efficiency start Low Coupling Efficiency Observed check_moisture Check for Moisture Contamination start->check_moisture check_oxidation Check for Phosphoramidite Oxidation check_moisture->check_oxidation No solution_moisture Use Anhydrous Reagents and Techniques check_moisture->solution_moisture Yes check_degradation Check for General Degradation check_oxidation->check_degradation No solution_oxidation Maintain Strict Inert Atmosphere check_oxidation->solution_oxidation Yes solution_degradation Use Fresh Phosphoramidite Solution check_degradation->solution_degradation Yes end Coupling Efficiency Restored solution_moisture->end solution_oxidation->end solution_degradation->end

Caption: Troubleshooting workflow for low coupling efficiency.

G cluster_degradation Primary Degradation Pathways of dG Phosphoramidite phosphoramidite DMT-dG(ib) Phosphoramidite (P(III)) hydrolysis Hydrolysis (+ H₂O) phosphoramidite->hydrolysis oxidation Oxidation (+ O₂) phosphoramidite->oxidation hydrolyzed_product H-phosphonate derivative hydrolysis->hydrolyzed_product oxidized_product Phosphate triester (P(V)) - Inactive oxidation->oxidized_product

Caption: Primary degradation pathways of dG phosphoramidite.

References

Technical Support Center: Preventing Degradation of 15N5-Labeled Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information, troubleshooting advice, and detailed protocols to help you maintain the integrity of your valuable 15N5-labeled phosphoramidites. Proper handling and storage are critical for ensuring high coupling efficiency and the successful synthesis of isotopically labeled oligonucleotides for applications such as NMR spectroscopy and mass spectrometry.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of 15N5-labeled phosphoramidite (B1245037) degradation?

A1: The two main degradation pathways for all phosphoramidites, including 15N5-labeled variants, are hydrolysis and oxidation.[1][]

  • Hydrolysis: The phosphoramidite group is highly sensitive to moisture.[] Even trace amounts of water, especially under acidic conditions, can hydrolyze the phosphoramidite to an inactive H-phosphonate byproduct.[1][3]

  • Oxidation: The trivalent phosphorus (P(III)) center is easily oxidized to a pentavalent phosphate (B84403) (P(V)) when exposed to air.[1] This oxidized form is incapable of participating in the coupling reaction during oligonucleotide synthesis.[1]

Q2: Why does my 15N5-labeled dG (deoxyguanosine) phosphoramidite seem to degrade more quickly than other bases?

A2: The higher instability of dG phosphoramidites is a known phenomenon.[1][4][5] Studies have shown that the degradation of dG phosphoramidites is autocatalytic, meaning the phosphoramidite appears to catalyze its own destruction in the presence of water.[1][6][7] This results in a significantly faster rate of hydrolysis compared to dA, dC, and T phosphoramidites.[4][5][8]

Q3: How should I properly store my 15N5-labeled phosphoramidites?

A3: Strict storage conditions are necessary to minimize exposure to moisture and oxygen.[1] Recommendations vary for solid and dissolved phosphoramidites.

Q4: What are the best practices for handling and preparing phosphoramidite solutions?

A4: Always work under an inert atmosphere (e.g., argon or helium) and use anhydrous solvents and dry equipment.[9] Before opening a vial of solid phosphoramidite, it is crucial to allow it to warm to room temperature to prevent atmospheric moisture from condensing on the cold powder.[1] When dissolving, use only high-quality anhydrous acetonitrile (B52724) (<30 ppm water).[1][10] For critical applications, drying the dissolved solution with 3Å molecular sieves is recommended.[1][10][11]

Q5: How can I assess the quality and purity of my 15N5-labeled phosphoramidite?

A5: The most common method for assessing purity is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[12][13] This technique can separate the active phosphoramidite from its hydrolyzed and oxidized byproducts.[12] Additionally, ³¹P NMR spectroscopy is a powerful orthogonal method to quantify the active P(III) species versus P(V) impurities.[12]

Degradation and Prevention Overview

The stability of phosphoramidites is a critical factor in the successful synthesis of high-quality oligonucleotides. The primary threats, hydrolysis and oxidation, can be mitigated through careful laboratory practices.

DegradationPathways Amidite Active 15N5-Phosphoramidite (P-III) Hydrolyzed Inactive H-Phosphonate (Byproduct) Amidite->Hydrolyzed Hydrolysis (Trace H₂O) Oxidized Inactive Phosphate (P-V) Amidite->Oxidized Oxidation (Air/O₂)

Primary degradation pathways for phosphoramidites.

Data Summary Tables

Table 1: Recommended Storage Conditions for 15N5-Labeled Phosphoramidites

Form Temperature Atmosphere Key Considerations
Solid (Powder) -20°C or lower[1] Inert (Argon or Nitrogen)[1] Use a non-frost-free freezer. Allow vial to warm to room temperature before opening.[1]

| Solution | -20°C[1] | Inert (Argon or Nitrogen)[1] | Use high-quality anhydrous acetonitrile (<30 ppm water).[1] Consider adding 3Å molecular sieves.[1] |

Table 2: Relative Stability of Deoxynucleoside Phosphoramidites in Solution

Nucleoside Relative Stability Primary Degradation Pathway Notes
dG Least Stable Autocatalytic Hydrolysis[6] Degradation is significantly faster than other bases.[4][5][8]
dA More Stable Hydrolysis More stable than dG but less stable than pyrimidines.[4][8]
dC Most Stable Hydrolysis Relatively stable in anhydrous conditions.[4][8]

| T | Most Stable | Hydrolysis | Relatively stable in anhydrous conditions.[4][8] |

Troubleshooting Guide

This section addresses common problems encountered during oligonucleotide synthesis that may be related to phosphoramidite degradation.

Troubleshooting Problem Problem: Low Coupling Efficiency Cause1 Possible Cause: Degraded Phosphoramidite Problem->Cause1 Cause2 Possible Cause: Suboptimal Reagents/Solvent Problem->Cause2 Cause3 Possible Cause: Synthesizer Fluidics Issue Problem->Cause3 Solution1 Solution: 1. Test purity via RP-HPLC. 2. Use fresh, properly stored amidite. Cause1->Solution1 Solution2 Solution: 1. Use fresh anhydrous acetonitrile. 2. Check activator concentration/age. Cause2->Solution2 Solution3 Solution: 1. Check for leaks or blockages. 2. Verify reagent delivery volumes. Cause3->Solution3

Troubleshooting logic for low coupling efficiency.

Problem: Low or inconsistent coupling efficiency.

  • Possible Cause 1: Degraded Phosphoramidite. The active P(III) concentration is too low due to hydrolysis or oxidation.[1]

    • Solution: Confirm the purity of the phosphoramidite stock using the RP-HPLC protocol below. If degradation is observed, discard the old solution and prepare a fresh one from solid stock, ensuring all handling procedures are strictly followed.[1]

  • Possible Cause 2: Moisture in Reagents. Water in the acetonitrile, activator, or wash solutions is reacting with the activated phosphoramidite before it can couple to the growing oligonucleotide chain.[9]

    • Solution: Use fresh, DNA-synthesis-grade anhydrous acetonitrile. Ensure the activator solution is fresh and has been handled under anhydrous conditions. On humid days, take extra precautions to minimize atmospheric exposure for all reagents.[9]

  • Possible Cause 3: Inefficient Activation. The activator (e.g., Tetrazole, DCI) is degraded, at the wrong concentration, or is not appropriate for the specific phosphoramidite.[14]

    • Solution: Prepare a fresh activator solution. Verify that the correct activator and concentration are being used as recommended for your synthesizer and specific chemistry.

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general method for assessing the purity of phosphoramidites and detecting common degradation products.[12]

HPLC_Workflow start Start: Receive/ Prepare Amidite prep Prepare Sample: ~0.1-1.0 mg/mL in anhydrous acetonitrile + 0.01% TEA start->prep inject Inject on RP-HPLC (C18 Column) prep->inject run Run Gradient Elution (e.g., Acetonitrile/ Aqueous Buffer) inject->run detect UV Detection run->detect analyze Analyze Chromatogram: - Identify main diastereomer peaks - Quantify impurity peaks detect->analyze decision Purity ≥ 98%? analyze->decision pass Proceed with Synthesis decision->pass Yes fail Discard Amidite decision->fail No

Workflow for phosphoramidite quality assessment.

Methodology:

  • Sample Preparation: Prepare a sample solution at a concentration of approximately 0.1 to 1.0 mg/mL.[12][15] The diluent should be high-quality anhydrous acetonitrile. To minimize on-column degradation, it is advisable to add a small amount of a non-nucleophilic base like triethylamine (B128534) (TEA) to the diluent (e.g., 0.01% v/v).[15]

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used (e.g., 250 x 4.6 mm, 5 µm particle size).[12]

    • Mobile Phase A: An aqueous buffer, such as 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA), pH 7.0.[12]

    • Mobile Phase B: Acetonitrile.[12]

    • Flow Rate: 1.0 mL/min.[12]

    • Elution: A gradient elution from Mobile Phase A to Mobile Phase B is employed to separate the components.

    • Detection: UV detection at a wavelength suitable for the nucleobase.

  • Data Analysis: The active phosphoramidite typically appears as a pair of closely eluting peaks, representing the two diastereomers at the chiral phosphorus center.[12] Degradation products, such as the hydrolyzed H-phosphonate, will appear as separate, typically earlier-eluting, peaks. Purity is calculated by the total peak area of the desired product relative to all peaks. A purity level of ≥98% is a common requirement.[12]

References

Technical Support Center: Synthesis of DMT-dG(ib) Phosphoramidite-¹⁵N₅

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of DMT-dG(ib) Phosphoramidite-¹⁵N₅. This resource addresses common impurities and other issues that may be encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities in DMT-dG(ib) Phosphoramidite-¹⁵N₅ synthesis?

A1: Impurities in phosphoramidite (B1245037) synthesis are generally categorized into three classes:

  • Non-reactive and Non-critical: These do not participate in oligonucleotide synthesis and are typically removed during standard purification. Examples include hydrolyzed phosphoramidite (H-phosphonate) and oxidized P(V) species.

  • Reactive but Non-critical: These can be incorporated into the oligonucleotide chain but are generally easy to detect and separate from the desired product. An example is a phosphoramidite with a modification on the 5'-OH group other than DMT.

  • Reactive and Critical: These are the most problematic as they can be incorporated into the oligonucleotide and are difficult or impossible to separate from the final product. A key example is the "reverse amidite" (3'-DMT-5'-phosphoramidite), which can lead to errors in the growing oligonucleotide chain.

Q2: How does the ¹⁵N₅ labeling impact the impurity profile?

A2: The ¹⁵N₅ isotopic labeling is introduced using ¹⁵N-enriched precursors during the synthesis of the guanosine (B1672433) nucleoside. While the core chemical reactions for phosphoramidite synthesis remain the same, the labeling process can introduce specific challenges:

  • Incomplete Labeling: The presence of unlabeled or partially labeled starting materials can result in a mixed population of phosphoramidites with varying isotopic compositions.

  • Side Reactions with Labeled Precursors: The synthesis of the ¹⁵N₅-guanine base may involve different reaction pathways or catalysts compared to the unlabeled counterpart, potentially leading to unique side products. Mass spectrometry is a critical tool for identifying these isotopically distinct impurities.

Q3: What are the typical purity specifications for DMT-dG(ib) Phosphoramidite?

A3: High-quality DMT-dG(ib) Phosphoramidite is crucial for successful oligonucleotide synthesis. The following table summarizes typical purity specifications from commercial suppliers.

ParameterSpecificationAnalysis Method
Purity≥99.0%Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Purity≥99%³¹P Nuclear Magnetic Resonance (³¹P-NMR)
Water Content≤0.3%Karl Fischer Titration

Q4: What analytical techniques are recommended for purity analysis?

A4: A combination of analytical methods is essential for a comprehensive assessment of purity:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a primary method for determining the overall purity and separating the two diastereomers of the phosphoramidite.

  • ³¹P Nuclear Magnetic Resonance (³¹P-NMR): This technique is crucial for identifying and quantifying phosphorus-containing impurities, particularly oxidized P(V) species.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is invaluable for confirming the molecular weight of the desired product and identifying the structures of unknown impurities, including those that may arise from the ¹⁵N₅ labeling.

  • Karl Fischer Titration: This is the standard method for determining the water content, which is critical to prevent hydrolysis of the phosphoramidite.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of DMT-dG(ib) Phosphoramidite-¹⁵N₅, focusing on the identification and mitigation of common impurities.

Issue 1: Presence of Oxidized P(V) Species

  • Symptom: A peak in the ³¹P-NMR spectrum in the region of -25 to 10 ppm, in addition to the diastereomeric peaks of the desired P(III) product around 140-155 ppm.

  • Cause: Exposure of the phosphoramidite to air and/or moisture. P(V) species are unreactive in the coupling step of oligonucleotide synthesis.

  • Solution:

    • Ensure all solvents and reagents are anhydrous.

    • Handle the phosphoramidite under an inert atmosphere (e.g., argon or nitrogen).

    • Use fresh, high-quality starting materials.

    • Store the phosphoramidite under recommended conditions (typically at 2-8°C under an inert atmosphere).

Issue 2: Depurination and Guanine (B1146940) Base Modification

  • Symptom: Cleavage of the oligonucleotide chain during synthesis or the presence of abasic sites in the final product. This can be detected by mass spectrometry as products with lower than expected molecular weights.

  • Cause: The lactam function of the guanine base can be susceptible to modification, particularly at the O6 position, by the phosphoramidite reagents themselves. This modification can be unstable and lead to depurination (loss of the guanine base) and subsequent chain cleavage.[1][2][3]

  • Solution:

    • Consider the use of an additional protecting group on the O6 position of guanine, although this adds complexity to the synthesis and deprotection steps.

    • Optimize coupling conditions to minimize side reactions.

Issue 3: Formation of GG Dimers

  • Symptom: Presence of an "n+1" impurity in the final oligonucleotide, which has a higher molecular weight than the desired product and is difficult to separate.

  • Cause: The activators used in phosphoramidite chemistry are mildly acidic and can cause premature detritylation (removal of the DMT group) from the dG phosphoramidite. The resulting free 5'-hydroxyl can then react with another activated dG phosphoramidite to form a GG dimer, which is subsequently incorporated into the growing oligonucleotide chain.

  • Solution:

    • Use a less acidic activator if compatible with the synthesis.

    • Optimize the concentration and delivery time of the activator.

Issue 4: Presence of "Reverse Amidite"

  • Symptom: Errors in the oligonucleotide sequence that are difficult to characterize. This is a critical impurity that is challenging to detect and remove.

  • Cause: The "reverse amidite" is an isomer of the desired product where the DMT and phosphoramidite groups are on the 3' and 5' positions of the sugar, respectively. This impurity can be incorporated into the oligonucleotide chain, leading to incorrect linkages.

  • Solution:

    • Source high-purity starting materials from reputable suppliers who have robust quality control measures to minimize this impurity.

    • Careful analysis of the starting material by HPLC and mass spectrometry may help to identify the presence of this isomer.

Experimental Protocols

General Synthesis Workflow

  • Synthesis of ¹⁵N₅-labeled 2'-deoxyguanosine: This is the initial and most critical step, where the isotopic labels are incorporated. This typically involves a multi-step chemical synthesis starting from simple ¹⁵N-labeled precursors.

  • Protection of the exocyclic amine: The N2 amino group of the guanine base is protected with an isobutyryl (ib) group.

  • Protection of the 5'-hydroxyl group: The 5'-hydroxyl group of the deoxyribose is protected with the dimethoxytrityl (DMT) group.

  • Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the phosphoramidite moiety.

  • Purification: The crude product is purified by column chromatography to remove unreacted reagents and side products.

  • Quality Control: The final product is rigorously tested for purity and identity using RP-HPLC, ³¹P-NMR, and mass spectrometry.

Visualizations

Troubleshooting_Workflow Troubleshooting Impurities in DMT-dG(ib) Phosphoramidite-¹⁵N₅ Synthesis cluster_analysis Initial Analysis cluster_impurities Impurity Identification cluster_solutions Corrective Actions start Synthesis Issue Observed (e.g., low yield, unexpected peaks) analysis_31p_nmr Run ³¹P-NMR start->analysis_31p_nmr analysis_rp_hplc Run RP-HPLC start->analysis_rp_hplc analysis_ms Run Mass Spectrometry start->analysis_ms pv_species P(V) Species Detected (³¹P-NMR shift -25 to 10 ppm) analysis_31p_nmr->pv_species hydrolysis H-phosphonate Detected (³¹P-NMR) analysis_31p_nmr->hydrolysis gg_dimer n+1 Peak Observed (HPLC/MS) analysis_rp_hplc->gg_dimer reverse_amidite Sequence Errors (Post-synthesis analysis) analysis_rp_hplc->reverse_amidite depurination Mass Loss Detected (MS) analysis_ms->depurination isotopic_impurity Incorrect Isotopic Mass (MS) analysis_ms->isotopic_impurity anhydrous_conditions Ensure Anhydrous Conditions (Inert atmosphere, dry solvents) pv_species->anhydrous_conditions hydrolysis->anhydrous_conditions protect_o6 Consider O6 Protection depurination->protect_o6 optimize_activator Optimize Activator (Concentration, type) gg_dimer->optimize_activator source_high_purity Source High-Purity Materials reverse_amidite->source_high_purity check_labeling_protocol Review ¹⁵N₅-Labeling Protocol isotopic_impurity->check_labeling_protocol

References

Technical Support Center: Refining Protocols for Large-Scale Synthesis of 15N5-Labeled DNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of 15N5-labeled DNA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of synthesizing oligonucleotides with uniform 15N5 labeling.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, purification, and analysis of 15N5-labeled DNA oligonucleotides.

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency 1. Moisture Contamination: Phosphoramidites are highly sensitive to moisture, which can lead to their degradation.[] 2. Degraded Phosphoramidites: Improper storage or prolonged exposure to air can reduce the activity of the 15N5-labeled phosphoramidites. 3. Suboptimal Activator: The activator may be degraded, at an incorrect concentration, or not suitable for the specific 15N5-labeled amidites. 4. Synthesizer Fluidics Issues: Leaks, blockages, or calibration errors in the DNA synthesizer can lead to inefficient reagent delivery.1. Ensure Anhydrous Conditions: Use fresh, anhydrous acetonitrile (B52724) for all dilutions and washes. Store 15N5-labeled phosphoramidites under an inert atmosphere (e.g., argon) and in a desiccator. 2. Use Fresh Reagents: Prepare fresh solutions of phosphoramidites and activator for each synthesis run. Avoid repeated warming and cooling of stock solutions. 3. Verify Activator Performance: Use a freshly prepared and appropriate activator solution. Consider increasing the coupling time or using a stronger activator if low coupling persists. 4. Perform Synthesizer Maintenance: Regularly check and maintain the fluidics system of your DNA synthesizer to ensure accurate and consistent reagent delivery.
Low Overall Yield of Full-Length Product 1. Suboptimal Coupling Efficiency: Even a small decrease in coupling efficiency in each cycle can significantly reduce the yield of the full-length oligonucleotide, especially for longer sequences.[2][3] 2. Inefficient Deprotection: Incomplete removal of protecting groups can lead to a heterogeneous mixture of products and lower the yield of the desired fully deprotected oligonucleotide. 3. Loss During Purification: The chosen purification method may not be optimal for the specific sequence or length of the 15N5-labeled DNA, leading to product loss.1. Optimize Coupling Step: Refer to the "Low Coupling Efficiency" section for solutions. Monitor coupling efficiency at each step if your synthesizer has this capability. 2. Optimize Deprotection: Ensure the correct deprotection reagents and conditions (time, temperature) are used for the specific protecting groups on the 15N5-labeled phosphoramidites. 3. Select Appropriate Purification Method: For large-scale synthesis, consider the capacity and resolution of the purification method. HPLC (ion-exchange or reverse-phase) is commonly used. Optimize the purification protocol to maximize recovery.
Presence of Truncated Sequences (n-1, n-2) 1. Incomplete Coupling: Failure of the phosphoramidite (B1245037) to couple to the growing DNA chain in a given cycle. 2. Ineffective Capping: Failure to cap the unreacted 5'-hydroxyl groups allows for the addition of subsequent bases, leading to internal deletions.1. Address Coupling Inefficiencies: See "Low Coupling Efficiency" troubleshooting. 2. Verify Capping Reagents: Ensure that the capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and active.
Depurination (Loss of A or G bases) Acidic Conditions: Prolonged exposure to the acidic deblocking solution (e.g., trichloroacetic acid in dichloromethane) used to remove the 5'-DMT protecting group can lead to the cleavage of the glycosidic bond, particularly for adenosine (B11128) and guanosine.[]Minimize Deblocking Time: Use the shortest possible deblocking time that still allows for complete removal of the DMT group. Consider using a milder deblocking agent if depurination is a persistent issue.
Incomplete Deprotection 1. Incorrect Deprotection Reagents: The deprotection cocktail may not be appropriate for the protecting groups on the 15N5-labeled nucleobases. 2. Insufficient Deprotection Time or Temperature: The deprotection reaction may not have gone to completion.1. Use Recommended Deprotection Protocols: Refer to the supplier's recommendations for the specific 15N5-labeled phosphoramidites. 2. Optimize Deprotection Conditions: If incomplete deprotection is observed, consider increasing the deprotection time or temperature within the recommended limits.
Difficulty in Final Product Purification 1. Co-elution of Impurities: Truncated sequences or products with remaining protecting groups may co-elute with the full-length product. 2. Secondary Structures: The 15N5-labeled oligonucleotide may form stable secondary structures that can affect its chromatographic behavior.1. Use High-Resolution Purification: HPLC is generally recommended for obtaining high-purity labeled oligonucleotides. Consider using a different type of chromatography (e.g., ion-exchange vs. reverse-phase) or optimizing the gradient. 2. Denaturing Purification Conditions: Perform purification under denaturing conditions (e.g., elevated temperature or addition of denaturants like urea) to disrupt secondary structures.

Frequently Asked Questions (FAQs)

Q1: Do 15N5-labeled phosphoramidites have different stability and solubility compared to their unlabeled counterparts?

While there is limited specific data on the stability and solubility of 15N5-labeled phosphoramidites, it is generally expected that the isotopic labeling does not significantly alter their fundamental chemical properties.[4] However, as with all phosphoramidites, they are sensitive to moisture and oxidation.[] It is crucial to handle them under anhydrous and inert conditions to maintain their reactivity. Any subtle differences in solubility should be manageable with standard solvents like anhydrous acetonitrile.

Q2: Does the 15N5 labeling affect the coupling efficiency of the phosphoramidites?

The isotopic labeling is not expected to have a direct impact on the chemical reactivity of the phosphoramidite group and therefore should not significantly affect coupling efficiency under optimal conditions. The key factors influencing coupling efficiency remain the purity of the reagents, the absence of moisture, and the efficiency of the activator.[2]

Q3: What is the expected yield for a large-scale synthesis of 15N5-labeled DNA?

The final yield of purified 15N5-labeled DNA will depend on several factors, including the length of the oligonucleotide, the synthesis scale, the average coupling efficiency, and the efficiency of the purification process.[2][3] For a standard 20-mer oligonucleotide synthesized on a 1 µmol scale with an average coupling efficiency of 99%, the theoretical yield of the full-length product before purification is approximately 0.82 µmol. Actual yields after purification will be lower. It is recommended to perform a small-scale pilot synthesis to estimate the expected yield for a specific sequence.

Q4: How can I assess the purity and isotopic incorporation of my final 15N5-labeled DNA product?

Purity can be assessed using techniques like High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE). The isotopic incorporation and overall identity of the final product should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[5][6][7] The mass spectrum will show a characteristic shift corresponding to the number of incorporated 15N atoms.

Q5: Are there specific deprotection protocols recommended for 15N5-labeled oligonucleotides?

The deprotection protocol will be determined by the protecting groups used on the 15N5-labeled phosphoramidites, not the isotopic labeling itself. It is essential to follow the deprotection guidelines provided by the supplier of the labeled amidites. Incomplete deprotection can lead to the presence of unwanted adducts on the final product.

Experimental Protocols

General Protocol for Large-Scale Solid-Phase Synthesis of 15N5-Labeled DNA

This protocol outlines the standard steps for automated solid-phase DNA synthesis using phosphoramidite chemistry.

1. Preparation of Reagents:

  • 15N5-Labeled Phosphoramidites: Dissolve the 15N5-labeled phosphoramidites (A, C, G, T) in anhydrous acetonitrile to the concentration recommended by your synthesizer manufacturer (typically 0.05-0.1 M).

  • Activator: Prepare a fresh solution of an appropriate activator (e.g., 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI)) in anhydrous acetonitrile.

  • Deblocking Solution: Typically 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

  • Capping Solutions: Cap A (acetic anhydride in THF/lutidine) and Cap B (N-methylimidazole in THF).

  • Oxidizing Solution: Iodine in THF/water/pyridine.

  • Washing Solvent: Anhydrous acetonitrile.

2. DNA Synthesizer Setup:

  • Install the reagent bottles on the DNA synthesizer.

  • Prime all lines to ensure fresh reagents are delivered to the synthesis column.

  • Install the synthesis column containing the solid support with the initial 3'-nucleoside.

3. Automated Synthesis Cycle: The synthesizer will perform the following steps for each nucleotide addition:

  • Step 1: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The column is then washed with anhydrous acetonitrile.

  • Step 2: Coupling: The 15N5-labeled phosphoramidite and activator are delivered to the column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants. The column is washed with anhydrous acetonitrile.

  • Step 4: Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution. The column is then washed with anhydrous acetonitrile.

  • The cycle is repeated until the desired sequence is synthesized.

4. Cleavage and Deprotection:

  • After the final cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed.

  • The specific cleavage and deprotection conditions (reagent, temperature, and time) will depend on the protecting groups used for the 15N5-labeled phosphoramidites and the solid support. A common deprotection solution is concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures.

5. Purification:

  • The crude 15N5-labeled oligonucleotide is purified to remove truncated sequences, failed sequences, and other impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for purifying labeled oligonucleotides. Either ion-exchange or reverse-phase HPLC can be used.

    • Ion-Exchange HPLC: Separates oligonucleotides based on charge (i.e., the number of phosphate groups).

    • Reverse-Phase HPLC: Separates based on hydrophobicity. This is often performed with the 5'-DMT group left on (DMT-on purification) to enhance the separation of the full-length product from truncated sequences. The DMT group is then removed post-purification.

6. Analysis and Quantification:

  • Purity Analysis: The purity of the final product is assessed by analytical HPLC or PAGE.

  • Identity Verification: The molecular weight and isotopic incorporation are confirmed by mass spectrometry.

  • Quantification: The concentration of the purified 15N5-labeled DNA is determined by measuring its absorbance at 260 nm (A260).

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing cluster_analysis Quality Control start Start with Solid Support deblocking Deblocking (DMT Removal) start->deblocking coupling Coupling (15N5-Amidite) deblocking->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation repeat Repeat for each base oxidation->repeat cleavage Cleavage from Support repeat->cleavage deprotection Deprotection cleavage->deprotection purification Purification (HPLC) deprotection->purification purity Purity Analysis (HPLC/PAGE) purification->purity identity Identity Verification (Mass Spec) purity->identity quant Quantification (A260) identity->quant

Caption: Experimental workflow for the large-scale synthesis of 15N5-labeled DNA.

troubleshooting_logic low_yield Low Yield of Full-Length Product check_coupling Check Coupling Efficiency low_yield->check_coupling low_coupling Low Coupling check_coupling->low_coupling No ok_coupling Coupling OK check_coupling->ok_coupling Yes check_reagents Anhydrous Conditions? Fresh Reagents? low_coupling->check_reagents check_deprotection Check Deprotection ok_coupling->check_deprotection reagent_issue Address Reagent Issues check_reagents->reagent_issue No incomplete_deprotection Incomplete Deprotection check_deprotection->incomplete_deprotection No check_purification Check Purification check_deprotection->check_purification Yes optimize_deprotection Optimize Time/Temp incomplete_deprotection->optimize_deprotection purification_loss Product Loss check_purification->purification_loss No optimize_purification Optimize Method/Gradient purification_loss->optimize_purification

Caption: Troubleshooting logic for low yield in 15N5-labeled DNA synthesis.

References

Validation & Comparative

A Comparative Guide: DMT-dG(ib) Phosphoramidite-15N5 vs. Unlabeled dG Phosphoramidite in Oligonucleotide Synthesis and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of custom oligonucleotides for advanced research and therapeutic development, the choice of phosphoramidite (B1245037) building blocks is a critical determinant of the types of analyses that can be performed on the final product. This guide provides an objective comparison between the isotopically labeled DMT-dG(ib) Phosphoramidite-15N5 and its unlabeled counterpart, standard dG phosphoramidite. We will delve into their respective performances, supported by experimental principles and data presentation, to assist you in making an informed decision for your specific application.

Executive Summary

The primary distinction between this compound and unlabeled dG phosphoramidite lies in the incorporation of five nitrogen-15 (B135050) (¹⁵N) stable isotopes in the guanine (B1146940) nucleobase of the former. While both are utilized in the standard and highly efficient phosphoramidite solid-phase synthesis of DNA oligonucleotides, the ¹⁵N labeling opens up powerful analytical possibilities, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Unlabeled dG phosphoramidite remains the cost-effective standard for a wide array of applications where isotopic labeling is not required.

Performance Comparison: A Data-Driven Perspective

The performance of these two phosphoramidites can be evaluated based on their impact on oligonucleotide synthesis and subsequent analysis.

Oligonucleotide Synthesis
ParameterThis compoundUnlabeled dG PhosphoramiditeKey Considerations
Typical Coupling Efficiency >98%>98%Dependent on synthesizer, reagents, and protocol.[1][2]
Overall Synthesis Yield Comparable to unlabeledHighOverall yield is a product of the coupling efficiencies at each step.[1][2]
Purity of Crude Product Comparable to unlabeledHighPrimarily dependent on the success of each synthesis cycle step (coupling, capping, oxidation).
Analytical Performance

The true differentiation between these phosphoramidites becomes evident in the analytical characterization of the synthesized oligonucleotides.

Mass Spectrometry (MS)

The incorporation of five ¹⁵N isotopes in the dG base results in a predictable mass shift in the resulting oligonucleotide. This mass difference is a powerful tool for confirming the successful incorporation of the labeled nucleotide and for distinguishing between labeled and unlabeled species in a mixture.

Analytical TechniqueThis compoundUnlabeled dG PhosphoramiditeAdvantage of ¹⁵N Labeling
Mass Spectrometry Increased molecular weight by ~5 Da for each ¹⁵N₅-dG incorporated.Standard molecular weight.Enables unambiguous identification of labeled oligonucleotides and can serve as an internal standard for quantitative MS studies.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁵N labeling is a cornerstone of modern biomolecular NMR. It allows for the use of powerful multi-dimensional NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, which are not possible with unlabeled molecules. These experiments provide detailed insights into the structure, dynamics, and interactions of oligonucleotides at an atomic level.

Analytical TechniqueThis compoundUnlabeled dG PhosphoramiditeAdvantage of ¹⁵N Labeling
NMR Spectroscopy Enables ¹H-¹⁵N correlation experiments (e.g., HSQC) for detailed structural and dynamic studies.Limited to ¹H NMR, which can be complex and difficult to interpret for larger molecules.Simplifies complex spectra, allows for resonance assignment, and provides direct probes for studying interactions with proteins and other ligands.

Experimental Protocols

Standard Phosphoramidite Oligonucleotide Synthesis Cycle

Both this compound and unlabeled dG phosphoramidite are used in the same automated solid-phase synthesis cycle. The fundamental steps are outlined below.

Diagram of the Phosphoramidite Synthesis Cycle:

Oligo_Synthesis_Cycle Start Start with Solid Support Deblocking 1. Deblocking (Removal of DMT) Start->Deblocking Coupling 2. Coupling (Addition of Phosphoramidite) Deblocking->Coupling Capping 3. Capping (Acetylation of unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage Cleavage & Deprotection Oxidation->Cleavage Final Cycle Purification Purification (e.g., HPLC) Cleavage->Purification Final_Product Purified Oligonucleotide Purification->Final_Product

Caption: The automated solid-phase oligonucleotide synthesis cycle using phosphoramidite chemistry.

Methodology:

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide attached to the solid support using a mild acid (e.g., trichloroacetic acid in dichloromethane).

  • Coupling: The next phosphoramidite in the sequence (either ¹⁵N-labeled or unlabeled) is activated by a catalyst (e.g., tetrazole) and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in the presence of water and pyridine).

These four steps are repeated for each nucleotide to be added to the sequence. After the final cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.

Purification by High-Performance Liquid Chromatography (HPLC)

Crude synthetic oligonucleotides are typically purified using reversed-phase or ion-exchange HPLC to isolate the full-length product from shorter failure sequences and other impurities.

Diagram of a Typical HPLC Purification Workflow:

HPLC_Purification_Workflow Crude_Oligo Crude Oligonucleotide (from synthesis) HPLC_System HPLC System (Reversed-Phase or Ion-Exchange Column) Crude_Oligo->HPLC_System Fraction_Collection Fraction Collection (based on UV absorbance) HPLC_System->Fraction_Collection Analysis Purity Analysis (Analytical HPLC, MS) Fraction_Collection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Desalting Desalting Pooling->Desalting Final_Product Purified Oligonucleotide Desalting->Final_Product

Caption: A general workflow for the purification of synthetic oligonucleotides using HPLC.

¹H-¹⁵N HSQC NMR Spectroscopy for Labeled Oligonucleotides

This powerful 2D NMR experiment correlates the chemical shifts of protons directly bonded to ¹⁵N atoms, providing a unique fingerprint of the labeled sites within the oligonucleotide.

Diagram of the ¹H-¹⁵N HSQC Experiment Logic:

HSQC_Logic cluster_0 Pulse Sequence cluster_1 Resulting Spectrum Proton_Excitation 1. Excite ¹H Nuclei Magnetization_Transfer_1 2. Transfer Magnetization from ¹H to ¹⁵N Proton_Excitation->Magnetization_Transfer_1 Nitrogen_Evolution 3. ¹⁵N Chemical Shift Evolution Magnetization_Transfer_1->Nitrogen_Evolution Magnetization_Transfer_2 4. Transfer Magnetization back from ¹⁵N to ¹H Nitrogen_Evolution->Magnetization_Transfer_2 Detection 5. Detect ¹H Signal Magnetization_Transfer_2->Detection HSQC_Spectrum 2D Spectrum: ¹H vs. ¹⁵N Chemical Shifts Detection->HSQC_Spectrum

Caption: The basic principle of a ¹H-¹⁵N HSQC NMR experiment.

Applications

The choice between this compound and unlabeled dG phosphoramidite is dictated by the intended downstream applications of the synthesized oligonucleotide.

Applications of Unlabeled dG Phosphoramidite:

  • Polymerase Chain Reaction (PCR): Primers for DNA amplification.

  • DNA Sequencing: Primers for Sanger and next-generation sequencing.

  • Gene Synthesis: Building blocks for constructing synthetic genes.

  • Antisense Oligonucleotides and siRNA: For therapeutic applications where isotopic labeling is not required for the primary mechanism of action.

  • Probes for Southern and Northern Blotting.

Applications of this compound:

  • Structural Biology of Nucleic Acids: Determination of 3D structures of DNA and RNA using NMR spectroscopy.

  • Nucleic Acid Dynamics: Studying the internal motions and conformational changes of oligonucleotides.

  • DNA-Protein and DNA-Ligand Interaction Studies: Mapping binding sites and characterizing the structural changes upon complex formation using chemical shift perturbation in ¹H-¹⁵N HSQC spectra.

  • Quantitative Mass Spectrometry: Use as an internal standard for accurate quantification of oligonucleotides in complex biological matrices.[3]

Conclusion

Both this compound and unlabeled dG phosphoramidite are highly effective reagents for the synthesis of high-quality oligonucleotides. The decision to use the ¹⁵N-labeled version is a strategic one, driven by the need for detailed structural and dynamic information that can only be obtained through advanced analytical techniques like multi-dimensional NMR and quantitative mass spectrometry. For applications where such detailed characterization is not necessary, the unlabeled phosphoramidite remains the more economical and standard choice. By understanding the distinct advantages of each, researchers can select the optimal building block to achieve their scientific goals.

References

A Researcher's Guide to Isotopic Labeling of DNA: 15N5 vs. Other Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, isotopic labeling of DNA is an indispensable tool for elucidating its structure, dynamics, and interactions. This guide provides a comprehensive comparison of various isotopic labeling methods, with a focus on 15N labeling, to aid in the selection of the most appropriate technique for specific research needs.

This document delves into the principles, applications, and experimental considerations of stable isotope labeling with Nitrogen-15 (¹⁵N), Carbon-13 (¹³C), and Deuterium (B1214612) (²H), as well as radioisotope labeling with Phosphorus-32 (³²P). By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to equip researchers with the knowledge to make informed decisions in their experimental design.

At a Glance: Comparison of Isotopic Labeling Methods for DNA

The choice of an isotopic label is dictated by the intended application, the analytical technique to be employed, and the specific biological question being addressed. The following table summarizes the key characteristics of the most common isotopic labeling methods for DNA.

Feature15N Labeling13C Labeling2H (Deuterium) Labeling32P Labeling
Primary Application NMR Spectroscopy (protein-DNA interactions, DNA dynamics), Mass SpectrometryNMR Spectroscopy (DNA structure and dynamics), Mass Spectrometry, Density Gradient CentrifugationNMR Spectroscopy (simplification of spectra, dynamics), Mass SpectrometryAutoradiography, Blotting (Southern, Northern), Kinase Assays, DNA Sequencing (historical)
Type of Isotope StableStableStableRadioactive
Detection Method NMR, Mass SpectrometryNMR, Mass Spectrometry, Density Gradient CentrifugationNMR, Mass SpectrometryAutoradiography, Scintillation Counting
Typical Enrichment Level >95%>95% (uniform), variable for site-specificHigh levels achievable, often used in combination with ¹³C/¹⁵NN/A (carrier-free)
Buoyant Density Shift in CsCl ~0.016 g/mL[1][2]~0.036 g/mL[1][2]MinimalN/A
NMR Spectral Resolution Good. Simplifies spectra by resolving overlap in ¹H-¹H spectra.[]Excellent. Provides the largest chemical shift dispersion.[]Excellent. Reduces linewidths and simplifies spectra by removing ¹H-¹H couplings.[4]N/A
Mass Spectrometry Sensitivity High. Low natural abundance (0.37%) provides a clean background.[]High. Higher natural abundance (1.1%) can lead to more complex background signals.[]High. Used to study metabolic flux and turnover rates.[5]Extremely high. Can detect as little as one adduct in 10⁹–10¹⁰ nucleotides.[6][7][8][9]
Key Advantages - Relatively simple and cost-effective for uniform labeling.- Ideal for studying nitrogen-containing functional groups.- Low natural abundance reduces background in MS.[]- Provides the greatest spectral dispersion in NMR.- Larger mass shift is beneficial for resolving labeled species in density gradients and MS.[1][2]- Significantly simplifies NMR spectra of large molecules.- Reduces NMR signal overlap and line broadening.[4]- Unparalleled sensitivity for detecting minute amounts of DNA.- Well-established protocols for a wide range of applications.
Key Disadvantages - Smaller buoyant density shift compared to ¹³C.[1][2]- Smaller chemical shift dispersion in NMR compared to ¹³C.[]- Higher cost for uniformly labeled precursors.- Higher natural abundance can complicate MS analysis.[]- Can alter DNA structure and dynamics in some cases.- Can be toxic to some organisms at high concentrations.- Health and safety concerns due to radioactivity.- Short half-life (14.3 days) requires frequent purchasing of new label.[10]- Does not provide structural information.[6]

Delving Deeper: Principles and Applications

15N Labeling: A Workhorse for DNA Interaction Studies

Nitrogen-15 is a stable isotope that can be readily incorporated into the purine (B94841) and pyrimidine (B1678525) bases of DNA. Its primary utility lies in Nuclear Magnetic Resonance (NMR) spectroscopy, where it aids in the study of DNA structure, dynamics, and interactions with proteins and other ligands. The introduction of ¹⁵N allows for the use of heteronuclear NMR experiments, which simplify complex spectra and provide specific information about the nitrogen atoms within the DNA molecule.[11] In mass spectrometry, the low natural abundance of ¹⁵N results in a cleaner background, enhancing the sensitivity of detection for labeled molecules.[]

13C Labeling: The Gold Standard for Structural Resolution

Carbon-13 labeling, either uniformly or at specific sites, offers the highest spectral dispersion in NMR studies of DNA, making it the preferred method for detailed structural analysis.[12][13][14] The larger mass difference between ¹³C and the naturally abundant ¹²C also results in a more significant buoyant density shift in cesium chloride gradients, facilitating the separation of labeled from unlabeled DNA.[1][2] While highly informative, uniform ¹³C labeling can be more expensive than ¹⁵N labeling.

2H (Deuterium) Labeling: Simplifying Complexity

Deuterium, a heavy isotope of hydrogen, is a powerful tool for simplifying the often-crowded proton NMR spectra of large DNA molecules and their complexes.[4][15] By replacing protons with deuterons, proton-proton couplings are eliminated, leading to narrower spectral lines and improved resolution. This is particularly advantageous for studying the structure and dynamics of high-molecular-weight systems.[4][16] In mass spectrometry, deuterium labeling is frequently used to quantify metabolic turnover rates of DNA.[5][17]

32P Labeling: The Pinnacle of Sensitivity

Phosphorus-32 is a radioactive isotope that can be incorporated into the phosphate (B84403) backbone of DNA. Its high-energy beta emission allows for extremely sensitive detection, making it the ideal choice for applications requiring the visualization of minute quantities of DNA, such as Southern and Northern blotting, and for studying DNA-protein interactions through techniques like electrophoretic mobility shift assays (EMSAs).[18] The primary drawbacks of ³²P are the associated safety precautions and its relatively short half-life.[10]

Experimental Workflows and Protocols

To effectively utilize these labeling methods, a clear understanding of the experimental procedures is crucial. Below are generalized workflows and detailed protocols for key experiments.

Visualizing the Workflow: From Labeling to Analysis

The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for different isotopic labeling and analysis techniques.

Uniform_Stable_Isotope_Labeling_Workflow cluster_labeling In Vivo Labeling cluster_purification DNA Purification cluster_analysis Analysis Cell_Culture Cell Culture (e.g., E. coli) Minimal_Media Growth in Minimal Media + Isotopic Precursor (¹⁵NH₄Cl or ¹³C-glucose) Cell_Culture->Minimal_Media Harvest_Cells Harvest Cells Minimal_Media->Harvest_Cells DNA_Extraction DNA Extraction and Purification Harvest_Cells->DNA_Extraction NMR_Spectroscopy NMR Spectroscopy DNA_Extraction->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry DNA_Extraction->Mass_Spectrometry

Uniform Stable Isotope Labeling Workflow

PCR_Based_Labeling_Workflow cluster_pcr PCR Amplification cluster_purification Purification cluster_analysis Analysis Template_DNA Template DNA PCR_Reaction PCR Reaction Template_DNA->PCR_Reaction Primers Primers Primers->PCR_Reaction Labeled_dNTPs Labeled dNTPs (¹⁵N or ¹³C) Labeled_dNTPs->PCR_Reaction Purify_PCR_Product Purify PCR Product PCR_Reaction->Purify_PCR_Product NMR_Spectroscopy NMR Spectroscopy Purify_PCR_Product->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry Purify_PCR_Product->Mass_Spectrometry

PCR-Based Stable Isotope Labeling Workflow

P32_End_Labeling_Workflow cluster_labeling End-Labeling Reaction cluster_purification Purification cluster_analysis Analysis DNA_Fragment DNA Fragment Labeling_Reaction Labeling Reaction DNA_Fragment->Labeling_Reaction T4_PNK T4 Polynucleotide Kinase (PNK) T4_PNK->Labeling_Reaction gamma_32P_ATP [γ-³²P]ATP gamma_32P_ATP->Labeling_Reaction Remove_Unincorporated Remove Unincorporated [γ-³²P]ATP Labeling_Reaction->Remove_Unincorporated Autoradiography Autoradiography Remove_Unincorporated->Autoradiography Scintillation_Counting Scintillation Counting Remove_Unincorporated->Scintillation_Counting

32P End-Labeling Workflow
Detailed Experimental Protocols

Protocol 1: Uniform 15N Labeling of DNA in E. coli for NMR Analysis

This protocol describes the expression of a ¹⁵N-labeled DNA fragment in E. coli using a minimal medium.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid containing the gene of interest.

  • M9 minimal media components (Na₂HPO₄, KH₂PO₄, NaCl).

  • ¹⁵NH₄Cl (as the sole nitrogen source).

  • Glucose (or other carbon source).

  • MgSO₄, CaCl₂.

  • IPTG (for induction of gene expression).

  • Appropriate antibiotic.

  • DNA purification kit.

Procedure:

  • Prepare M9 Minimal Media: Prepare 1 L of M9 minimal media containing ¹⁵NH₄Cl as the sole nitrogen source. Autoclave the base medium and add sterile solutions of glucose, MgSO₄, CaCl₂, and the appropriate antibiotic after cooling.

  • Pre-culture: Inoculate a 5-10 mL pre-culture in a rich medium (e.g., LB) containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculation: The next day, use the pre-culture to inoculate the 1 L of ¹⁵N-M9 minimal medium.

  • Cell Growth: Grow the cells at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Continue to grow the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvesting: Harvest the cells by centrifugation.

  • DNA Extraction: Extract and purify the plasmid DNA from the cell pellet using a commercially available DNA purification kit according to the manufacturer's instructions.

  • Verification: Verify the incorporation of ¹⁵N and the purity of the DNA sample by mass spectrometry and gel electrophoresis.

Protocol 2: 3'-End Labeling of DNA with 32P

This protocol describes the labeling of the 3' end of a DNA fragment using terminal deoxynucleotidyl transferase (TdT) and [α-³²P]ddATP.

Materials:

  • DNA fragment with a 3'-hydroxyl group.

  • Terminal deoxynucleotidyl transferase (TdT).

  • 5X TdT reaction buffer.

  • [α-³²P]ddATP.

  • Nuclease-free water.

  • Spin column for purification (e.g., G-25).

Procedure:

  • Reaction Setup: In a sterile microfuge tube, combine the following on ice:

    • DNA fragment (10-50 pmol)

    • 5X TdT reaction buffer (4 µL)

    • [α-³²P]ddATP (5 µL, 50 µCi)

    • TdT (1 µL, 20 units)

    • Nuclease-free water to a final volume of 20 µL.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA.

  • Purification: Remove the unincorporated [α-³²P]ddATP by passing the reaction mixture through a spin column according to the manufacturer's instructions.

  • Quantification: Measure the incorporation of ³²P using a scintillation counter.

Protocol 3: Deuterium Labeling of DNA in Cell Culture for Mass Spectrometry

This protocol outlines the labeling of DNA in a mammalian cell line with heavy water (D₂O) to measure DNA synthesis rates.

Materials:

  • Mammalian cell line of interest.

  • Appropriate cell culture medium.

  • Fetal Bovine Serum (FBS).

  • Deuterium oxide (D₂O, 99.9%).

  • Phosphate-buffered saline (PBS).

  • Cell lysis buffer.

  • DNA extraction kit.

Procedure:

  • Cell Culture: Culture cells to the desired confluency in standard cell culture medium.

  • Labeling Medium Preparation: Prepare the labeling medium by adding D₂O to the standard medium to a final concentration of 2-8%.

  • Labeling: Replace the standard medium with the D₂O-containing labeling medium.

  • Time-Course Sampling: At various time points (e.g., 0, 6, 12, 24, 48 hours), harvest the cells.

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • DNA Extraction: Extract the genomic DNA from the cell lysates using a DNA extraction kit.

  • Sample Preparation for MS: Digest the DNA to individual nucleosides.

  • Mass Spectrometry Analysis: Analyze the isotopic enrichment of the nucleosides by LC-MS/MS to determine the rate of deuterium incorporation and, consequently, the rate of DNA synthesis.

Conclusion: Selecting the Right Tool for the Job

The choice between ¹⁵N, ¹³C, ²H, and ³²P labeling is a critical decision in the design of experiments to study DNA.

  • For detailed structural and dynamic studies of DNA and its complexes by NMR, ¹³C and ¹⁵N labeling are the methods of choice, with ¹³C providing superior resolution. The addition of deuterium labeling can further simplify spectra for larger systems.

  • For highly sensitive detection of DNA in applications like blotting and EMSA, ³²P remains the gold standard, despite the safety considerations.

  • For quantitative studies of DNA metabolism and turnover, stable isotopes such as ¹⁵N, ¹³C, and particularly ²H, coupled with mass spectrometry, offer robust and safe alternatives to radiolabeling.

By carefully considering the strengths and weaknesses of each method, as outlined in this guide, researchers can select the optimal isotopic labeling strategy to unlock new insights into the complex world of DNA biology.

References

A Comparative Guide to NMR Spectral Analysis: 15N-Labeled vs. Unlabeled DNA Duplexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure, dynamics, and interactions of biological macromolecules at an atomic level. For DNA duplexes, NMR provides critical insights into their conformation, stability, and recognition by proteins or small molecule drugs. While NMR can be performed on natural abundance (unlabeled) DNA, the incorporation of stable isotopes, particularly ¹⁵N, dramatically enhances the power and resolution of the analysis. This guide provides an objective comparison of NMR spectral analysis of ¹⁵N-labeled versus unlabeled DNA duplexes, supported by experimental principles.

The primary challenge in the NMR spectroscopy of unlabeled nucleic acids is the low natural abundance of NMR-active nuclei like ¹³C (1.1%) and ¹⁵N (0.37%).[1] This results in low sensitivity. Furthermore, the proton (¹H) NMR spectra of even moderately sized DNA duplexes suffer from severe signal overlap, as the proton chemical shifts are confined to a narrow range.[1] Isotopic labeling with ¹⁵N overcomes these limitations, enabling advanced multi-dimensional NMR experiments that are crucial for detailed structural and dynamic characterization.

Core Comparison: Unlabeled vs. ¹⁵N-Labeled DNA NMR

The decision to use ¹⁵N labeling depends on the specific research question and the complexity of the system under study. For larger DNA molecules and for detailed interaction or dynamics studies, ¹⁵N labeling is often essential.

FeatureUnlabeled DNA Duplexes¹⁵N-Labeled DNA Duplexes
Primary Nucleus Observed ¹H (Protons)¹H and ¹⁵N
Primary NMR Experiments 1D ¹H, 2D NOESY, 2D TOCSY2D ¹H-¹⁵N HSQC, ¹⁵N-edited NOESY, Relaxation Experiments (T₁, T₂, NOE)
Spectral Resolution Low to moderate; significant signal overlap, especially for larger duplexes.High; signals are spread into a second dimension (¹⁵N), resolving overlap.[2]
Sensitivity Low; limited by the natural abundance of NMR-active nuclei.High; enrichment with ¹⁵N significantly boosts signal intensity.[3]
Structural Information Primarily inter-proton distances from NOESY, leading to overall structure.[4]Site-specific information from amino groups in the major and minor grooves.[5] Precise mapping of binding interfaces via chemical shift perturbations.[6][7]
Dynamics Studies Limited; primarily qualitative information from line broadening.Quantitative analysis of backbone and base dynamics on ps-ns and µs-ms timescales through ¹⁵N relaxation experiments.[8][9][10][11]
Molecular Size Limit Practically limited to smaller oligonucleotides (<20 base pairs).Applicable to larger DNA duplexes and their complexes with proteins or drugs.[12]
Cost Lower sample preparation cost.Higher cost due to ¹⁵N-labeled precursors (e.g., ¹⁵NH₄Cl, labeled dNTPs).

Quantitative Data Presentation: Chemical Shift Perturbation Analysis

A key application of ¹⁵N labeling is in studying the interactions between DNA and ligands (e.g., drugs, proteins). Ligand binding alters the local chemical environment of DNA nuclei, causing changes in their NMR resonance frequencies (chemical shifts). In ¹⁵N-labeled DNA, these changes can be monitored with high precision using ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra.[13] Each peak in an HSQC spectrum represents a specific amide group (¹⁵N-¹H) in the DNA bases.

The table below illustrates a hypothetical comparison of observed chemical shift perturbations (Δδ) for a DNA duplex upon binding to a drug, highlighting the superior resolution of the ¹⁵N-labeled approach.

DNA ResidueUnlabeled DNA (1D ¹H NMR) ¹⁵N-Labeled DNA (2D ¹H-¹⁵N HSQC)
Δδ ¹H (ppm) Δδ ¹H (ppm)
Adenine 5 (Amino)0.120.15
Guanine 6 (Amino)Overlapped/Unresolved0.25
Cytosine 7 (Amino)0.050.04
Adenine 8 (Amino)Overlapped/Unresolved0.21
Interpretation Broad changes observed, but difficult to assign to specific residues due to overlap.Clear, quantifiable shifts for specific amino groups, allowing precise mapping of the drug binding site to the major/minor groove.

Experimental Protocols

Protocol 1: Preparation of Uniformly ¹⁵N-Labeled DNA

A common method for producing uniformly ¹⁵N-labeled DNA is through enzymatic synthesis, such as PCR, using labeled precursors.

  • Template Design: A DNA template containing multiple tandem repeats of the target sequence is designed. Each repeat is flanked by restriction enzyme sites.

  • PCR Amplification: The target sequence is amplified via PCR. The reaction mixture contains ¹⁵N-labeled deoxynucleoside triphosphates (dNTPs) as the sole source of nitrogenous bases.

  • Cloning (Optional In Vivo Method): For larger quantities, the PCR product can be cloned into a plasmid. E. coli cells hosting this plasmid are then grown in M9 minimal medium where the sole nitrogen source is ¹⁵NH₄Cl.[14][15]

  • Purification: The amplified and labeled DNA is purified from the PCR reaction or harvested from the E. coli. If applicable, restriction enzymes are used to release the target DNA sequence from the plasmid or tandem repeats.

  • Final Purification: The final labeled DNA product is purified using methods like polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Protocol 2: NMR Chemical Shift Perturbation (CSP) Mapping

This protocol outlines the use of 2D ¹H-¹⁵N HSQC experiments to map ligand binding sites on a ¹⁵N-labeled DNA duplex.

  • Sample Preparation: Prepare a sample of the ¹⁵N-labeled DNA duplex to a final concentration of approximately 0.1-1.0 mM in a suitable NMR buffer (e.g., 25 mM sodium phosphate, 100 mM NaCl, pH 6.5). The sample must contain 5-10% D₂O for the spectrometer lock.[15]

  • Acquire Reference Spectrum: Record a 2D ¹H-¹⁵N HSQC spectrum of the free DNA. This serves as the reference state.

  • Ligand Titration: Prepare a concentrated stock solution of the unlabeled ligand (drug or protein). Add small aliquots of the ligand stock to the DNA sample to achieve increasing molar ratios (e.g., 1:0.25, 1:0.5, 1:1, 1:2 DNA:ligand).

  • Acquire Spectra at Each Titration Point: Record a 2D ¹H-¹⁵N HSQC spectrum after each addition of the ligand.

  • Data Analysis: Overlay the spectra from the titration series. Track the movement of each HSQC peak. The residues whose peaks show significant chemical shift changes upon ligand addition are identified as being part of or near the binding interface.[13][6][16] The magnitude of the combined chemical shift perturbation (CSP) for each residue can be calculated using a weighted average of the ¹H and ¹⁵N shifts.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation of ¹⁵N-Labeled DNA start Design DNA Template (with restriction sites) pcr PCR Amplification with ¹⁵N-labeled dNTPs start->pcr purify1 Purify Amplified DNA pcr->purify1 digest Restriction Digest (if required) purify1->digest purify2 Final Purification (PAGE / HPLC) digest->purify2 end_product ¹⁵N-Labeled DNA Duplex purify2->end_product

Caption: Workflow for enzymatic synthesis of ¹⁵N-labeled DNA duplexes.

logical_comparison cluster_unlabeled Unlabeled DNA Analysis cluster_labeled ¹⁵N-Labeled DNA Analysis unlabeled_dna Unlabeled DNA Sample nmr_1h 1D ¹H NMR / 2D NOESY unlabeled_dna->nmr_1h spectra_1d Crowded ¹H Spectrum nmr_1h->spectra_1d analysis_1d Qualitative Analysis (Limited by Overlap) spectra_1d->analysis_1d labeled_dna ¹⁵N-Labeled DNA Sample nmr_2d 2D ¹H-¹⁵N HSQC labeled_dna->nmr_2d spectra_2d Resolved ¹H-¹⁵N Spectrum nmr_2d->spectra_2d analysis_2d Quantitative, Site-Specific Analysis (CSP, Dynamics) spectra_2d->analysis_2d

Caption: Comparison of analytical workflows for unlabeled vs. ¹⁵N-labeled DNA.

csp_pathway start ¹⁵N-Labeled DNA (Free State) titration Add Unlabeled Ligand (Drug / Protein) start->titration complex DNA-Ligand Complex Forms titration->complex hsqc Acquire 2D ¹H-¹⁵N HSQC Spectra Series complex->hsqc overlay Overlay Free vs. Bound Spectra hsqc->overlay analysis Identify Shifted Peaks (Δδ ¹H, Δδ ¹⁵N) overlay->analysis mapping Map Perturbed Residues onto DNA Structure analysis->mapping

Caption: Workflow for mapping ligand binding sites using Chemical Shift Perturbation.

References

Navigating Purity in Oligonucleotide Synthesis: An HPLC-Based Comparison Guide for DMT-dG(ib) Phosphoramidite-¹⁵N₅

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of phosphoramidites is a critical, non-negotiable step in the synthesis of high-quality oligonucleotides. Impurities, even at trace levels, can be incorporated into the growing oligonucleotide chain, leading to failed syntheses, difficult purification challenges, and potentially compromising the efficacy and safety of the final therapeutic or diagnostic product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for assessing the purity of 5'-O-Dimethoxytrityl-N²-isobutyryl-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite with a stable isotope-labeled nitrogen core (DMT-dG(ib) Phosphoramidite-¹⁵N₅), alongside alternative analytical techniques.

The use of ¹⁵N₅-labeled phosphoramidites is increasingly important in nucleic acid research, particularly for structural and mechanistic studies using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2] The purity of these expensive, labeled reagents is paramount to the success of such experiments. This guide presents experimental data and detailed protocols to empower researchers to make informed decisions regarding their quality control processes.

The Critical Role of Purity and HPLC Analysis

The phosphoramidite (B1245037) method is the standard for automated oligonucleotide synthesis. The process involves a four-step cycle of de-blocking, coupling, capping, and oxidation, which is repeated to build the desired sequence.[3][4] Any impurity in a phosphoramidite building block can be propagated throughout the synthesis.[3][5] For example, a 0.2% critical impurity in a phosphoramidite that is incorporated eight times in a 20-mer oligonucleotide can result in a final product containing 1.6% of that impurity.[4]

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of phosphoramidites.[6] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this application, separating the target phosphoramidite from its impurities based on hydrophobicity.[7][8] A key characteristic of phosphoramidite analysis by HPLC is the appearance of two closely eluting peaks for the main product, which represent the two diastereomers at the chiral phosphorus center.[6][7]

Comparative Analysis of Purity Assessment Methods

While HPLC is a primary method for purity determination, other techniques offer complementary information. This section compares HPLC with ³¹P Nuclear Magnetic Resonance (³¹P NMR), another powerful tool for phosphoramidite analysis.

FeatureHigh-Performance Liquid Chromatography (HPLC)³¹P Nuclear Magnetic Resonance (³¹P NMR)
Principle Separation based on differential partitioning between a mobile and stationary phase (typically reversed-phase for phosphoramidites).Detection of phosphorus-31 nuclei, providing information about the chemical environment and oxidation state of phosphorus-containing compounds.
Information Provided Quantitative purity based on peak area percentage of the diastereomeric pair. Retention time provides an indication of identity.Quantitative purity of P(III) species. Detects and quantifies P(V) oxidized impurities. Confirms the presence of the desired phosphoramidite linkage.
Typical Purity Specification ≥99.0%[6][9]≥99%[6][9]
Strengths High sensitivity and resolution for separating closely related impurities. Well-established and widely available.Excellent for identifying and quantifying phosphorus-containing impurities, especially oxidized forms. Provides structural confirmation.
Limitations May not resolve all co-eluting impurities. Requires reference standards for peak identification.Lower sensitivity compared to HPLC. Requires higher sample concentrations. May not detect non-phosphorus impurities.
¹⁵N₅-Isotope Effect The five ¹⁵N atoms in DMT-dG(ib) Phosphoramidite-¹⁵N₅ are not expected to significantly alter the retention time compared to the unlabeled analog under standard RP-HPLC conditions.The ¹⁵N labeling will not directly affect the ³¹P chemical shift but can be used in more advanced NMR experiments for structural elucidation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol for DMT-dG(ib) Phosphoramidite-¹⁵N₅ Purity Assessment

This protocol provides a general method for assessing the purity of DMT-dG(ib) Phosphoramidite-¹⁵N₅ using reversed-phase HPLC.

1. Materials and Reagents:

  • DMT-dG(ib) Phosphoramidite-¹⁵N₅ sample

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Triethylammonium acetate (B1210297) (TEAA) buffer, 0.1 M, pH 7.0

  • Anhydrous acetonitrile with 0.01% (v/v) triethylamine (B128534) (TEA) for sample preparation[3]

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[7]

2. Sample Preparation:

  • Due to the moisture sensitivity of phosphoramidites, handle the material under anhydrous conditions.[6]

  • Prepare a stock solution of the phosphoramidite at 1 mg/mL in anhydrous acetonitrile containing 0.01% TEA.[3]

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL in the same diluent.[3]

  • Prepare samples fresh before use.[3]

3. HPLC Conditions:

  • Column: C18 reversed-phase, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1 M TEAA in water, pH 7.0[7]

  • Mobile Phase B: Acetonitrile[7]

  • Gradient: A typical gradient would be to start at a lower percentage of Mobile Phase B and increase it over time to elute the more hydrophobic compounds. An example gradient could be: 50-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min[7]

  • Column Temperature: Ambient

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

4. Data Analysis:

  • The main product, DMT-dG(ib) Phosphoramidite-¹⁵N₅, should elute as a pair of closely spaced peaks representing the two diastereomers.[6][7]

  • Calculate the purity by dividing the sum of the peak areas of the two diastereomers by the total area of all peaks in the chromatogram and multiplying by 100.[7]

³¹P Nuclear Magnetic Resonance (³¹P NMR) Protocol

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the phosphoramidite sample in an appropriate deuterated solvent (e.g., CDCl₃ or CD₃CN) in an NMR tube.

2. NMR Acquisition:

  • Acquire the ³¹P NMR spectrum on a spectrometer with a proton decoupler.

  • A typical chemical shift range for phosphoramidites (P(III) species) is around 146-150 ppm. Oxidized impurities (P(V) species) will appear at different chemical shifts, typically between -10 and 20 ppm.

3. Data Analysis:

  • Integrate the peaks corresponding to the P(III) diastereomers and any P(V) impurities.

  • Calculate the purity based on the relative integration values.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for reproducible results. The following diagram illustrates the key steps in the HPLC-based purity assessment of DMT-dG(ib) Phosphoramidite-¹⁵N₅.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Phosphoramidite prep2 Dissolve in Anhydrous ACN/TEA prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 hplc_inject Inject Sample prep3->hplc_inject Freshly Prepared Sample hplc_separate RP-HPLC Separation hplc_inject->hplc_separate hplc_detect UV Detection (254 nm) hplc_separate->hplc_detect data_integrate Integrate Peak Areas hplc_detect->data_integrate Chromatogram data_calculate Calculate Purity data_integrate->data_calculate report Final Purity Report data_calculate->report Purity Report

Caption: Workflow for HPLC purity assessment of phosphoramidites.

Logical Relationships in Purity Assessment

The decision-making process for phosphoramidite quality control involves evaluating data from multiple analytical techniques to ensure the material is suitable for oligonucleotide synthesis.

Purity_Decision_Tree start Phosphoramidite Lot hplc_analysis HPLC Analysis start->hplc_analysis nmr_analysis 31P NMR Analysis start->nmr_analysis purity_spec Purity ≥ 99%? hplc_analysis->purity_spec oxidation_spec Oxidation < 1%? nmr_analysis->oxidation_spec purity_spec->oxidation_spec Yes fail Lot Rejected purity_spec->fail No pass Lot Approved for Synthesis oxidation_spec->pass Yes oxidation_spec->fail No

Caption: Decision tree for phosphoramidite quality control.

Conclusion

The purity of DMT-dG(ib) Phosphoramidite-¹⁵N₅ is a critical determinant of success in the synthesis of isotopically labeled oligonucleotides. A robust quality control strategy employing HPLC as the primary purity assessment tool, complemented by ³¹P NMR for orthogonal verification and identification of specific impurities, is essential. By adhering to stringent purity specifications and implementing well-defined analytical protocols, researchers can ensure the integrity of their starting materials and the successful synthesis of high-quality oligonucleotides for their research and development needs.

References

Comparative Analysis of Protein Binding to 15N-Labeled DNA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between proteins and DNA is paramount. Isotopic labeling, particularly with 15N, offers a powerful lens through which to view these interactions with high precision. This guide provides a comparative analysis of key methodologies for studying protein binding to 15N-labeled DNA, complete with experimental data, detailed protocols, and workflow visualizations.

The use of 15N as a stable isotope label in either the protein or the DNA allows for the sensitive and specific tracking of molecules in complex biological samples. This enables the detailed characterization of binding affinities, kinetics, and structural changes that occur upon the formation of a protein-DNA complex. The two primary analytical techniques that leverage 15N labeling for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Comparative Overview of Analytical Techniques

The choice of analytical technique depends on the specific research question, the nature of the interacting molecules, and the available instrumentation. While NMR provides detailed structural and dynamic information in solution, mass spectrometry excels in identifying and quantifying binding partners in complex mixtures. Other techniques, such as Electrophoretic Mobility Shift Assays (EMSA) and DNA pull-down assays, can be adapted for use with labeled molecules and provide complementary information.

TechniquePrincipleInformation ObtainedAdvantagesDisadvantages
NMR Spectroscopy Measures the magnetic properties of atomic nuclei. 15N labeling of the protein or DNA allows for the specific detection of signals from the labeled molecule upon binding.[1][2]- Binding site mapping- Structural changes upon binding- Binding affinity (Kd)- Dynamics of the interaction[1]- Provides atomic-level structural and dynamic information in solution.- Does not require crystallization.- Requires relatively large amounts of pure, soluble sample.- Limited to smaller protein-DNA complexes.- Lower throughput.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions. 15N labeling of the protein can be used as an internal standard for accurate quantification of binding partners.[3][4]- Identification of binding partners- Quantification of binding- Stoichiometry of the complex[4]- High sensitivity and specificity.- Suitable for analyzing complex mixtures.- Can identify unknown binding partners.[4]- Provides limited information on the structure of the complex.- Can be destructive to the sample.
Electrophoretic Mobility Shift Assay (EMSA) Separates protein-DNA complexes from free DNA based on their different migration rates in a non-denaturing gel.[5][6]- Detection of binding- Relative binding affinity- Stoichiometry of the complex- Relatively simple and inexpensive.- Can be used to screen for binding under various conditions.- Does not provide structural information.- Can be prone to artifacts.
DNA Pull-Down Assay A labeled DNA probe is used to "pull down" its interacting proteins from a cell lysate. The bound proteins are then identified, often by mass spectrometry.[5]- Identification of binding partners- Can identify novel interacting proteins from a complex mixture.- Prone to non-specific binding.- Does not provide direct information on binding affinity or structure.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, quantitative data that could be obtained from the different techniques when analyzing the interaction of a transcription factor with its target DNA, where either the protein or the DNA is 15N-labeled.

ParameterNMR SpectroscopyMass SpectrometryEMSA
Binding Affinity (Kd) 50 nMNot directly measured~50 nM (relative)
Binding Stoichiometry 1:1 (Protein:DNA)1:1 (Protein:DNA)1:1 (Protein:DNA)
Key Residues Involved Residues 25-45 in the protein show significant chemical shift perturbations.Not applicableNot applicable
Relative Quantification Not applicable2.5-fold enrichment of the transcription factor on the target DNA compared to a control sequence.Shifted band intensity is proportional to the concentration of the protein.

Experimental Protocols

NMR Spectroscopy: Chemical Shift Perturbation Mapping

This protocol outlines the general steps for identifying the binding interface of a 15N-labeled protein upon interaction with unlabeled DNA.

Methodology:

  • Sample Preparation:

    • Express and purify the protein of interest with uniform 15N labeling by growing the expression host in a minimal medium containing 15N-ammonium chloride as the sole nitrogen source.

    • Synthesize or purchase the target DNA oligonucleotide.

    • Prepare a series of NMR samples containing a fixed concentration of the 15N-labeled protein and increasing concentrations of the unlabeled DNA. The buffer should be optimized for protein stability and DNA binding (e.g., 50 mM Tris, 100 mM KCl, pH 7.0).[7]

  • NMR Data Acquisition:

    • Acquire a series of 2D 1H-15N HSQC spectra for each sample.[2] The 1H-15N HSQC spectrum provides a "fingerprint" of the protein, with each peak corresponding to a specific amide proton-nitrogen pair in the protein backbone.[2]

  • Data Analysis:

    • Overlay the 1H-15N HSQC spectra from the different titration points.

    • Identify the peaks that show significant chemical shift changes or broadening upon addition of the DNA. These changes indicate that the corresponding amino acid residues are in or near the DNA binding site.

    • Map the perturbed residues onto the three-dimensional structure of the protein to visualize the binding interface.

Mass Spectrometry: DNA Pull-Down with SILAC-based Quantification

This protocol describes how to identify and quantify proteins that bind to a specific DNA sequence using a combination of DNA pull-down and Stable Isotope Labeling by Amino acids in Cell culture (SILAC).

Methodology:

  • SILAC Labeling:

    • Culture two populations of cells. One population is grown in "light" medium containing standard arginine and lysine, while the other is grown in "heavy" medium containing 15N-labeled arginine and lysine.[8]

  • Preparation of Cell Lysates and DNA Probes:

    • Prepare nuclear extracts from both "light" and "heavy" labeled cells.[8]

    • Synthesize a biotinylated DNA probe corresponding to the target sequence and a control (scrambled) sequence.

  • DNA Pull-Down:

    • Incubate the "heavy" labeled nuclear extract with the biotinylated target DNA probe and the "light" labeled nuclear extract with the biotinylated control DNA probe.

    • Capture the DNA-protein complexes using streptavidin-coated magnetic beads.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound proteins.

  • Mass Spectrometry Analysis:

    • Combine the eluted proteins from the "heavy" and "light" samples.

    • Digest the proteins into peptides using trypsin.

    • Analyze the peptide mixture by LC-MS/MS.

    • Identify the peptides and quantify the relative abundance of "heavy" and "light" labeled peptides for each identified protein. Proteins that are significantly enriched in the "heavy" sample are considered specific binders to the target DNA.[9]

Visualizing Workflows and Pathways

The following diagrams illustrate the experimental workflows for the described techniques.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_ana Data Analysis p1 Express & Purify 15N-Labeled Protein m1 Prepare NMR Samples (Titration Series) p1->m1 d1 Synthesize Unlabeled DNA d1->m1 a1 Acquire 2D 1H-15N HSQC Spectra m1->a1 an1 Overlay Spectra & Identify Chemical Shift Perturbations a1->an1 an2 Map Perturbed Residues onto Protein Structure an1->an2

Caption: Workflow for NMR-based chemical shift perturbation mapping.

MS_PullDown_Workflow cluster_labeling SILAC Labeling cluster_prep Sample Preparation cluster_pulldown DNA Pull-Down cluster_ms Mass Spectrometry l1 Culture Cells in 'Heavy' (15N) Medium p1 Prepare 'Heavy' Nuclear Extract l1->p1 l2 Culture Cells in 'Light' (14N) Medium p2 Prepare 'Light' Nuclear Extract l2->p2 pd1 Incubate 'Heavy' Extract with Target DNA p1->pd1 pd2 Incubate 'Light' Extract with Control DNA p2->pd2 d1 Biotinylated Target DNA d1->pd1 d2 Biotinylated Control DNA d2->pd2 c1 Capture on Streptavidin Beads, Wash, and Elute pd1->c1 pd2->c1 ms1 Combine Eluates, Digest, and Analyze by LC-MS/MS c1->ms1 ms2 Identify & Quantify 'Heavy'/'Light' Ratios ms1->ms2

Caption: Workflow for DNA pull-down with SILAC-based mass spectrometry.

References

Comparison Guide: The Strategic Advantage of DMT-dG(ib) Phosphoramidite-15N5 in Structural Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of high-resolution, three-dimensional structures of nucleic acids is fundamental to understanding their biological functions and to the rational design of novel therapeutics. While techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) provide invaluable static snapshots, Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insight into the structure, dynamics, and intermolecular interactions of DNA and RNA in their native solution state.[1] A key challenge in nucleic acid NMR is the inherent complexity and signal overlap in spectra, particularly for molecules larger than 30-40 nucleotides.[2]

The incorporation of stable isotopes, such as Nitrogen-15 (¹⁵N), is a powerful strategy to overcome these limitations.[3][4] DMT-dG(ib) Phosphoramidite-¹⁵N₅ is a specialized chemical building block designed for the solid-phase synthesis of DNA oligonucleotides.[5] Its unique value lies in the site-specific introduction of a ¹⁵N-labeled guanosine (B1672433) residue, enabling targeted NMR analysis that is impossible to achieve with unlabeled molecules or uniform labeling methods. This guide provides an objective comparison of this technique against other common alternatives, supported by experimental principles.

Core Advantage: Precision in NMR Spectroscopy

DMT-dG(ib) Phosphoramidite-¹⁵N₅ is a deoxyguanosine monomer where all five nitrogen atoms in the guanine (B1146940) base are the heavy isotope ¹⁵N. As a phosphoramidite (B1245037), it is directly compatible with standard automated DNA synthesizers.[6][7] The primary advantage of using this reagent is the ability to introduce an NMR-active label at a single, predetermined position within a DNA sequence.[4][8]

This site-specific labeling is crucial for:

  • Simplifying Complex Spectra: By labeling only one or a few specific residues, the number of signals in a heteronuclear NMR experiment (like a ¹H-¹⁵N HSQC) is drastically reduced, resolving ambiguity and allowing for clear, unambiguous signal assignment.[9][10]

  • Probing Key Functional Sites: Researchers can label specific guanosines known to be involved in protein binding, drug interaction, or catalytic activity to study local conformational changes and dynamics at that precise location.[11]

  • Analyzing Hydrogen Bonds: ¹⁵N NMR is exceptionally sensitive to the state of hydrogen bonds, allowing direct observation of base-pairing interactions, which are critical for structural integrity.[1]

Performance Comparison: Labeling Strategies & Structural Methods

The choice of methodology in structural biology depends on the specific research question, the size of the molecule, and the desired level of detail. The following table compares site-specific isotopic labeling using DMT-dG(ib) Phosphoramidite-¹⁵N₅ with other common approaches.

Method/Reagent Core Principle Primary Advantage Key Limitation Optimal Application
DMT-dG(ib) Phosphoramidite-¹⁵N₅ Chemical Solid-Phase SynthesisSite-specific labeling: Enables targeted analysis, simplifies spectra, and resolves signal overlap in NMR.[4][8]Limited to synthesizing shorter oligonucleotides (typically <60 nt) due to decreasing yields with length.[12] High cost of labeled amidites.Detailed NMR studies of specific functional sites, dynamics, and molecular interactions in small to medium DNA molecules.
Unlabeled Phosphoramidites Chemical Solid-Phase SynthesisLow cost and high efficiency for standard oligonucleotide synthesis.Provides limited structural data from ¹H NMR only, with significant signal overlap for all but the shortest sequences.[1]General applications like PCR primers, probes, and gene fragments where high-resolution structural information is not required.
Uniform Isotopic Labeling Enzymatic Synthesis (e.g., PCR)Can produce very long, fully labeled DNA/RNA strands in large quantities.[8][13][14]All residues are labeled, leading to complex spectra and potential signal loss from ¹³C-¹³C scalar couplings.[10] Does not allow for probing specific sites.[11]Global structure determination of large nucleic acids where individual residue assignment is less critical.
X-ray Crystallography X-ray Diffraction from a CrystalCan provide atomic-resolution structures with no theoretical size limit.Requires the formation of high-quality crystals, which is a major bottleneck for many nucleic acids.[15] Provides a static structure, missing solution dynamics.[1]High-resolution structure determination of molecules and complexes that can be crystallized.
Cryo-Electron Microscopy (Cryo-EM) Electron Microscopy of Vitrified SamplesExcellent for determining the structure of very large and complex assemblies without the need for crystallization.[16]Resolution is often lower than X-ray or NMR, especially for smaller molecules (<50 kDa), making it challenging for many oligonucleotides.[17]Structure determination of large protein-nucleic acid complexes and macromolecular machines.

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

The incorporation of DMT-dG(ib) Phosphoramidite-¹⁵N₅ utilizes the standard phosphoramidite synthesis cycle on an automated DNA synthesizer. This process is identical for both labeled and unlabeled phosphoramidites.

Objective: To synthesize a custom DNA oligonucleotide with a site-specifically incorporated ¹⁵N-labeled guanosine.

Materials:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the initial 3'-terminal nucleoside.

  • Unlabeled DNA phosphoramidites (dA, dC, dT) and DMT-dG(ib) Phosphoramidite-¹⁵N₅, dissolved in anhydrous acetonitrile (B52724).

  • Activator solution (e.g., 0.25 M DCI or 0.45 M ETT in acetonitrile).

  • Deblocking solution (3% Trichloroacetic acid in Dichloromethane).

  • Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF).

  • Oxidizer solution (0.02 M Iodine in THF/Water/Pyridine).

  • Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide).

Methodology: The Synthesis Cycle

The synthesis proceeds in a 3' to 5' direction through repeated cycles of four main steps for each nucleotide added:

  • Deblocking (Detritylation):

    • The acid-labile dimethoxytrityl (DMT) group is removed from the 5'-hydroxyl of the nucleotide bound to the solid support.

    • The support is washed thoroughly with acetonitrile to remove the acid and the cleaved DMT cation.

  • Coupling:

    • The specific phosphoramidite for the next position in the sequence (e.g., DMT-dG(ib) Phosphoramidite-¹⁵N₅) is mixed with the activator solution.

    • This activated mixture is passed through the synthesis column. The activated phosphoramidite couples to the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage. Coupling efficiency is typically >99%.

  • Capping:

    • A small percentage of the 5'-hydroxyl groups may fail to react during the coupling step.

    • To prevent these unreacted chains from elongating further and creating deletion-mutant impurities, they are permanently blocked by acetylation using the capping reagents.

  • Oxidation:

    • The newly formed phosphite triester linkage is unstable.

    • The oxidizer solution is introduced to convert the P(III) linkage to a more stable P(V) phosphate (B84403) triester, which is the natural backbone of DNA.

This four-step cycle is repeated for each nucleotide in the desired sequence. Following the final cycle, the completed oligonucleotide is cleaved from the solid support and all protecting groups (on the bases and the phosphate backbone) are removed by incubation in an alkaline solution. The final product is then purified, typically by HPLC.

Visualizing Workflows and Strategies

To better illustrate the processes and decisions involved, the following diagrams outline the experimental workflow and strategic considerations.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_analysis Structural Analysis start Define DNA Sequence & Labeling Position synth Automated Solid-Phase Synthesis (Incorporate DMT-dG(ib)-15N5) start->synth cleave Cleavage & Deprotection synth->cleave purify HPLC Purification cleave->purify nmr_acq NMR Sample Preparation & Data Acquisition (e.g., 1H-15N HSQC) purify->nmr_acq Lyophilized Product nmr_proc Data Processing & Resonance Assignment nmr_acq->nmr_proc structure Structure Calculation & Dynamics Analysis nmr_proc->structure end Biological Insights structure->end Final 3D Structure & Dynamics Model

Caption: Workflow for structural analysis using site-specific isotope labeling.

decision_tree start Research Goal: Nucleic Acid Structure q1 Probe a specific functional site? start->q1 q2 Molecule size < 60 nt? q1->q2  Yes uniform Use Uniform Labeling (Enzymatic Synthesis) q1->uniform  No (Global Structure) q2->uniform  No (Large Molecule) sitespecific Use Site-Specific Labeling (e.g., DMT-dG(ib)-15N5) q2->sitespecific  Yes

Caption: Decision guide for choosing an appropriate isotopic labeling strategy.

References

A Comparative Guide to Validating the Biological Activity of 15N5-Labeled Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling of oligonucleotides, such as uniform 15N labeling (15N5), is a powerful technique for structural and interaction studies using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][] A critical prerequisite for the interpretation of such studies is the confirmation that the isotopic labels do not perturb the biological activity of the oligonucleotide. This guide provides a comparative framework and experimental protocols to validate the functional equivalence of 15N5-labeled oligonucleotides against their unlabeled counterparts.

This guide focuses on two fundamental validation assays: siRNA-mediated gene silencing to assess biological efficacy and thermal melting analysis to assess hybridization stability.

Quantitative Performance Comparison

The following tables summarize expected comparative data for an unlabeled oligonucleotide and its 15N5-labeled version based on validation principles for isotopically labeled molecules.[4]

Table 1: siRNA-Mediated Gene Silencing Efficiency

This experiment compares the ability of an unlabeled siRNA and a 15N5-labeled siRNA to knock down a target gene, typically measured by quantifying the remaining target mRNA via RT-qPCR 48 hours post-transfection.

Oligonucleotide TypeTransfection Conc. (nM)Target mRNA Remaining (%)Standard Deviation
Unlabeled siRNA1018.5%± 2.1%
15N5-Labeled siRNA 1019.2%± 2.5%
Non-Targeting Control1098.7%± 3.0%
Untransfected CellsN/A100%± 2.8%

Table 2: Hybridization Stability via Thermal Melting (Tm)

This experiment measures the melting temperature (Tm), the point at which 50% of the oligonucleotide duplex dissociates.[7][8] It is a direct indicator of hybridization stability. A significant deviation in Tm would suggest the label has altered the duplex's thermodynamic properties.

Duplex ComponentsMeasured Tm (°C)Standard Deviation
Unlabeled Oligo + Complement72.4 °C± 0.3 °C
15N5-Labeled Oligo + Complement72.2 °C± 0.4 °C

Experimental Workflows & Signaling Pathways

Visualizing the experimental process is key to understanding the validation steps.

siRNA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Synthesize Unlabeled & 15N5-Labeled siRNA D Prepare Transfection Complexes (siRNA + Lipid Reagent) A->D B Culture Target Cells (e.g., HeLa, HCT116) C Seed Cells in Multi-well Plates B->C E Transfect Cells with: 1. Unlabeled siRNA 2. 15N5-Labeled siRNA 3. Negative Control siRNA C->E D->E F Incubate for 24-72 hours E->F G Lyse Cells & Isolate RNA F->G H Reverse Transcription (cDNA Synthesis) G->H I Quantitative PCR (qPCR) with Target Gene Primers H->I J Analyze Data: Calculate % mRNA Knockdown I->J

Caption: Workflow for siRNA-mediated gene silencing assay.

Tm_Analysis_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Oligo Solutions: 1. Unlabeled + Complement 2. 15N5-Labeled + Complement B Anneal Duplexes by Heating & Slow Cooling A->B C Place Samples in UV-Vis Spectrophotometer with Peltier Temperature Control B->C D Heat Sample at Controlled Rate (e.g., 1 °C/min) C->D E Record Absorbance at 260 nm vs. Temperature D->E F Plot Absorbance vs. Temperature (Melting Curve) E->F G Calculate First Derivative of the Melting Curve F->G H Identify Temperature at Maximum of First Derivative (This is the Tm) G->H

Caption: Workflow for thermal melting (Tm) analysis.

Detailed Experimental Protocols

Protocol 1: In Vitro siRNA-mediated Gene Silencing Assay

1. Cell Culture and Seeding:

  • Culture a suitable cell line (e.g., HeLa) in the recommended medium.

  • One day prior to transfection, seed the cells into 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

2. Transfection Complex Preparation:

  • For each well, dilute the siRNA (unlabeled, 15N5-labeled, or negative control) to a final concentration of 10 nM in a serum-free medium (e.g., Opti-MEM).

  • In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium according to the manufacturer's instructions.

  • Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.

3. Cell Transfection:

  • Carefully add the transfection complexes to the appropriate wells.

  • Gently swirl the plate to ensure even distribution.

  • Incubate the cells for 24 to 72 hours at 37°C in a CO2 incubator.

4. RNA Isolation and RT-qPCR:

  • After incubation, lyse the cells directly in the wells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit).

  • Synthesize cDNA from an equal amount of total RNA from each sample using a reverse transcription kit.

5. Data Analysis:

  • Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untransfected control.

  • The result is expressed as "% mRNA Remaining". A successful knockdown will show a low percentage.

Protocol 2: Thermal Melting (Tm) Analysis

This protocol determines the thermal stability of the oligonucleotide duplexes.[13][14][15]

1. Sample Preparation:

  • Prepare solutions containing the oligonucleotide (e.g., 4 µM) and its exact complement (4 µM) in a suitable buffer (e.g., TE buffer with 0.1 M NaCl).[14] Prepare one sample with the unlabeled oligo and another with the 15N5-labeled oligo.

  • Anneal the duplexes by heating the solutions to 95°C for 5 minutes and then allowing them to cool slowly to room temperature.

2. Spectrophotometer Setup:

  • Use a UV-Vis spectrophotometer equipped with a Peltier-based temperature controller.

  • Set the instrument to monitor absorbance at 260 nm.

  • Program a temperature ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1.0°C per minute).

3. Data Acquisition:

  • Place the annealed samples (in quartz cuvettes) into the spectrophotometer.

  • Initiate the temperature ramp and record the absorbance at 260 nm as a function of temperature. The dissociation of the duplex into single strands results in a hyperchromic shift (increase in absorbance).

4. Data Analysis:

  • Plot the recorded absorbance values against temperature to generate a melting curve.[14]

  • The Tm is the temperature at the midpoint of the transition. For higher accuracy, calculate the first derivative of the melting curve (dA/dT vs. T). The peak of this derivative plot corresponds to the Tm.[14]

  • Compare the Tm values of the unlabeled and 15N5-labeled duplexes. A difference of < 1°C is generally considered insignificant.

References

A Comparative Guide to 15N-Labeled DNA Precursors for Biosynthesis and Tracking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate 15N-labeled DNA precursor is critical for the accurate tracking and analysis of DNA synthesis. This guide provides an objective comparison of different 15N-labeled DNA precursors, supported by experimental data on their incorporation and potential cellular effects.

This document summarizes quantitative data from various studies to facilitate a comparison between different classes of 15N-labeled DNA precursors: simple nitrogen sources like ammonium (B1175870) chloride and glycine (B1666218), and more complex precursors such as 15N-labeled deoxynucleosides. The guide also includes detailed experimental protocols for key methodologies and visual representations of metabolic pathways and experimental workflows.

Comparison of Incorporation Efficiency and Cellular Effects

The choice of a 15N-labeled precursor for DNA synthesis studies depends on several factors, including the experimental organism, the desired labeling specificity, and the potential for metabolic disruption. Simple nitrogen sources like 15N-ammonium chloride offer a cost-effective method for achieving high-level, uniform labeling of all nitrogen-containing biomolecules. In contrast, 15N-labeled deoxynucleosides provide a more direct route for labeling DNA through the nucleotide salvage pathway, which can be advantageous in specific experimental contexts.

Quantitative Data Summary

The following tables summarize the quantitative data on the incorporation efficiency of different 15N-labeled DNA precursors. It is important to note that the data are compiled from different studies using various model systems and methodologies, which should be considered when making direct comparisons.

Table 1: Relative Incorporation Rates of 15N-Labeled Deoxynucleosides in Bacteria

This table presents the relative incorporation rates of 15N-deoxyadenosine (¹⁵N-dA), 15N-deoxyguanosine (¹⁵N-dG), and 15N-deoxycytidine (¹⁵N-dC) as compared to 15N-thymidine (¹⁵N-dT) in bacterial DNA. The data is derived from regression analysis of incorporation rates.[1]

15N-Labeled PrecursorRelative Incorporation Rate (vs. ¹⁵N-dT)
¹⁵N-deoxyadenosine (dA)0.87
¹⁵N-deoxyguanosine (dG)2.5
¹⁵N-deoxycytidine (dC)0.22

Table 2: Incorporation Efficiency of Simple 15N Precursors

This table provides an overview of the labeling efficiency achieved with simple 15N precursors in different biological systems.

15N-Labeled PrecursorOrganism/Cell TypeLabeling EfficiencyReference
¹⁵N-Ammonium Chloride (¹⁵NH₄Cl)E. coliHigh (sufficient for 100% labeled DNA to be resolved from unlabeled)[2]
¹⁵N-Ammonium Nitrate (¹⁵NH₄¹⁵NO₃)Chlamydomonas reinhardtii~98% into amino acids[3]
¹⁵N-GlycineHeLa CellsRapid incorporation into purines (IMP, AMP, GMP)[4]

Table 3: Potential Cellular Effects of Precursors

This table outlines potential effects on cell viability and proliferation associated with the use of different precursors, as suggested by available research.

Precursor ClassPotential EffectsReference
Ammonium ChlorideHigh concentrations can inhibit NK cell-mediated cytotoxicity. Can enhance the cytotoxicity of cisplatin (B142131). At concentrations around 2 mM and above, it can inhibit cell proliferation.[5][6][7]
Exogenous NucleosidesCan alter intracellular nucleotide pools and improve the functional status of hepatocytes. Can also influence cell proliferation, with some mixtures increasing it while others may cause inhibition.[8][9]

Metabolic Pathways and Experimental Workflows

The incorporation of 15N from different precursors into DNA follows distinct metabolic routes. Simple nitrogen sources enter the general nitrogen metabolic pool and are used for the de novo synthesis of nucleotides. In contrast, labeled deoxynucleosides are primarily incorporated through the nucleotide salvage pathway.

DNA_Labeling_Pathways cluster_simple_precursors Simple 15N Precursors cluster_labeled_nucleosides 15N-Labeled Deoxynucleosides cluster_synthesis Nucleotide Synthesis 15NH4Cl 15N-Ammonium Chloride De_Novo_Synthesis De Novo Nucleotide Synthesis 15NH4Cl->De_Novo_Synthesis Provides 15N for purine (B94841) and pyrimidine (B1678525) rings 15N_Glycine 15N-Glycine 15N_Glycine->De_Novo_Synthesis Incorporated into purine ring 15N_dN 15N-Deoxynucleosides (dA, dG, dC, dT) Salvage_Pathway Nucleotide Salvage Pathway 15N_dN->Salvage_Pathway Direct phosphorylation 15N_dNTPs 15N-dNTPs De_Novo_Synthesis->15N_dNTPs Forms 15N-labeled deoxynucleotide triphosphates Salvage_Pathway->15N_dNTPs Forms 15N-labeled deoxynucleotide triphosphates 15N_DNA 15N-Labeled DNA 15N_dNTPs->15N_DNA Incorporation during DNA replication

Figure 1. Metabolic pathways for DNA labeling.

A typical experimental workflow for comparing the incorporation of different 15N-labeled precursors is outlined below.

Experimental_Workflow Start Start: Cell Culture Incubation Incubate with different 15N-labeled precursors (e.g., 15NH4Cl, 15N-dN) Start->Incubation Harvest Harvest Cells Incubation->Harvest DNA_Extraction Genomic DNA Extraction Harvest->DNA_Extraction Hydrolysis Enzymatic Hydrolysis to Deoxynucleosides DNA_Extraction->Hydrolysis Analysis Mass Spectrometry (e.g., LC-MS/MS) Hydrolysis->Analysis Quantification Quantify 15N Incorporation Analysis->Quantification Comparison Compare Incorporation Efficiency and Cell Viability Quantification->Comparison

Figure 2. Workflow for comparing 15N precursors.

Detailed Experimental Protocols

Protocol 1: Comparison of Incorporation of 15N-Labeled Deoxynucleosides in Bacteria

This protocol is adapted from a study that compared the incorporation rates of different 15N-labeled deoxynucleosides into bacterial DNA.[1]

  • Bacterial Culture: Cultivate the bacterial strain of interest in a suitable growth medium.

  • Preparation of 15N-Labeled Precursors: Prepare stock solutions of 15N-labeled thymidine, deoxyadenosine, deoxyguanosine, and deoxycytidine.

  • Incubation: In separate cultures, add each 15N-labeled deoxynucleoside to the bacterial culture at a final concentration typically in the micromolar range.

  • Time-Course Sampling: Collect samples from each culture at various time points during the incubation period.

  • DNA Extraction: Extract total DNA from the bacterial cells in each sample.

  • DNA Hydrolysis: Enzymatically hydrolyze the extracted DNA to its constituent deoxynucleosides.

  • LC-MS/MS Analysis: Analyze the hydrolyzed samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of each 15N-labeled and unlabeled deoxynucleoside.

  • Data Analysis: Calculate the incorporation rate for each 15N-labeled deoxynucleoside. Perform regression analysis to determine the relative incorporation rates of 15N-dA, 15N-dG, and 15N-dC compared to 15N-dT.

Protocol 2: Metabolic Labeling of DNA using 15N-Ammonium Chloride in Cell Culture

This protocol provides a general method for labeling cellular DNA using 15N-ammonium chloride as the sole nitrogen source. This method is commonly used for producing uniformly labeled biomolecules for structural and metabolic studies.[2]

  • Media Preparation: Prepare a minimal growth medium for the specific cell line, replacing the standard nitrogen source (e.g., ammonium chloride, amino acids) with 15N-ammonium chloride (¹⁵NH₄Cl) of high isotopic purity (e.g., 99 atom % ¹⁵N).

  • Cell Culture Adaptation: To ensure maximal labeling, gradually adapt the cells to the 15N-containing medium over several passages. This minimizes the carryover of 14N from the initial culture.

  • Inoculation and Growth: Inoculate the 15N-containing medium with the adapted cells at a low density to allow for multiple rounds of cell division and DNA replication.

  • Cell Harvest: Harvest the cells once they reach the desired density.

  • DNA Extraction: Isolate genomic DNA from the harvested cells using a standard DNA extraction protocol.

  • Verification of Labeling: To determine the extent of 15N incorporation, the DNA can be analyzed by density gradient centrifugation (where 15N-labeled DNA will have a higher buoyant density) or by mass spectrometry after hydrolysis to deoxynucleosides.[2]

Protocol 3: Tracing De Novo Purine Synthesis with 15N-Glycine

This protocol, based on a study of purine biosynthesis, allows for the specific tracking of the de novo synthesis pathway.[4]

  • Cell Culture: Culture cells (e.g., HeLa cells) in a standard growth medium.

  • Labeling Medium: Prepare a medium containing 15N-glycine.

  • Incubation: Replace the standard medium with the 15N-glycine-containing medium and incubate the cells.

  • Time-Course Sampling: Harvest cells at different time points after the addition of the labeling medium.

  • Metabolite Extraction: Extract intracellular metabolites, including purine nucleotides (IMP, AMP, GMP).

  • LC-MS Analysis: Analyze the extracted metabolites by liquid chromatography-mass spectrometry (LC-MS) to measure the percentage of 15N incorporation into the purine rings over time.

  • Rate Calculation: Determine the initial rate of 15N incorporation by plotting the percentage of 15N-labeled purines as a function of time and calculating the slope of the initial linear phase.

Conclusion

The selection of a 15N-labeled DNA precursor is a critical decision in experimental design. Simple nitrogen sources like 15N-ammonium chloride are effective for achieving high levels of uniform labeling throughout the cellular nitrogen pool, making them suitable for studies requiring global isotopic enrichment. 15N-labeled deoxynucleosides offer a more direct route to labeling DNA via the salvage pathway, which can be advantageous for specific applications, though their relative incorporation rates can vary significantly. 15N-labeled amino acids such as glycine provide a means to trace the de novo nucleotide synthesis pathway specifically.

Considerations of potential cellular effects, such as altered proliferation or cytotoxicity, are also important. While high concentrations of ammonium chloride can be cytotoxic, the levels typically used for metabolic labeling are generally well-tolerated. Exogenous nucleosides can also impact cell physiology, and their effects should be considered in the context of the specific experimental goals. Researchers should carefully evaluate the advantages and disadvantages of each precursor type to select the most appropriate tool for their scientific inquiry.

References

A Researcher's Guide to the Quality Control and Characterization of DMT-dG(ib) Phosphoramidite-¹⁵N₅

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of isotopically labeled oligonucleotides, the quality of phosphoramidite (B1245037) building blocks is paramount. This guide provides a comprehensive comparison of the quality control and characterization of DMT-dG(ib) Phosphoramidite-¹⁵N₅, offering insights into its performance relative to its unlabeled counterpart and other alternatives. The information presented is supported by established analytical techniques and publicly available data for standard phosphoramidites, providing a benchmark for evaluating this critical reagent.

Performance Comparison: DMT-dG(ib) Phosphoramidite-¹⁵N₅ vs. Alternatives

DMT-dG(ib) Phosphoramidite-¹⁵N₅ is a specialized reagent designed for the site-specific incorporation of a stable isotope-labeled guanosine (B1672433) analog into synthetic DNA or RNA. The primary alternative is the unlabeled DMT-dG(ib) Phosphoramidite. The introduction of five ¹⁵N atoms into the guanine (B1146940) base is the key differentiator, enabling a range of biophysical studies, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to elucidate the structure, dynamics, and interactions of nucleic acids at an atomic level.[1]

While direct, publicly available head-to-head comparative data on the quality control parameters of the ¹⁵N₅-labeled versus the unlabeled version is scarce, the manufacturing processes for both are highly similar. Therefore, the purity, impurity profile, and coupling efficiency of DMT-dG(ib) Phosphoramidite-¹⁵N₅ are expected to be comparable to the high-quality standards set for the unlabeled phosphoramidite. Any potential differences would likely be negligible and within standard manufacturing tolerances.

The primary advantage of the ¹⁵N₅-labeled version is the ability to introduce a specific mass change, which is invaluable for quantitative analysis using MS and for resolving spectral overlap in complex NMR experiments.[1] The choice between the labeled and unlabeled phosphoramidite is therefore dictated by the specific experimental requirements rather than significant differences in their chemical performance during oligonucleotide synthesis.

Other alternatives include phosphoramidites with different protecting groups for the exocyclic amine of guanine (e.g., N-acetyl, N-dmf). The isobutyryl (ib) group in DMT-dG(ib) Phosphoramidite is widely used due to its favorable deprotection kinetics.

Data Presentation: Quality Control Specifications

The quality of phosphoramidites is assessed through a battery of analytical tests. The following tables summarize the typical specifications for high-purity DMT-dG(ib) Phosphoramidite, which serve as a reliable benchmark for its ¹⁵N₅-labeled counterpart.

Table 1: Purity Analysis

Analytical MethodParameterTypical SpecificationData Source
Reverse-Phase HPLCPurity≥ 99.0%[1]
³¹P NMRPurity≥ 99.0%
³¹P NMRP(V) Impurities< 1.0%[1]
³¹P NMROther P(III) ImpuritiesBelow Detection Limit[1]

Table 2: Identity and Integrity

Analytical MethodParameterMethodTypical ResultData Source
Mass SpectrometryMolecular WeightESI-MSConforms to theoretical mass[1]
¹H NMRStructure Confirmation¹H NMR SpectroscopyConforms to structure[1]

Table 3: Critical Process Parameters

ParameterAnalytical MethodTypical SpecificationData Source
Water ContentKarl Fischer Titration≤ 0.3%[2]
Coupling EfficiencyTrityl Cation Assay≥ 99.0%[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of phosphoramidite quality. Below are the protocols for the key analytical techniques.

Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method separates the phosphoramidite from its impurities based on their hydrophobicity.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 × 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase A: 0.1M Triethylammonium acetate (B1210297) (TEAA) in water (pH 7.0 ± 0.1).[1]

  • Mobile Phase B: Acetonitrile (B52724).[1]

  • Gradient: A linear gradient suitable for separating the main diastereomers from potential impurities.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient.[1]

  • Detection: UV at a wavelength appropriate for the DMT group (e.g., 254 nm).

  • Sample Preparation: Dissolve the phosphoramidite in acetonitrile to a concentration of approximately 1.0 mg/mL.[1]

  • Injection Volume: 10 µL.

  • Data Analysis: Purity is calculated based on the total peak area, with the two diastereomer peaks of the phosphoramidite summed as the main component.[1]

Purity and Impurity Profiling by ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR is a powerful technique for quantifying the active phosphoramidite (P(III) species) and detecting oxidized impurities (P(V) species).[1]

  • Instrumentation: A high-field NMR spectrometer.

  • Solvent: Anhydrous deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN) containing 1% triethylamine (B128534) (v/v) to prevent degradation.[1]

  • Sample Preparation: Prepare a sample solution of approximately 30 mg/mL.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse sequence.[1]

    • Relaxation Delay (D1): ≥ 5 times the longest T1 of the phosphorus nuclei being quantified to ensure full relaxation and accurate integration.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 1024 scans).[1]

  • Data Analysis: The purity is determined by integrating the P(III) signals corresponding to the two diastereomers and comparing this to the total integral of all phosphorus-containing species in the spectrum. The chemical shift region for P(III) phosphoramidites is typically around 140-155 ppm, while P(V) impurities appear in a different region (e.g., -25 to 99 ppm).

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the phosphoramidite.

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is commonly used.[1]

  • Sample Preparation: Dissolve the phosphoramidite in a suitable solvent like acetonitrile to a concentration of approximately 0.1 mg/mL.[1]

  • Method: Direct infusion or flow injection analysis.

  • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or lithium [M+Li]⁺.[4]

  • Data Analysis: The experimentally determined mass-to-charge ratio (m/z) is compared to the theoretical value for the ¹⁵N₅-labeled phosphoramidite.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the quality control and characterization of DMT-dG(ib) Phosphoramidite-¹⁵N₅.

Quality_Control_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Testing cluster_results Data Evaluation cluster_decision Final Decision Sample DMT-dG(ib) Phosphoramidite-¹⁵N₅ HPLC RP-HPLC Sample->HPLC NMR ³¹P NMR Sample->NMR MS Mass Spectrometry Sample->MS Purity Purity Assessment HPLC->Purity NMR->Purity Impurity Impurity Profiling NMR->Impurity Identity Identity Confirmation MS->Identity Decision Pass/Fail Purity->Decision Identity->Decision Impurity->Decision

Caption: Quality Control Workflow for DMT-dG(ib) Phosphoramidite-¹⁵N₅.

Oligo_Synthesis_Pathway cluster_reagents Starting Materials cluster_cycle Oligonucleotide Synthesis Cycle cluster_product Final Product Amidite DMT-dG(ib) Phosphoramidite-¹⁵N₅ Coupling 2. Coupling Amidite->Coupling Support Solid Support Deblocking 1. Deblocking (DMT Removal) Support->Deblocking Activator Activator Activator->Coupling Deblocking->Coupling Capping 3. Capping Coupling->Capping Oxidation 4. Oxidation Capping->Oxidation Oxidation->Deblocking Next Cycle Oligo ¹⁵N-Labeled Oligonucleotide Oxidation->Oligo Final Cycle

Caption: Solid-Phase Oligonucleotide Synthesis using ¹⁵N-Labeled Phosphoramidite.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。